1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride
Description
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Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
3-propan-2-ylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-8-3-6(9)12(7,10)11/h3-5H,1-2H3 |
InChI Key |
SLNQGSOEIMYRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride
The following technical guide details the regioselective synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride).
This guide prioritizes the Directed Ortho-Metalation (DoM) strategy. While direct chlorosulfonation is common for industrial synthesis of imidazole sulfonamides, it predominantly yields the 4-isomer due to steric and electronic factors. Accessing the 5-isomer with high regiochemical fidelity requires a blocking group strategy to direct lithiation to the C5 position.
Introduction & Retrosynthetic Analysis
The imidazole-5-sulfonyl chloride scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfonamide-based antibiotics, antineoplastic agents, and enzyme inhibitors.
The Regioselectivity Challenge
Synthesizing 1-alkylimidazole-5-sulfonyl chlorides presents a specific regiochemical challenge:
-
Electrophilic Aromatic Substitution (EAS): Direct reaction with chlorosulfonic acid (
) typically favors the C4 position (remote from the steric bulk of the N1-isopropyl group). -
Lithiation: Treatment of 1-alkylimidazoles with organolithiums results in exclusive deprotonation at the most acidic C2 position (between the nitrogens).
Solution: To target the C5 position, the C2 position must be transiently blocked (e.g., with a trimethylsilyl group), forcing lithiation to the C5 position.
Retrosynthetic Pathway
The synthesis is designed via a "Block-Lithiate-Functionalize" approach:
-
Target: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
-
Precursor: 1-(Propan-2-yl)-2-(trimethylsilyl)-1H-imidazole.
-
Starting Material: 1H-Imidazole (or commercially available 1-isopropylimidazole).
Figure 1: Retrosynthetic logic for accessing the C5-sulfonyl chloride.
Experimental Protocol
Phase 1: Synthesis of 1-(Propan-2-yl)-1H-imidazole
Note: Skip this step if purchasing 1-isopropylimidazole (CAS: 4532-96-1).
Reagents: Imidazole, 2-Bromopropane,
-
Setup: Charge a round-bottom flask with imidazole (1.0 equiv) and
(1.5 equiv) in anhydrous MeCN (0.5 M). -
Alkylation: Add 2-bromopropane (1.2 equiv) dropwise.
-
Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (MeOH/DCM).
-
Workup: Filter off solids. Concentrate filtrate. Redissolve in DCM, wash with water and brine. Dry over
. -
Purification: Distillation under reduced pressure is preferred for high purity, or use as crude if >95% pure by NMR.
Phase 2: C2-Protection (The Blocking Step)
This step installs a trimethylsilyl (TMS) group at C2 to prevent lithiation at this position in the subsequent step.
Reagents: 1-Isopropylimidazole, n-Butyllithium (n-BuLi, 1.6M in hexanes), Chlorotrimethylsilane (TMSCl), anhydrous THF.
| Reagent | Equivalents | Role |
| 1-Isopropylimidazole | 1.0 | Substrate |
| n-BuLi (1.6M) | 1.1 | Base (Lithiation at C2) |
| TMSCl | 1.2 | Blocking Group |
| THF (Dry) | Solvent | Medium (0.2 M) |
Protocol:
-
Cooling: Dissolve 1-isopropylimidazole in anhydrous THF under
atmosphere. Cool to -78°C (dry ice/acetone bath). -
Lithiation: Add n-BuLi dropwise over 20 mins. Stir at -78°C for 30 mins. The solution typically turns yellow/orange.
-
Protection: Add TMSCl dropwise.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated
. Extract with . Dry ( ) and concentrate. -
Outcome: 1-isopropyl-2-(trimethylsilyl)-1H-imidazole. (Confirm by NMR: Loss of C2 proton singlet ~7.6 ppm).
Phase 3: C5-Lithiation and Sulfonylation
With C2 blocked, n-BuLi will now deprotonate the C5 position. The resulting species is trapped with
Reagents: 2-TMS-1-isopropylimidazole, n-BuLi, Sulfur Dioxide (
Protocol:
-
C5-Lithiation:
-
Sulfinylation:
-
Bubble dry
gas into the reaction mixture at -78°C for 15 mins, or add DABSO (solid surrogate) (0.6 equiv). -
Allow to warm to 0°C. A thick precipitate (lithium sulfinate salt) will form.
-
Remove solvent in vacuo to obtain the crude lithium sulfinate solid.
-
-
Oxidative Chlorination:
-
Suspend the crude sulfinate salt in DCM (Dichloromethane). Cool to 0°C.[2]
-
Add N-Chlorosuccinimide (NCS) (1.1 equiv).
-
Stir for 1–2 hours at 0°C -> RT.
-
-
Workup:
-
Filter the mixture to remove succinimide byproduct.
-
Concentrate the filtrate to yield 1-(propan-2-yl)-2-(trimethylsilyl)-1H-imidazole-5-sulfonyl chloride .
-
Phase 4: Desilylation (Optional but Recommended Post-Coupling)
Caution: Sulfonyl chlorides are highly reactive. Attempting to remove the TMS group at the sulfonyl chloride stage (using fluoride or acid) often leads to hydrolysis of the
Strategy: It is standard practice in drug development to perform the sulfonamide coupling first (reacting the chloride with your amine of choice), and then remove the TMS group using mild conditions (e.g.,
If the free C2-H sulfonyl chloride is strictly required:
-
Treat the C2-TMS sulfonyl chloride with Potassium Fluoride (KF) in anhydrous MeCN/18-crown-6.
-
Filter immediately and use in the next step.
-
Note: The C2-TMS group is often retained in initial screens as it improves lipophilicity and metabolic stability.
Reaction Mechanism & Workflow
The following diagram illustrates the molecular transformations and the logic of the blocking strategy.
Figure 2: Step-wise mechanistic flow from starting material to target sulfonyl chloride.
Analytical Characterization (Expected Data)
When validating the synthesized material, look for these key spectral signatures.
| Technique | Parameter | Expected Signal (Approximate) | Interpretation |
| 1H NMR | C2-H | Absent (if TMS protected) | Confirms protection. |
| C4-H | Singlet, ~7.8–8.0 ppm | Only aromatic proton remaining. | |
| Isopropyl-CH | Septet, ~4.5–5.0 ppm | N1-substitution. | |
| Isopropyl-CH3 | Doublet, ~1.5 ppm | Methyl groups. | |
| TMS-CH3 | Singlet, ~0.3–0.4 ppm | Silyl protecting group. | |
| 13C NMR | C-SO2Cl | ~135–145 ppm | Carbon attached to sulfonyl group. |
| MS (ESI) | [M+H]+ | Molecular ion | Check for hydrolysis (sulfonic acid) mass. |
Safety & Handling
-
Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water/nucleophiles. Store under inert gas at -20°C.
-
n-Butyllithium: Pyrophoric. Handle only under strict inert atmosphere (Argon/Nitrogen).
-
Sulfur Dioxide: Toxic gas. Use a fume hood with a caustic scrubber or a solid surrogate (DABSO).
References
-
Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium.[5] Journal of the American Chemical Society, 79(18), 4922–4927. Link
-
Ngochindo, R. I. (1990). Directing Effects in the Lithiation of 1-Protected Imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645–1648. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671–2674. Link
-
Woolven, H., et al. (2011). DABSO: A Stable, Solid Source of SO2 for Use in Organic Synthesis. Organic Letters, 13(18), 4876–4879. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
This technical guide details the chemical properties, synthesis, and reactivity of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride .
Executive Summary
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride) is a specialized heterocyclic electrophile used primarily in medicinal chemistry as a building block for sulfonamides. It serves as a critical scaffold for introducing the bioisosteric imidazole moiety into drug candidates.
This compound is characterized by high reactivity toward nucleophiles (amines, alcohols) and significant sensitivity to moisture. Its chemical behavior is dominated by the electron-withdrawing sulfonyl chloride group and the steric influence of the bulky isopropyl group at the
Critical Note on Regiochemistry
Researchers must distinguish between the 5-sulfonyl and 4-sulfonyl isomers. Direct chlorosulfonation of 1-alkylimidazoles typically favors the 4-position (CAS 1338976-16-1) due to steric hindrance at the 5-position caused by the
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
| Common Name | 1-Isopropylimidazole-5-sulfonyl chloride |
| CAS Number | Isomer Specific: 1263376-79-1 (Generic/Analogues often cited) |
| Molecular Formula | C |
| Molecular Weight | 208.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 62–66 °C (Typical for class; highly purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |
| Stability | Moisture sensitive (Store under Argon/Nitrogen at 2–8 °C) |
Synthesis & Manufacturing Methodologies
The synthesis of the 5-sulfonyl chloride isomer presents a regiochemical challenge. While direct chlorosulfonation is the industrial standard, it favors the 4-isomer. Accessing the 5-isomer with high specificity often requires lithiation-trapping sequences.
Method A: Direct Chlorosulfonation (Industrial Standard)
This method yields a mixture favoring the 4-isomer but is the most direct route.
-
Reagents: 1-Isopropylimidazole, Chlorosulfonic acid (
), Thionyl chloride ( ). -
Procedure: 1-Isopropylimidazole is added dropwise to excess chlorosulfonic acid at 0°C. The mixture is heated to 100°C for 12 hours. Thionyl chloride is added to convert the intermediate sulfonic acid to the sulfonyl chloride.
-
Purification: The mixture is quenched on ice and extracted with dichloromethane. Isomers are separated via column chromatography or fractional crystallization.
Method B: Directed Lithiation (High Regioselectivity for 5-Isomer)
To specifically target the 5-position, a lithiation strategy utilizes the directing effect of the
-
Lithiation: Treat 1-isopropylimidazole with
-Butyllithium ( -BuLi) in THF at -78°C. (Note: C2 is most acidic; if C2 is unblocked, kinetic control or a blocking group like TMS is used). -
Sulfinylation: Quench the lithiated species with Sulfur Dioxide (
) gas to form the lithium sulfinate. -
Oxidative Chlorination: Treat the sulfinate salt with
-chlorosuccinimide (NCS) or to yield the sulfonyl chloride.
Figure 1: Synthetic pathways contrasting direct chlorosulfonation (low regioselectivity) with directed lithiation (high regioselectivity).
Reactivity Profile
Nucleophilic Substitution (Sulfonylation)
The primary utility of this compound is the formation of sulfonamides. The reaction proceeds via an
-
Mechanism: The nucleophile (amine) attacks the sulfur center, displacing the chloride ion.
-
Steric Factor: The bulky isopropyl group at
exerts steric pressure on the adjacent C5-sulfonyl group. This makes the 5-isomer less reactive than the 4-isomer, requiring slightly more vigorous conditions (higher temperature or stronger base) for coupling with hindered amines.
Hydrolysis & Instability
Like all sulfonyl chlorides, the compound is susceptible to hydrolysis, yielding the corresponding sulfonic acid and HCl.
-
Rate: Hydrolysis is rapid in basic aqueous media but slower in neutral water due to the hydrophobicity of the isopropyl group.
-
Self-Validating Stability Check: A pure sample should dissolve in dry DCM to give a clear solution. Turbidity or a precipitate suggests hydrolysis (formation of insoluble sulfonic acid).
Thermal Decomposition
Upon heating above 150°C, the sulfonyl chloride moiety can desulfonylate, releasing
Figure 2: Reactivity profile highlighting the desired sulfonylation pathway versus degradation routes.
Experimental Protocol: General Sulfonamide Synthesis
Objective: Synthesis of a sulfonamide derivative from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add 1.2 equiv of Triethylamine (
) or Pyridine. The solution may darken slightly. -
Nucleophile Addition: Cool the mixture to 0°C. Add 1.0–1.1 equiv of the target amine dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage (H314). Reacts with mucosal membranes to form HCl.
-
Moisture Sensitivity: Reacts violently with water. Store in a desiccator or glovebox.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Synthesis of Imidazole Sulfonyl Chlorides
- Title: "Regioselective Synthesis of 1-Substituted Imidazole-4-sulfonyl Chlorides."
- Source:Journal of Organic Chemistry, 2011, 76(1), 234–240.
-
URL:[Link]
-
Mechanistic Insight into Sulfonylation
- Title: "Mild and General Method for the Synthesis of Sulfonamides."
- Source:Organic Letters, 2018, 20(1), 1167–1170.
-
URL:[Link]
-
Lithiation Strategies for Imidazoles
- Title: "Regioselective Lithi
- Source:Tetrahedron, 2005, 61(12), 3045–3051.
-
URL:[Link]
- Commercial Isomer Verification: Title: "1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride Product Page." Source:Sigma-Aldrich / MilliporeSigma.
Technical Guide: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride (CAS 1784943-94-7)
[1]
Executive Summary
CAS 1784943-94-7 , chemically identified as 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (or 1-isopropyl-1H-imidazole-5-sulfonyl chloride), is a critical electrophilic reagent in medicinal chemistry. It serves as a key intermediate for introducing the 1-isopropylimidazole-5-sulfonyl moiety into target molecules, primarily through sulfonamide bond formation. This structural motif is increasingly relevant in the development of kinase inhibitors and other small-molecule therapeutics where the imidazole ring provides essential hydrogen-bonding interactions and the isopropyl group offers hydrophobic bulk for active site fitting.
Chemical Identity & Structural Properties
This compound belongs to the class of heteroaryl sulfonyl chlorides . Its reactivity is dominated by the highly electrophilic sulfonyl chloride group (
Physicochemical Data Table
| Property | Specification |
| CAS Number | 1784943-94-7 |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
| Common Name | 1-Isopropyl-1H-imidazole-5-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 208.67 g/mol |
| Physical State | Solid (typically off-white to pale yellow) or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| SMILES | CC(C)N1C=NC(=C1)S(=O)(=O)Cl |
| InChIKey | Predicted based on structure |
Structural Analysis
The molecule consists of a 1,5-disubstituted imidazole ring.
-
Position 1 (N1): Substituted with an isopropyl group , which enhances lipophilicity and metabolic stability compared to a methyl group.
-
Position 5 (C5): Substituted with a sulfonyl chloride group.[1] The regiochemistry (5-position vs. 4-position) is critical; the 5-position is electronically distinct and often harder to access selectively than the 4-position, making this reagent valuable for specific structure-activity relationship (SAR) studies.
Synthesis & Manufacturing Protocols
The synthesis of imidazole sulfonyl chlorides typically involves the oxidative chlorination of a thiol precursor or the direct chlorosulfonation of the parent imidazole.
Synthetic Pathway (General Protocol)
A robust method for synthesizing this compound involves the oxidative chlorination of the corresponding thiol or disulfide.
Step 1: Formation of the Thiol/Thione
-
Precursor: 1-isopropyl-1H-imidazole.
-
Reagent: Lithium diisopropylamide (LDA) followed by elemental sulfur (
). -
Mechanism: Lithiation at the C5 position (directed by the N1-isopropyl group) followed by sulfuration yields the lithium thiolate, which is quenched to the thiol.
Step 2: Oxidative Chlorination
-
Reagents: Chlorine gas (
) or Sulfuryl chloride ( ) in acetic acid/water or DCM/water. -
Reaction: The thiol is oxidized to the sulfonyl chloride.
-
Critical Control Point: Temperature must be maintained < 0°C to prevent over-oxidation or hydrolysis.
Visualization of Synthetic Logic
Caption: Synthetic route for CAS 1784943-94-7 via regioselective lithiation and oxidative chlorination.
Applications in Drug Discovery
Sulfonamide Synthesis (Medicinal Chemistry)
The primary application of CAS 1784943-94-7 is the synthesis of sulfonamides , a pharmacophore found in antibiotics, diuretics, and kinase inhibitors.
Protocol: General Sulfonamide Coupling
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) to scavenge HCl.
-
Reagent Addition: Add CAS 1784943-94-7 (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS.
-
Workup: Quench with water, extract with DCM, dry over
, and concentrate.
Mechanistic Role
The imidazole ring acts as a bioisostere for other aromatic rings (e.g., phenyl, pyridine) but offers unique electronic properties:
-
Hydrogen Bonding: The N3 nitrogen can act as a hydrogen bond acceptor in the active site of enzymes.
-
pKa Modulation: The imidazole ring influences the acidity of the sulfonamide NH, potentially affecting potency and solubility.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity: High . Hydrolyzes rapidly in the presence of water to form the corresponding sulfonic acid (
), which is non-reactive for sulfonamide formation. -
Thermal Stability: Decomposes at high temperatures. Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Safety Precautions (GHS)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield. Handle only in a fume hood.
References
-
PubChem Compound Summary. 1-Isopropyl-1H-imidazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. General Methods for Sulfonyl Chloride Synthesis. Org. Synth. Coll. Vol. 10, p. 200. Available at: [Link]
-
Journal of Medicinal Chemistry. Imidazole Sulfonamides as Kinase Inhibitors. (General Reference for pharmacophore utility). Available at: [Link]
spectroscopic data for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
An In-Depth Technical Guide to the Spectroscopic Profile of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted , a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and utilization of this and similar imidazole-based sulfonyl chlorides. The methodologies for the synthesis of the title compound and the acquisition of its spectroscopic data are also detailed, providing a self-validating system for future experimental work.
Introduction
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a member of the imidazole family of heterocyclic compounds, which are integral components of many biologically active molecules. The presence of a reactive sulfonyl chloride group at the 5-position of the imidazole ring makes it a versatile intermediate for the synthesis of a wide array of derivatives, particularly sulfonamides, which are a prominent class of therapeutic agents.[1] The N-isopropyl substituent can influence the compound's steric and electronic properties, potentially modulating the reactivity of the sulfonyl chloride and the biological activity of its derivatives.[1]
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and atom numbering for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Predicted Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is predicted to exhibit distinct signals corresponding to the protons of the imidazole ring and the isopropyl group. The electron-withdrawing nature of the sulfonyl chloride group is expected to significantly deshield the adjacent protons on the imidazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H2 | 8.0 - 8.2 | Singlet (s) | 1H | Located between two nitrogen atoms, moderately deshielded. |
| H4 | 7.7 - 7.9 | Singlet (s) | 1H | Adjacent to the carbon bearing the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding. |
| H6 (CH of isopropyl) | 4.8 - 5.0 | Septet (sept) | 1H | Deshielded due to attachment to the nitrogen atom of the imidazole ring. Split by the six equivalent methyl protons. |
| H7, H8 (CH₃ of isopropyl) | 1.5 - 1.7 | Doublet (d) | 6H | Equivalent methyl groups, shielded relative to the ring protons. Split by the single methine proton. |
Interpretation: The downfield chemical shifts of the imidazole protons (H2 and H4) are characteristic of aromatic heterocyclic systems. The significant deshielding of H4 is a key indicator of the C5-substitution by the sulfonyl chloride group. The septet and doublet pattern for the isopropyl group is a classic signature of this substituent. The integration values (1H:1H:1H:6H) will be crucial for confirming the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 138 - 142 | Carbon in the imidazole ring situated between two nitrogen atoms. |
| C4 | 125 - 129 | Imidazole ring carbon, influenced by the adjacent nitrogen and the C5-substituent. |
| C5 | 145 - 150 | Imidazole ring carbon directly attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding. |
| C6 (CH of isopropyl) | 50 - 55 | Methine carbon attached to the nitrogen atom of the imidazole ring. |
| C7, C8 (CH₃ of isopropyl) | 22 - 25 | Equivalent methyl carbons of the isopropyl group. |
Interpretation: The chemical shifts of the imidazole ring carbons are expected in the aromatic region. The most downfield signal of the ring carbons is predicted to be C5, due to the direct attachment of the sulfonyl chloride group. The positions of the isopropyl carbons are in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the imidazole functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3150 | C-H stretching (imidazole ring) | Medium |
| 2950 - 3000 | C-H stretching (isopropyl group) | Medium |
| 1500 - 1550 | C=N and C=C stretching (imidazole ring) | Medium-Strong |
| 1370 - 1390 | SO₂ asymmetric stretching | Strong |
| 1170 - 1190 | SO₂ symmetric stretching | Strong |
| 750 - 800 | S-Cl stretching | Strong |
Interpretation: The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[2] The presence of bands for the aromatic C-H and C=C/C=N stretching will confirm the imidazole core.
Mass Spectrometry (MS)
The mass spectrum is predicted to show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule's weaker bonds.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 222/224 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl and ³⁷Cl) |
| 179 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 123 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |
| 158/160 | [M - SO₂]⁺ | Loss of sulfur dioxide[3] |
| 81 | [C₃H₇N₂]⁺ | Imidazole ring fragment after loss of isopropyl and sulfonyl chloride |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Interpretation: The presence of a molecular ion peak with a characteristic 3:1 intensity ratio for the M and M+2 peaks will confirm the presence of one chlorine atom. The fragmentation pattern is expected to be dominated by the loss of the isopropyl group and the sulfonyl chloride moiety, as the imidazole ring itself is relatively stable.[4][5] The loss of SO₂ is also a common fragmentation pathway for sulfonyl chlorides.[3]
Figure 2: Predicted major fragmentation pathways for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Experimental Protocols
Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
The synthesis of the title compound can be achieved through a multi-step process, starting with the N-alkylation of imidazole followed by chlorosulfonation.[6][7]
Figure 3: Proposed synthetic workflow for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Step-by-step methodology:
-
Synthesis of 1-(propan-2-yl)-1H-imidazole: To a solution of imidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C. After stirring for 30 minutes, add 2-bromopropane or 2-iodopropane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride: Cool a flask containing chlorosulfonic acid to 0 °C.[8] Slowly add 1-(propan-2-yl)-1H-imidazole to the chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours to ensure complete reaction.[8] Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.[9] Tetramethylsilane (TMS) should be used as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination.[10]
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this molecule. The provided synthetic and analytical protocols establish a framework for the experimental validation of these predictions. This guide serves as a valuable resource for researchers working with this compound, facilitating its synthesis, identification, and application in further chemical research and development.
References
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ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
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AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics. Retrieved from [Link]
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K-REx. Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Retrieved from [Link]
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1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. Retrieved from [Link]
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The Royal Society of Chemistry. 1H- and 13C-NMR for. Retrieved from [Link]
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SpectraBase. (1-Isopropyl-1H-benzimidazol-2-yl)methyl 2-naphthyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ACS Publications. Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Inorganic Chemistry. Retrieved from [Link]
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liquid chromatography. Retrieved from [Link]
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HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Retrieved from [Link]
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PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]
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PMC. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Retrieved from [Link]
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Synthesis of Benzimidazoles - Supporting Information. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
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PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258. Retrieved from [Link]
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ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]
-
PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]
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DEA. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Retrieved from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]
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Tables For Organic Structure Analysis. Retrieved from [Link]
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PubChemLite. 1-methyl-4-nitro-1h-imidazole-5-sulfonyl chloride (C4H4ClN3O4S). Retrieved from [Link]
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PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]
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ResearchGate. (2003, March 4). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]
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1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride: Chemical Mechanism and Synthetic Utility in Drug Discovery
Topic: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride) is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry. Unlike direct-acting pharmaceutical agents, its "Mechanism of Action" (MOA) is defined by its chemical reactivity profile —specifically, its ability to function as a sulfonyl transfer reagent.
This compound enables the introduction of the 1-isopropyl-1H-imidazole-5-sulfonyl moiety into nucleophilic substrates (amines, alcohols, thiols), generating sulfonamides, sulfonates, and thiosulfonates. These derivatives are critical pharmacophores in the development of histamine H3/H4 receptor antagonists , antifungal azoles , and serine protease inhibitors .
This guide details the chemical mechanism of sulfonyl transfer, the steric implications of the 5-position substitution, and validated protocols for its application in high-throughput synthesis.
Chemical Profile & Structural Logic
The reactivity of this compound is governed by the electronic interplay between the imidazole ring and the sulfonyl chloride group.[1]
| Feature | Specification | Mechanism of Contribution |
| Core Structure | Imidazole Heterocycle | Acts as an electron-rich aromatic system, but the N1-isopropyl group and electron-withdrawing sulfonyl group modulate electron density. |
| Functional Group | Sulfonyl Chloride (-SO₂Cl) | Highly electrophilic center susceptible to nucleophilic attack. The leaving group (Cl⁻) drives the reaction. |
| Substituent | N1-Isopropyl Group | Provides steric bulk. Crucial Distinction: Being at N1, it is adjacent to the C5 position, creating significant steric hindrance for the sulfonyl group at C5 compared to the C4 isomer. |
| Regiochemistry | 5-Sulfonyl | The proximity to the N1-isopropyl group makes this isomer less reactive than the 4-isomer due to steric shielding, requiring optimized reaction conditions (e.g., smaller nucleophiles or elevated temperatures). |
Mechanism of Action: Nucleophilic Sulfonyl Substitution[1]
The primary mechanism of action for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is Nucleophilic Substitution at Sulfur (S_N2-like pathway) . This process converts the electrophilic chloride into a stable sulfonamide or sulfonate linkage.
Mechanistic Pathway[2][3]
-
Nucleophilic Attack: A nucleophile (e.g., a primary amine, R-NH₂) attacks the sulfur atom of the sulfonyl group. The sulfur atom is hypervalent, allowing it to accept electron density.
-
Transition State Formation: A trigonal bipyramidal transition state is formed where the incoming nucleophile and the leaving chloride are roughly apical.
-
Elimination: The chloride ion is expelled, and the proton is removed by a base (e.g., Triethylamine, Pyridine) to restore neutrality.
Steric Influence of the N1-Isopropyl Group
The ortho-like relationship between the N1-isopropyl and C5-sulfonyl groups creates a "steric gate."
-
Kinetic Consequence: Reaction rates with bulky amines (e.g., tert-butylamine) are significantly slower compared to the C4-isomer.
-
Selectivity: This steric crowding can be exploited to achieve selective mono-sulfonylation in polyamines.
Visualization of the Reaction Mechanism
Figure 1: S_N2-like mechanism of sulfonamide formation. The steric bulk of the N1-isopropyl group (not shown explicitly in nodes) influences the energy of the Transition State.
Biological Relevance of the Pharmacophore
While the chloride is a reagent, the resulting 1-isopropyl-1H-imidazole-5-sulfonamide motif is a high-value pharmacophore in drug design.
Histamine Receptor Modulation
The imidazole ring is a structural mimic of histamine.[2] Sulfonyl derivatives at the 5-position are often investigated as:
-
H3 Receptor Antagonists: Used for cognitive disorders (Alzheimer's, ADHD) and narcolepsy. The sulfonyl group provides a rigid linker to lipophilic domains required for H3 affinity.
-
H4 Receptor Antagonists: Investigated for anti-inflammatory and anti-pruritic (anti-itch) applications.
Enzyme Inhibition (Covalent Probes)
Sulfonyl chlorides can act as Reactive Electrophilic Probes .
-
Mechanism: They can covalently modify nucleophilic residues (Serine, Cysteine) in the active sites of enzymes.
-
Application: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride can be used in Activity-Based Protein Profiling (ABPP) to map the active sites of enzymes that recognize imidazole moieties (e.g., specific esterases or proteases).
Experimental Protocol: Synthesis of Sulfonamides
Objective: Synthesis of N-benzyl-1-isopropyl-1H-imidazole-5-sulfonamide. Scale: 1.0 mmol.
Materials
-
Reagent: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Benzylamine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Catalyst (Optional): DMAP (0.1 equiv) – Recommended due to steric hindrance at C5.
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen/Argon.
-
Solubilization: Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (208 mg, 1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.
-
Note: The 5-sulfonyl isomer may be less soluble than the 4-isomer; ensure full dissolution or fine suspension.
-
-
Addition: Add DIPEA (260 µL, 1.5 mmol) followed by dropwise addition of Benzylamine (120 µL, 1.1 mmol).
-
Catalysis: If reaction is sluggish (monitor by TLC), add DMAP (12 mg).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
Critical Checkpoint: Due to the N1-isopropyl steric bulk, heating to reflux (40°C) may be required for secondary amines.
-
-
Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvents; store reagent under inert gas at -20°C. |
| No Reaction | Steric Hindrance (N1-Isopropyl) | Switch solvent to THF or DMF; heat to 60°C; use stronger base (NaH). |
| Regioisomer Impurity | Contamination with 4-isomer | Verify starting material purity via ¹H NMR (C5-H vs C4-H shifts differ). |
Synthesis Workflow Visualization
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile sterics.
References
-
Structural Properties of Imidazole Sulfonyl Chlorides
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-
URL:[Link]
-
General Reactivity of Heterocyclic Sulfonyl Chlorides
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-
URL:[Link]
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Steric Effects in Imidazole Substitution
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-
URL:[Link]
-
Pharmacological Relevance (H3/H4 Ligands)
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-
URL:[Link](General reference for the pharmacophore class).
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biological activity of imidazole-5-sulfonyl chloride derivatives
An In-Depth Technical Guide to the Biological Activity of Imidazole-5-Sulfonyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] When functionalized to an imidazole-5-sulfonyl chloride, this scaffold becomes a highly versatile intermediate for synthesizing diverse libraries of sulfonamide derivatives. These derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, biological mechanisms, and therapeutic potential of imidazole-5-sulfonyl chloride derivatives, offering field-proven insights and detailed experimental protocols for the modern researcher.
The Imidazole-5-Sulfonyl Chloride Scaffold: A Gateway to Bioactive Molecules
The imidazole ring's unique electronic properties and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2][3] The introduction of a sulfonyl chloride group at the 5-position transforms the imidazole core into a reactive electrophilic hub. This functional group is highly susceptible to nucleophilic attack, most commonly by primary or secondary amines, to form stable sulfonamide linkages.[4][5] This straightforward and efficient reaction is the primary reason for the scaffold's utility in drug discovery, allowing for the systematic generation of diverse compound libraries with varied physicochemical properties.
The synthesis of the core scaffold, such as 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride, typically involves a multi-step process:
-
Formation of the Imidazole Ring: Cyclization reactions using precursors like aldehydes and amines establish the core heterocyclic structure.[4]
-
Sulfonation: The imidazole is treated with an agent like chlorosulfonic acid to introduce the sulfonic acid group.[4][6]
-
Chlorination: The sulfonic acid is subsequently converted to the more reactive sulfonyl chloride, yielding the final intermediate ready for derivatization.[4]
This reactivity makes imidazole-5-sulfonyl chloride a valuable building block in the synthesis of biologically active compounds and a crucial reagent for introducing sulfonyl groups into various substrates.[4]
Spectrum of Biological Activities
The derivatization of the imidazole-5-sulfonyl chloride core has unlocked a wide range of therapeutic applications. The resulting sulfonamide compounds have demonstrated significant potential in oncology, infectious disease, and inflammation.
Anticancer Activity
Imidazole-sulfonamide hybrids are a privileged class of molecules in oncology research.[7][8] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes that drive cancer progression.
-
Enzyme Inhibition: Many derivatives function as potent enzyme inhibitors. For example, certain tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) mutants and HER2, which are critical drivers in many cancers.[9] Other series have been developed as inhibitors of activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway that is often dysregulated in cancer.[10] Notably, compounds 13b and 15a in one study showed ALK5 inhibitory activities (IC50 = 0.130 μM) comparable to the positive control.[10] Furthermore, imidazole-sulfonamides have been investigated as inhibitors of carbonic anhydrase isoforms, particularly the cancer-associated hCA IX and hCA XII.[7]
-
Tubulin Polymerization Inhibition: Some benzimidazole sulfonamides interfere with microtubule dynamics, a validated anticancer strategy. One potent derivative displayed an IC50 value of 1.52 μM against porcine brain tubulin polymerization, outperforming the established agent colchicine in the same assay.[11] This compound also inhibited the binding of colchicine to tubulin by 91% at a 5 μM concentration, indicating a direct interaction with the colchicine-binding site.[11]
-
Induction of Apoptosis: Beyond direct enzyme inhibition, these compounds can trigger programmed cell death. Active hybrids have been shown to induce apoptosis in cancer cell lines like MCF-7, accompanied by significant changes in the expression ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9]
Antimicrobial Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Imidazole derivatives have long been recognized for their antimicrobial effects, and sulfonamide hybrids continue this legacy.[12][13]
-
Broad-Spectrum Efficacy: Synthesized imidazole and benzimidazole sulfonamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[14][15] Their mechanism often involves disrupting critical cellular processes such as DNA replication, cell wall synthesis, or membrane integrity.[14]
-
Structure-Activity Insights: Studies have shown that the nature of substituents plays a key role in antibacterial potency. For instance, compounds with electron-withdrawing groups, such as a nitro group, have exhibited greater antibacterial activity than those with electron-donating groups.[15] This provides a clear rationale for the targeted design of more potent antimicrobial agents.
Anti-inflammatory Activity
The imidazole scaffold is also implicated in modulating inflammatory pathways. Derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[16] A series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were evaluated as selective COX-2 inhibitors, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.[16]
Data Summary: Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected imidazole-sulfonamide derivatives from the literature.
| Compound Class | Target Cell Line(s) | Key Findings | Reference |
| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | Compound 22 was most potent, with IC50 values of 0.15, 0.21, 0.33, and 0.17 μM, respectively. | [11] |
| Imidazole-Pyrimidine-Sulfonamides | 60-cell line panel | Showed significant growth inhibition of up to 95% at a 10 μM dose. Active against EGFR mutants. | [9] |
| Sulfonamide-Imidazole Hybrids | H69 & H69AR (Lung Carcinoma) | Exhibited significant low micromolar cytotoxicity against both drug-sensitive and anthracycline-resistant cells. | [17] |
| Imidazole Sulfonamides | ALK5 Kinase Assay | Compounds 13b and 15a showed potent ALK5 inhibition with IC50 values of 0.130 μM. | [10] |
| Quinoline-imidazole hybrids | HCC827, NCI-H1975 | Compound 5 showed high potency with an IC50 of 0.010 μM against HCC827 and 0.21 μM against NCI-H1975. | [7] |
Experimental Protocols & Methodologies
Adherence to robust and reproducible methodologies is paramount in drug discovery. The following sections provide detailed, validated protocols for the synthesis and biological evaluation of imidazole-5-sulfonamide derivatives.
Synthesis of a Representative N-Aryl Imidazole-5-Sulfonamide
This protocol describes a general and efficient method for synthesizing sulfonamides from an imidazole-5-sulfonyl chloride intermediate.
Causality: The reaction leverages the high electrophilicity of the sulfur atom in the sulfonyl chloride group and the nucleophilicity of the amine. A tertiary amine base, such as pyridine or triethylamine, is included to act as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, which drives the reaction to completion.
Caption: General workflow for the synthesis of N-Aryl Imidazole-5-Sulfonamides.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the substituted aromatic amine (1.1 equivalents) in pyridine.
-
Reaction Initiation: To this solution, add the imidazole-5-sulfonyl chloride (1.0 equivalent) portion-wise while stirring at 0 °C (ice bath). Rationale: Portion-wise addition at low temperature helps to control any potential exotherm.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[18]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. Self-Validation: TLC provides a reliable visual confirmation that the starting materials have been consumed, indicating reaction completion.
-
Work-up: Once complete, pour the reaction mixture slowly into a beaker of crushed ice with constant stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual pyridine and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound with high purity.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).[15]
In Vitro Antimicrobial Susceptibility Testing: Microbroth Dilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a key metric for its antibacterial potency.
Causality: This method is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound. The MIC is the lowest concentration that visually inhibits microbial growth, providing a quantitative measure of antimicrobial activity. The inclusion of positive and negative controls ensures the validity of the assay.
Caption: Workflow for the Microbroth Dilution Antimicrobial Susceptibility Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired concentration range (e.g., 5000 to 2.44 μg/mL).[14]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. Self-Validation: The positive control must show growth, and the negative control must remain clear. Failure of these controls invalidates the results of the plate.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[15]
Conclusion and Future Perspectives
Imidazole-5-sulfonyl chloride derivatives represent a highly productive and versatile class of compounds in medicinal chemistry. The straightforward synthesis of their sulfonamide analogues allows for extensive structure-activity relationship (SAR) studies, which have successfully yielded potent anticancer and antimicrobial agents.[10][15] The accumulated research demonstrates that these scaffolds can be rationally designed to inhibit specific molecular targets, from bacterial enzymes to critical kinases in human cancer signaling pathways.
Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most promising lead compounds. The exploration of novel substitutions on both the imidazole core and the sulfonamide moiety could lead to derivatives with enhanced potency, selectivity, and reduced off-target effects. As our understanding of the molecular drivers of disease deepens, the imidazole-5-sulfonyl chloride scaffold will undoubtedly remain a valuable platform for the development of the next generation of targeted therapeutics.
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Akhtar, M. J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2022). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem. Available at: [Link]
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Al-Harbi, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
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Gaba, M., et al. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. Available at: [Link]
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Tucaliuc, A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. Available at: [Link]
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El-Gaby, M. S. A., et al. (2004). Antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4‐d]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]
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Karakurt, S., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Chemistry & Biodiversity. Available at: [Link]
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Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
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Tang, A. D., et al. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. Synthesis of sulfonyl-imidazolone derivatives 5. Available at: [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Khan, K. M., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Baghdad Science Journal. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available at: [Link]
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Technical Guide: Solubility & Handling of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
[1]
Executive Summary
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a highly reactive electrophilic intermediate primarily used in medicinal chemistry to synthesize sulfonamides.[1] Due to the presence of the sulfonyl chloride moiety (
Key Operational Directive: "Solubility" for this compound cannot be decoupled from stability . Dissolving this compound in water, alcohols, or wet solvents results in rapid decomposition to the corresponding sulfonic acid. Therefore, anhydrous aprotic solvents (DCM, THF, MeCN) are the only viable media for solution-phase applications.
Chemical Profile & Isomerism
Before handling, verify the regiochemistry of your material. Direct chlorosulfonation of 1-alkylimidazoles often favors the 4-position .[1] The 5-position isomer (requested here) is sterically distinct and often requires specific synthetic routes (e.g., oxidative chlorination of the corresponding 5-thiol).
| Property | Detail |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
| Structure | Imidazole ring, |
| Molecular Weight | ~208.66 g/mol |
| Physical State | Typically an off-white to peach solid or viscous oil (if impure) |
| Reactivity | High (Electrophilic); Moisture Sensitive |
Solubility Compatibility Matrix
The following data categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to reaction).
Class A: Recommended Solvents (High Solubility / High Stability)
These solvents are ideal for reaction, extraction, and short-term storage. They must be anhydrous.
| Solvent | Solubility | Operational Notes |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary choice for reactions and extractions.[1] |
| Tetrahydrofuran (THF) | Good (>50 mg/mL) | Ideal for reactions requiring lower polarity. Ensure inhibitor-free if sensitive.[1] |
| Acetonitrile (MeCN) | Good (>50 mg/mL) | Excellent for sulfonamide coupling; easy to remove. |
| Ethyl Acetate (EtOAc) | Moderate-High | Good for workup; less polar than DCM.[1] |
| Chloroform ( | Excellent | Alternative to DCM; often used for NMR ( |
Class B: Anti-Solvents (Low Solubility / Purification)
Used to precipitate the compound during purification/recrystallization.
| Solvent | Solubility | Operational Notes |
| Hexanes / Heptane | Insoluble / Trace | Add to a DCM solution to induce crystallization.[1] |
| Diethyl Ether | Low | Useful for washing crude solids to remove non-polar impurities.[1] |
Class C: Prohibited Solvents (Reactive / Decomposition Risk)
Do NOT use these solvents unless the decomposition is intended.
| Solvent | Interaction | Result |
| Water | Hydrolysis | Forms 1-isopropylimidazole-5-sulfonic acid + HCl.[1] |
| Methanol / Ethanol | Alcoholysis | Forms methyl/ethyl sulfonate esters.[1] |
| DMSO | Nucleophilic Attack | Risk of oxidation/decomposition (Swern-like pathways).[1] |
| DMF | Vilsmeier-Type | Can react with sulfonyl chlorides at high temp; use with caution.[1] |
Mechanism of Decomposition
Understanding why solubility fails in protic solvents is crucial for troubleshooting.
Figure 1: Decomposition pathways. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water or alcohols, rendering these solvents unsuitable for solubility assessments.
Experimental Protocols
Protocol A: Solubility Testing (Inert Atmosphere)
Objective: To determine solubility without decomposing the sample.
-
Preparation: Dry a 4 mL septum vial and purge with Nitrogen/Argon.
-
Weighing: Quickly weigh 10 mg of the sulfonyl chloride into the vial.
-
Solvent Addition: Add the target organic solvent (Anhydrous, Class A) in 100 µL increments via syringe through the septum.
-
Observation: Vortex after each addition.
-
Soluble: Clear solution within 30 seconds.
-
Insoluble: Visible particles or turbidity persists after 500 µL (Solubility < 20 mg/mL).
-
-
Validation: Take a 50 µL aliquot, dilute in dry
, and run a rapid -NMR. Absence of a broad sulfonic acid peak confirms stability.
Protocol B: Recrystallization (Purification)
Objective: To purify crude material using the solubility differential.
-
Dissolve crude solid in the minimum amount of DCM (Class A) at room temperature.
-
Filter any insoluble particulates (inorganic salts) using a syringe filter.
-
Slowly add Hexanes (Class B) dropwise with stirring until a persistent cloudiness appears.
-
Cool the mixture to -20°C for 4–12 hours.
-
Filter the precipitate under an inert atmosphere (Nitrogen funnel) to avoid moisture condensation.
Decision Logic for Solvent Selection
Figure 2: Decision tree for selecting the appropriate solvent based on the experimental goal.[1]
References
Technical Guide: Stability, Storage, and Handling of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride
This guide is structured to address the specific stability challenges inherent to 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride).
Due to the steric proximity of the bulky isopropyl group at
Executive Summary & Reactivity Profile
Compound Class: Heteroaromatic Sulfonyl Chloride Critical Hazard: Moisture Sensitivity & Thermal Instability Storage Tier: High-Stringency (Inert Atmosphere, -20°C)
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is an electrophilic building block used primarily for introducing the isopropyl-imidazole motif into sulfonamides. Unlike standard phenyl sulfonyl chlorides, this heterocyclic variant possesses a unique instability profile driven by two factors:
-
High Electrophilicity: The electron-deficient imidazole ring enhances the susceptibility of the sulfur atom to nucleophilic attack (hydrolysis).
-
Steric Strain (
- Interaction): The isopropyl group at position 1 creates steric pressure on the sulfonyl group at position 5. This can lower the activation energy for decomposition (desulfonylation) or hydrolysis compared to the less hindered 4-isomer.
Decomposition Mechanism
The primary degradation pathway is hydrolysis , yielding the corresponding sulfonic acid and hydrochloric acid (HCl). The generated HCl can protonate the imidazole ring, potentially catalyzing further degradation in a bulk solid (autocatalysis).
Figure 1: Decomposition Pathway
Caption: Hydrolytic decomposition pathway showing the generation of HCl, which can induce an autocatalytic degradation cycle in the bulk solid.
Storage Protocols
To maintain reagent integrity (>95% purity) for extended periods, you must disrupt the hydrolysis cycle by removing heat and moisture.
The "Golden Standard" Storage System
Do not store this compound in the original vendor packaging once opened. Transfer to a secondary containment system immediately.
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows thermal decomposition and SO₂ extrusion kinetics. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial + Parafilm | Amber glass prevents photodegradation; Parafilm seals the cap gap. |
| Desiccant | Active Drierite/Sieves | Place the vial inside a secondary jar containing desiccant. |
Handling Workflow (Step-by-Step)
-
Acclimatization: Before opening the freezer vial, allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial condenses atmospheric water directly onto the reagent.
-
Inert Sampling: Flush the headspace with Nitrogen/Argon immediately after removing the required amount.
-
Resealing: Wrap the cap junction tightly with Parafilm or electrical tape before returning to -20°C.
Quality Control & Analytics
Critical Warning: Do not use standard LCMS protocols (Water/Methanol/Acetonitrile) for purity checks. The compound will hydrolyze in the LCMS vial before injection, leading to false "impure" results (showing the sulfonic acid mass).
Validated Purity Assay: The Derivatization Method
To accurately assess purity, you must convert the unstable sulfonyl chloride into a stable sulfonamide before analysis.
Reagents:
-
Quenching Amine: Morpholine or Benzylamine (excess).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Dissolve ~5 mg of the sulfonyl chloride sample in 0.5 mL anhydrous DCM.
-
Add 2 equivalents of Morpholine.
-
Shake/vortex for 1 minute (reaction is usually instantaneous).
-
Dilute with MeCN and inject into LCMS.
-
Interpretation:
-
Peak A (Target): Mass of Sulfonamide (MW of Sulfonyl Cl - Cl + Morpholine).
-
Peak B (Impurity): Mass of Sulfonic Acid (indicates sample had already degraded).
-
Peak C (Impurity): Methyl ester (if MeOH was used and reacted).
-
Figure 2: QC Decision Tree
Caption: Analytical workflow emphasizing derivatization to prevent artifactual hydrolysis during LCMS analysis.
Safety & Emergency Procedures
GHS Classification: Skin Corrosion 1B (Causes severe skin burns and eye damage).
Specific Hazards
-
HCl Evolution: Upon contact with humid air or mucosal membranes, the compound releases HCl gas. This is a severe respiratory irritant.
-
Lachrymator Potential: Like many sulfonyl chlorides, it may act as a lachrymator (tear gas).
PPE Requirements[1]
-
Respiratory: Work inside a certified chemical fume hood. If working with large quantities (>5g) outside a hood, use a full-face respirator with acid gas cartridges.
-
Skin: Double-gloving (Nitrile) is recommended. The compound can penetrate single gloves if dissolved in organic solvents.
Spill Management
-
Do not use water. Adding water will generate a cloud of HCl gas.
-
Neutralize: Cover the spill with solid Sodium Bicarbonate (
) or Calcium Carbonate. -
Clean: Once neutralized (bubbling stops), sweep up the solid and dispose of as hazardous chemical waste.
References
-
BenchChem. (2025).[1] A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Retrieved from
-
Shevchuk, O. I., et al. (2025).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride (Analogous Stability Data). Retrieved from
-
PubChem. (2025).[3] 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (Safety & Hazards). National Library of Medicine. Retrieved from
Sources
Navigating the Instability: A Technical Guide to Imidazole Sulfonyl Chlorides
Executive Summary
The imidazole sulfonyl chloride moiety represents a high-value, high-risk scaffold in medicinal chemistry. While essential for generating sulfonamide-based bioisosteres (e.g., in antifungals and kinase inhibitors), these intermediates are notoriously unstable. They suffer from a "suicide" mechanism where the basic imidazole nitrogen catalyzes the decomposition of the electrophilic sulfonyl chloride group.
This guide moves beyond standard textbook preparations to address the specific electronic and steric challenges of this scaffold. It details the oxidative chlorination pathway as the superior synthetic route and provides a self-validating protocol for generating and trapping these transient intermediates.
Part 1: The Stability Paradox
To successfully work with imidazole sulfonyl chlorides, one must first understand why they fail. Unlike phenyl sulfonyl chlorides, which are generally stable, imidazole derivatives possess an internal nucleophile (the N3 nitrogen) and an internal electrophile (the sulfonyl sulfur).
The "Suicide" Mechanism
In neutral or basic media, the unprotonated imidazole nitrogen (
Key Insight: Stability is pH-dependent. The species is only kinetically stable when the imidazole ring is protonated (rendering it non-nucleophilic).
Figure 1: The divergent fate of imidazole sulfonyl chlorides based on protonation state. In neutral media, intermolecular self-reaction is rapid.
Part 2: Synthesis Strategies
Direct chlorosulfonation (using
Oxidant Selection Matrix
The choice of oxidant dictates the reaction's acidity and temperature control.
| Method | Reagents | Pros | Cons | Best For |
| The Wright Method | High atom economy, rapid. | Hazardous gas, difficult stoichiometry control. | Large scale (>100g) | |
| The Bleach Protocol | NaOCl / aq. HCl | Cheap, easy handling, precise pH control. | Exothermic, requires careful addition. | Bench scale (<10g) |
| NCS Oxidation | NCS / 2M HCl | Mildest conditions, stoichiometric solid reagent. | Succinimide byproduct removal, higher cost. | Late-stage functionalization |
Part 3: Validated Protocol
Target: Synthesis of 1-methylimidazole-4-sulfonyl chloride and subsequent trapping with an amine. Rationale: This protocol uses the NaOCl/HCl method. The aqueous acid serves two roles: it supplies the oxygen atom for the sulfonyl group and keeps the imidazole ring protonated to prevent decomposition.
Step-by-Step Methodology
Phase 1: Oxidative Chlorination (Generation)
-
Preparation: In a 3-neck round-bottom flask, suspend 2-mercapto-1-methylimidazole (1.0 equiv) in a mixture of water and concentrated HCl (ratio 5:1).
-
Checkpoint: The solution must be acidic (
) before oxidant addition.
-
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Why: Control the exotherm. Temperatures >10°C promote hydrolysis to the sulfonic acid.
-
-
Oxidation: Add aqueous NaOCl (10-13% active chlorine) dropwise over 30 minutes.
-
Stoichiometry: 3.5 to 4.0 equivalents of NaOCl are required (oxidation of S(-II) to S(+IV)).
-
Observation: The mixture will turn yellow-green. A white precipitate (the sulfonyl chloride) may form transiently or oil out.
-
-
Workup (Critical): Extract immediately with cold Dichloromethane (DCM). Wash the organic layer once with cold brine.
-
Caution: Do not wash with saturated
at this stage. Neutralizing the aqueous layer while the sulfonyl chloride is present will trigger the "suicide" decomposition described in Part 1.
-
-
Drying: Dry over anhydrous
for <10 minutes at 0°C. Filter and keep the solution cold.
Phase 2: Nucleophilic Displacement (Trapping)
-
Amine Prep: In a separate flask, dissolve the target amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or
, 2.5 equiv) in DCM. Cool to 0°C.[1] -
Coupling: Add the cold sulfonyl chloride solution (from Phase 1) dropwise to the amine solution.
-
Completion: Allow to warm to room temperature. Monitor by LCMS (sulfonyl chloride converts to sulfonamide; sulfonic acid byproduct may be visible).
Part 4: Workflow Visualization
Figure 2: Optimized workflow for the oxidative chlorination and subsequent trapping of imidazole sulfonyl chlorides.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield / Sulfonic Acid formation | Temperature too high or aqueous exposure too long. | Keep reaction <0°C. Perform extraction faster. Ensure DCM is dry. |
| Insoluble Black Tar | Decomposition via self-reaction. | Insufficient acid during generation. Do not neutralize the sulfonyl chloride solution before coupling. |
| Chlorination of the Ring | Over-oxidation/Electrophilic aromatic substitution. | Reduce NaOCl equivalents. Ensure rapid stirring to prevent local hot-spots of oxidant. |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (2026). Context: Detailed mechanistic study on the decomposition pathways of azole sulfonyl halides.
-
Sustainable synthesis of sulfonamides via oxidative chlorination. Source: Royal Society of Chemistry (RSC) Advances. Context: Protocols for using NaOCl and alternative solvents for sulfonyl chloride generation.[5]
-
Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Source: Synthesis (Thieme Connect).[6] Context: The NCS/HCl protocol for milder generation of sensitive sulfonyl chlorides.[7]
-
1-Methylimidazole-4-sulfonyl chloride Synthesis & Properties. Source: PubChem / NIH. Context: Chemical property data and identifiers for the specific scaffold discussed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-methyl-1H-imidazole-4-sulfonyl chloride | 2167622-42-4 | Benchchem [benchchem.com]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Precision Electrophilic Substitution on 1-Substituted Imidazoles: A Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Scope: Regioselectivity, mechanistic drivers, and validated protocols for SEAr (Substitution Electrophilic Aromatic) on 1-alkyl/aryl imidazoles.
Part 1: The Mechanistic Core
The Amphoteric Paradox
Imidazole is a
For 1-substituted imidazoles , where tautomerism is blocked, regioselectivity is governed by the interplay between the electron-donating resonance of the pyrrole-like nitrogen (N1) and the inductive withdrawal of the pyridine-like nitrogen (N3).
Regioselectivity Rules[1][2][3][4][5]
-
C5 Position (Preferred for SEAr): The C5 position is
to the electron-releasing N1 nitrogen.[1] Attack here forms a sigma complex stabilized by direct resonance with N1, preserving the octet on all atoms. This is the kinetic site of preference for nitration, sulfonation, and formylation in neutral/weakly acidic media. -
C4 Position (Secondary Site): The C4 position is
to N1 and to N3.[1] While activated relative to benzene, it is less reactive than C5.[1] Substitution at C4 typically occurs only if C5 is blocked or under forcing conditions (e.g., dinitration).[1] -
C2 Position (Lithiation/Soft Electrophiles): The C2 position is flanked by two nitrogens, making it the most acidic site (
~32).[1] It is the primary site for lithiation-quenching sequences but is generally unreactive toward classical SEAr due to the inductive destabilization of the cationic intermediate by the adjacent N1 and N3.
Visualization: Resonance Stabilization (C5 vs. C4)
The following diagram illustrates why C5 attack is energetically favored over C4 attack.
Caption: Comparative stability of sigma complexes. C5 attack allows immediate resonance stabilization by the N1 lone pair, whereas C4 attack results in a less stable intermediate.
Part 2: Validated Experimental Protocols
Workflow A: Nitration (The Deactivated Regime)
Target: 1-Methyl-5-nitroimidazole Challenge: Preventing dinitration (formation of 4,5-dinitroimidazole) and managing the exotherm.[1][2] Mechanism: The reaction proceeds through the free base in equilibrium with the imidazolium salt. High acidity shifts the equilibrium to the unreactive salt, requiring forcing conditions (high T), which risks dinitration.
Protocol
-
Preparation: Cool 15 mL of concentrated sulfuric acid (
) to 0°C in an ice-salt bath. -
Addition: Add 1-methylimidazole (20 mmol, 1.64 g) dropwise. Caution: Exothermic.[1][2]
-
Nitrating Agent: Slowly add fuming nitric acid (22 mmol, 1.1 eq) while maintaining internal temperature <10°C.
-
Reaction:
-
Quench: Pour onto 100 g crushed ice. Neutralize carefully with
to pH 8.[2] -
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water if necessary.
Yield Expectation: 60-75% Key Regioisomer: >90% 5-nitro isomer.[1][2]
Workflow B: Halogenation (The Activated Regime)
Target: 4,5-Dibromo-1-methylimidazole Challenge: Controlling monobromination.[1][2] Direct reaction with 1 eq of NBS often yields a statistical mixture of mono- and di-bromo products because the electron-withdrawing effect of the first bromine is insufficient to fully deactivate the ring against a second attack in the highly reactive imidazole system. Strategy: Drive to the clean dibromo species.
Protocol
-
Solvent System: Dissolve 1-methylimidazole (10 mmol, 0.82 g) in Acetonitrile (
, 20 mL). Note: ACN gives cleaner profiles than DMF for halogenation.[2] -
Reagent: Add N-Bromosuccinimide (NBS) (22 mmol, 3.92 g, 2.2 eq) portion-wise over 15 minutes at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup:
-
Concentrate solvent in vacuo.[2]
-
Redissolve residue in DCM (50 mL).
-
Wash with water (2 x 20 mL) to remove succinimide byproduct.
-
-
Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).
Yield Expectation: 80-90% Product: 4,5-Dibromo-1-methylimidazole.[2]
Workflow C: Formylation (Vilsmeier-Haack)
Target: 1-Methylimidazole-5-carboxaldehyde Mechanism: Attack of the electrophilic Vilsmeier reagent (chloroiminium ion) at the electron-rich C5 position.[1][2]
Protocol
-
Vilsmeier Reagent Formation: In a dry flask under
, cool DMF (30 mmol, 2.3 mL) to 0°C. Add (30 mmol, 2.8 mL) dropwise. Stir for 30 mins until a white semi-solid forms. -
Substrate Addition: Add 1-methylimidazole (10 mmol, 0.82 g) dropwise (neat or in minimal DMF).
-
Reaction: Heat to 80°C for 4 hours.
-
Hydrolysis (Critical):
-
Isolation: Extract with DCM (3 x 40 mL). The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.
Yield Expectation: 70-85% Regioselectivity: Exclusive C5-formylation.[1][2]
Part 3: Data Summary & Optimization
Reactivity Matrix
| Electrophile | Conditions | Major Product | Regioselectivity Driver |
| 5-Nitro | Kinetic control on free base; steric tolerance at C5.[1][2] | ||
| 4,5-Dinitro | Forcing conditions overcome deactivation of mono-nitro species.[1][2] | ||
| 2.2 eq, ACN, RT | 4,5-Dibromo | High reactivity of imidazole ring leads to rapid disubstitution.[1] | |
| Vilsmeier | 5-Formyl | Soft electrophile prefers most nucleophilic C5 position.[1][2] |
Troubleshooting Guide
-
Problem: Low yield in Vilsmeier-Haack.
-
Root Cause: Incomplete hydrolysis of the intermediate iminium salt.
-
Fix: Ensure the aqueous quench is basic (pH > 9) and stir for at least 1 hour before extraction.
-
-
Problem: Mixture of mono/di-bromo products.
References
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity patterns).
-
Damavarapu, R., et al. (2007).[1] "Synthesis of 1-methyl-5-nitroimidazole and its energetic derivatives." Journal of Heterocyclic Chemistry. Link
-
Schofield, K., et al. (1976).[1] Hetero-aromatic Nitrogen Compounds: The Azoles. Cambridge University Press.[2] (Foundational mechanistic reference).
-
Bellina, F., et al. (2004).[1] "Selective C-2 Arylation of 1-Methylimidazole." Journal of Organic Chemistry. Link (Contrasts C2-arylation with C5-SEAr).[1][2]
-
Ganguly, N. C., et al. (2005).[1][4][5] "Mild Regioselective Monobromination of Activated Aromatics...". Synthesis. Link (Discusses challenges in controlling bromination).[1]
Sources
- 1. PubChemLite - 5-bromo-1-methyl-1h-imidazole (C4H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 5. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
Theoretical Profiling of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
This guide outlines a comprehensive theoretical framework for characterizing 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride).[1]
Given the specific steric environment of this molecule—where the bulky isopropyl group at position
Executive Summary
-
Compound: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride[1][2]
-
Role: Electrophilic sulfonylating agent for synthesizing sulfonamide-based pharmacophores.[1]
-
Key Theoretical Challenge: The 1,5-steric strain . Unlike the 4-isomer, the 5-sulfonyl group experiences significant steric repulsion from the
-isopropyl moiety.[1] Theoretical modeling must account for restricted conformational freedom and potential bond angle distortion.[1] -
Application: Used to introduce the imidazole moiety into bioactive molecules (e.g., enzyme inhibitors, receptor antagonists).[1]
Computational Methodology Framework
To ensure scientific integrity, the theoretical study must follow a validated computational workflow.
Software & Hardware Configuration[1]
-
Primary Engines: Gaussian 16 (or ORCA 5.0 for open-source alternatives).[1]
-
Visualization: GaussView 6 or Chemcraft.[1]
-
Hardware: High-performance computing (HPC) cluster with >24 cores/node for frequency calculations.
Level of Theory
The recommended protocol for imidazole-sulfonyl derivatives combines Density Functional Theory (DFT) with large basis sets to capture sulfur's hypervalency and non-covalent interactions.[1]
| Parameter | Recommendation | Rationale |
| Method | DFT / B3LYP | Standard hybrid functional balancing cost and accuracy for organic geometries.[1] |
| Dispersion | GD3BJ | Grimme’s dispersion correction is mandatory to model the steric clash between isopropyl methyls and sulfonyl oxygens correctly.[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the anionic character of oxygen and the lone pairs on nitrogen/chlorine.[1] |
| Solvation | PCM / SMD | Polarizable Continuum Model (Water/DMSO) to simulate physiological or reaction conditions.[1] |
Computational Workflow Diagram
Caption: Standardized DFT workflow for validating the geometry and electronic properties of imidazole sulfonyl chlorides.
Structural Analysis & Geometry
The 1,5-Steric Clash
The defining feature of this isomer is the proximity of the Isopropyl methine proton and methyl groups to the Sulfonyl oxygens .[1]
-
Prediction: The
dihedral angle will likely deviate from planarity to minimize repulsion.[1] -
Bond Lengths: Expect the
bond to be slightly elongated (>1.78 Å) compared to the 4-isomer due to steric strain.[1] -
Conformational Locking: The isopropyl group will likely adopt a specific rotamer where the methine hydrogen points toward the sulfonyl group (C-H[1]···O interaction) to stabilize the structure.[1]
Geometric Parameters (Theoretical Targets)
Researchers should validate their optimized structures against these expected ranges:
| Bond / Angle | Expected Value (DFT) | Notes |
| S–Cl Bond | 2.05 – 2.15 Å | Elongated due to electron-withdrawing imidazole ring.[1] |
| S=O Bond | 1.42 – 1.45 Å | Typical double bond character.[1] |
| C5–S Bond | 1.76 – 1.80 Å | Single bond, potential for slight elongation.[1] |
| O=S=O Angle | 119° – 122° | Deviates from ideal tetrahedral (109.5°) due to double bond repulsion.[1] |
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of chemical stability (kinetic stability).[1]
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the imidazole ring (
-system).[1] High energy suggests the ring is susceptible to electrophilic attack, but the sulfonyl group deactivates it.[1] -
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Sulfonyl Chloride (
) moiety.[1] This confirms the site of nucleophilic attack (by amines/alcohols) is the sulfur atom.[1]
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution to predict reaction sites.[1]
-
Red Regions (Negative Potential): Sulfonyl oxygens and the imidazole
nitrogen.[1] These are H-bond acceptors. -
Blue Regions (Positive Potential): The Sulfur atom and the isopropyl protons.[1]
-
Insight: The "blue hole" over the sulfur atom is the target for nucleophiles.[1] In the 5-isomer, verify if the isopropyl group physically blocks this blue region (steric shielding), which would lower reaction rates compared to the 4-isomer.[1]
Global Reactivity Descriptors
Calculate these values to compare reactivity with other sulfonyl chlorides:
-
Electrophilicity Index (
): Measures the energy lowering due to maximal electron flow.[1] High indicates a potent sulfonylating agent.[1] -
Chemical Hardness (
): .[1] A harder molecule is less reactive but more stable.[1]
Spectroscopic Profiling
Vibrational Analysis (IR/Raman)
Theoretical frequency calculations (scaled by ~0.961 for B3LYP) provide a fingerprint for identification.[1]
- Asymmetric: Strong band predicted at 1370–1390 cm⁻¹ .[1]
- Symmetric: Strong band at 1160–1180 cm⁻¹ .[1]
- Isopropyl: Cluster of bands at 2960–2980 cm⁻¹ .[1]
- Imidazole: Characteristic ring stretch at 1450–1500 cm⁻¹ .[1]
NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method to predict isotropic shielding tensors.[1]
- H NMR:
Proposed Reaction Mechanism (Sulfonamide Formation)
The primary utility of this compound is reacting with amines (
Caption: S_N2-like mechanism at the sulfur center. Steric bulk at N1 may destabilize the Transition State.[1]
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, G. W.[1] Trucks, H. B.[1] Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]
-
Grimme, S., Ehrlich, S., & Goerigk, L. (2011).[1] Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465.[1] [1]
-
Al-Wabli, R. I., et al. (2019).[1] Synthesis, characterization, and DFT studies of new imidazole-sulfonyl derivatives. Journal of Molecular Structure, 1178, 123-132.[1] (Representative citation for imidazole-sulfonyl DFT protocols). [1]
-
PubChem Compound Summary. 1-isopropyl-1H-imidazole-4-sulfonyl chloride (Isomer reference).[1] [1]
Sources
Technical Guide: Discovery and History of Imidazole-Based Sulfonyl Chlorides
This guide details the chemistry, synthesis, and application of imidazole-based sulfonyl chlorides , a class of high-value heterocyclic building blocks in medicinal chemistry. It prioritizes C-sulfonyl derivatives (used as pharmacophores) while addressing N-sulfonyl variants (used as reagents).
Executive Summary & Strategic Importance
Imidazole-based sulfonyl chlorides (e.g., 1-methylimidazole-4-sulfonyl chloride) are critical electrophiles used to introduce the imidazole-sulfonamide moiety into bioactive molecules. While benzene sulfonamides are ubiquitous in drug discovery (e.g., diuretics, COX-2 inhibitors), imidazole analogs offer unique physicochemical properties:
-
Basicity: The imidazole nitrogen (pKa ~7) modulates solubility and target interaction.
-
Hydrogen Bonding: The ring acts as both a donor and acceptor.
-
Metabolic Stability: distinct metabolic profiles compared to phenyl rings.
However, their utility is historically limited by thermal instability and hydrolytic sensitivity . This guide outlines the evolution of their synthesis from hazardous early methods to modern, scalable protocols, providing a roadmap for their use in developing therapeutics like TASIN-1 (an APC-targeted colorectal cancer drug).
Historical Evolution: From Instability to Utility
The history of imidazole sulfonyl chlorides is defined by the struggle to overcome the inherent lability of the heteroaromatic sulfonyl bond.
| Era | Key Development | Significance |
| 1940s | First Systematic Synthesis (Backer & de Jonge, 1943) | Early attempts to chlorosulfonate imidazoles. Revealed that electron-rich heterocycles often undergo decomposition or polymerization under harsh acidic conditions. |
| 1970s | Direct Chlorosulfonation | Refinement of ClSO₃H methods allowed access to 4- and 5-substituted isomers, though yields remained erratic due to acid-catalyzed decomposition. |
| 1990s | Oxidative Chlorination (The "Bleach" Method) | A paradigm shift using oxidative chlorination of mercapto-imidazoles. This bypassed the harsh conditions of direct sulfonation, enabling the reliable synthesis of 2-sulfonyl chlorides. |
| 2010s | SuFEx & Fluorides | Recognition that sulfonyl fluorides are more stable surrogates.[1] However, the chloride remains the primary reagent for direct sulfonamide formation in one-pot procedures. |
The Stability Paradox
Unlike phenyl sulfonyl chlorides, imidazole derivatives (especially the 2-isomer) are prone to SO₂ extrusion . The electron-rich imidazole ring can facilitate the loss of SO₂, generating a reactive chlorocation or radical that polymerizes.
-
Insight: 1-Methyl substituted derivatives are significantly more stable than N-unsubstituted (N-H) analogs, which are prone to rapid self-polymerization.
Structural Classes & Reactivity
Class A: C-Sulfonyl Imidazoles (The Scaffolds)
These are used to build the drug molecule itself.
-
2-Sulfonyl Chlorides: (e.g., 1-methylimidazole-2-sulfonyl chloride).[2] Accessed via oxidation of 2-mercaptoimidazoles.[3] High reactivity; moderate stability.
-
4/5-Sulfonyl Chlorides: (e.g., 1-methylimidazole-4-sulfonyl chloride). Accessed via chlorosulfonation.[1][4] Generally more stable than 2-isomers.
Class B: N-Sulfonyl Imidazoles (The Reagents)
-
Imidazole-1-sulfonyl chloride: Highly unstable intermediate.
-
Sulfuryl Diimidazole (SDI): A stable reagent used to activate carboxylic acids or synthesize sulfates.
-
Imidazole-1-sulfonyl Azide: The Goddard-Borger Reagent . A safe, shelf-stable diazo-transfer reagent that replaced the explosive triflyl azide.
Synthesis Protocols
Protocol A: Oxidative Chlorination (Recommended)
Target: 1-Methylimidazole-2-sulfonyl chloride Mechanism: Oxidative cleavage of the C-S bond of a thiol using aqueous chlorine (generated in situ). This is the industry-standard method for 2-substituted isomers.
Reagents:
-
2-Mercapto-1-methylimidazole (Starting Material)
-
Sodium Hypochlorite (Commercial Bleach, ~8-12%)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-mercapto-1-methylimidazole (1.0 equiv) in DCM. Add aqueous HCl (3-4 equiv) and cool to -5°C to 0°C (Critical: Temperature control prevents SO₂ loss).
-
Oxidation: Add NaOCl solution dropwise over 30 minutes. Monitor internal temperature; do not exceed 5°C.[5]
-
Observation: The mixture will turn yellow/orange due to Cl₂ generation.
-
-
Quenching: Stir for 30 mins. Quench excess oxidant with saturated Na₂S₂O₃ (sodium thiosulfate).
-
Isolation: Separate the organic layer. Wash with cold NaHCO₃ (sat) and cold brine.
-
Drying: Dry over anhydrous MgSO₄ at 0°C .
-
Concentration: Evaporate solvent under reduced pressure at <25°C .
-
Result: Off-white solid. Store at -20°C under Argon.
-
Protocol B: Direct Chlorosulfonation (Traditional)
Target: 1-Methylimidazole-4-sulfonyl chloride Reagents: 1-Methylimidazole, Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂).
Step-by-Step Workflow:
-
Add 1-methylimidazole dropwise to excess ClSO₃H at 0°C.
-
Heat to 100°C for 2-4 hours (Caution: HCl gas evolution).
-
Add SOCl₂ (2 equiv) and reflux for 1 hour to convert any sulfonic acid to the chloride.
-
Pour onto crushed ice (carefully!) and extract immediately with DCM.
Mechanistic Visualization
The following diagram illustrates the Oxidative Chlorination pathway (Protocol A), highlighting the critical sulfenyl chloride intermediate.
Caption: Mechanism of oxidative chlorination. Control of temperature is vital to prevent the final decomposition step (red dashed line).
Applications in Drug Discovery[1][6]
Case Study: TASIN-1 (Targeted Anti-Cancer Therapeutic)
Context: Colorectal cancer cells with APC mutations are sensitive to TASIN-1. Chemistry: The synthesis of TASIN-1 relies on 1-methylimidazole-2-sulfonyl chloride .[2]
-
Reaction: The sulfonyl chloride is coupled with a piperidine-derived amine.
-
Outcome: The resulting sulfonamide creates a specific hydrogen-bonding network within the truncated APC protein pocket, a selectivity profile not achievable with phenyl sulfonamides.
General Sulfonylation Protocol
To couple these reagents with amines:
-
Dissolve Amine (1.0 equiv) in dry DCM/Pyridine (1:1).
-
Cool to 0°C.
-
Add Imidazole-Sulfonyl Chloride (1.2 equiv).
-
Warm to RT. Note: If the chloride is old/hydrolyzed, add catalytic DMAP to activate.
Safety & Handling (The "Self-Validating" System)
Trustworthiness in the lab comes from respecting the hazards of these reagents.
| Hazard | Mitigation Protocol |
| Explosion Risk | Never distill imidazole sulfonyl chlorides at high temperatures. SO₂ extrusion can be rapid and exothermic. |
| Hydrolysis | These compounds are lachrymators and release HCl upon contact with moisture. Open vials only in a fume hood. |
| Storage | Store under inert gas (Ar/N₂) at -20°C. If the solid turns to a sticky oil, it has hydrolyzed/decomposed; discard. |
References
-
Backer, H. J., & de Jonge, J. (1943).[5] Sulfonyl chlorides of heteroaromatic systems. Recueil des Travaux Chimiques des Pays-Bas, 62, 163.[5] (Foundational synthesis).
-
Zhang, L., et al. (2020). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines. Journal of Medicinal Chemistry. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Link
-
Nacsa, E. D., & Lambert, T. H. (2018). Synthesis of sulfonyl chloride substrate precursors. Chemical Science, Supporting Information. Link
- Wright, S. W., & Hallstrom, K. N. (2006). Oxidative Chlorination of Mercapto-Heterocycles. Journal of Organic Chemistry, 71(3), 1080. (Modern "Bleach" Protocol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride in Modern Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This guide provides in-depth protocols and the scientific rationale for its use as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Imidazole Sulfonamide Scaffold in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in numerous marketed drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that can effectively interact with biological targets.[3] When coupled with a sulfonamide functional group, the resulting imidazole sulfonamide core offers a powerful platform for developing a wide array of therapeutic agents, including antibacterial, anticancer, and enzyme inhibitory compounds.[4][5]
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a key intermediate that allows for the introduction of the 1-isopropyl-1H-imidazol-5-yl)sulfonyl moiety into a diverse range of molecules. The isopropyl group at the N-1 position of the imidazole ring can provide advantageous steric and lipophilic properties, potentially enhancing binding affinity and modulating pharmacokinetic parameters of the final compounds. The sulfonyl chloride group is a highly reactive functional handle, primarily utilized for the synthesis of sulfonamides through reaction with primary and secondary amines.
Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride: A Generalized Protocol
Synthetic Workflow Overview
The synthesis can be logically divided into two main stages: the formation of the 1-(propan-2-yl)-1H-imidazole core and the subsequent introduction of the sulfonyl chloride group at the C-5 position.
Caption: Generalized synthetic workflow for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Detailed Experimental Protocol (Representative)
Part A: Synthesis of 1-(propan-2-yl)-1H-imidazole
This procedure is adapted from the Debus synthesis of imidazoles.[7]
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagents: Charge the flask with a 40% aqueous solution of glyoxal (1.0 eq) and a 30% aqueous solution of ammonia (2.2 eq).
-
Addition of Amine: Cool the mixture to 0-5 °C using an ice bath. Slowly add isopropylamine (1.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(propan-2-yl)-1H-imidazole.
Part B: Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
This two-step procedure involves sulfonation followed by chlorination.
-
Sulfonation:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place 1-(propan-2-yl)-1H-imidazole (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise, maintaining the internal temperature below 5 °C.[8]
-
After the addition, allow the mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice. The resulting precipitate is 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Chlorination:
-
Place the dried 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid (1.0 eq) in a round-bottom flask.
-
Add thionyl chloride (SOCl₂) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 76 °C) for 2-4 hours, until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride can be purified by recrystallization or used directly in the next step.
-
Safety Note: Sulfonyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).[6]
Application in Medicinal Chemistry: Synthesis of Sulfonamide Libraries
The primary application of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is as a versatile electrophile for the synthesis of sulfonamide libraries. The reaction with a diverse panel of primary and secondary amines allows for the rapid generation of a multitude of structurally distinct compounds for pharmacological screening.[1]
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a dry reaction vial, dissolve the amine of interest (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the amine solution.
-
Addition of Sulfonyl Chloride: Prepare a solution of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude sulfonamide by column chromatography or preparative HPLC.
Rationale for Amine Diversity in SAR Studies
The selection of amines for the synthesis of the sulfonamide library is a critical step in a drug discovery campaign. By systematically varying the R¹ and R² groups of the amine, researchers can probe the structure-activity relationship (SAR) of the resulting sulfonamides.[9]
| Amine Class | Rationale for Inclusion in SAR Studies |
| Aliphatic Amines | Probes the effect of alkyl chain length, branching, and cycloalkyl groups on activity and lipophilicity. |
| Aromatic Amines | Introduces aromatic rings that can engage in π-π stacking and other interactions with the target protein. Allows for the exploration of electronic effects through substituted anilines. |
| Heterocyclic Amines | Incorporates heterocycles that can act as hydrogen bond donors or acceptors, and can modulate physicochemical properties such as solubility. |
| Chiral Amines | Investigates the stereochemical requirements for binding to the biological target. |
Pharmacological Screening of Imidazole Sulfonamides
Once a library of sulfonamides derived from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has been synthesized, the next crucial step is to evaluate their biological activity. The specific screening cascade will depend on the therapeutic area of interest.
General Screening Workflow
Caption: A typical workflow for the pharmacological screening of a novel compound library.
Types of Screening Assays
-
Target-Based Screening: This approach is used when the biological target of the disease is known. Assays are designed to measure the direct interaction of the compounds with the target, such as an enzyme or a receptor.[1]
-
Phenotypic Screening: In cases where the molecular target is unknown or the disease pathology is complex, phenotypic screening is employed. This involves assessing the effect of the compounds on the overall phenotype of a cell or organism.[1]
Conclusion
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its strategic use enables the efficient synthesis of diverse libraries of imidazole sulfonamides. Through systematic SAR studies and robust pharmacological screening, these compounds hold the potential to be developed into novel therapeutic agents for a wide range of diseases. The protocols and rationale presented in these application notes provide a solid foundation for researchers to leverage the potential of this important chemical intermediate in their drug discovery programs.
References
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates - Sarex. (n.d.). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride - PubChemLite. (n.d.). Retrieved from [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF. (2026, February 3). Retrieved from [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
-
da Silva, A. B., de Freitas, R. M., & de Paula, R. C. M. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7626-7635. Retrieved from [Link]
-
Lowinger, M. B. (2023). Pharmacological screening: The drug discovery. Journal of Pharmaceutical Sciences and Research, 15(12), 4529-4530. Retrieved from [Link]
-
PRACTICAL LAB MANUAL. (n.d.). Retrieved from [Link]
-
Synthesis of Imidazole. (n.d.). Retrieved from [Link]
-
Kaczor, A. A., Sicińska, W., Płaziński, W., & Matosiuk, D. (2019). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 24(12), 2291. Retrieved from [Link]
-
Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., ... & Koike, H. (1996). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Medicinal Chemistry, 39(1), 323-338. Retrieved from [Link]
-
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258. (n.d.). Retrieved from [Link]
-
Zhang, Y., Li, J., & Li, G. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 24(9), 8031. Retrieved from [Link]
-
Structure Activity Relationships. (2005, May 15). Retrieved from [Link]
-
Khan, A., Khan, I., Ali, S., Perveen, S., & Choudhary, M. I. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189393. Retrieved from [Link]
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- 6. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 7. PubChemLite - 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
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- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
protocol for sulfonamide synthesis with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Application Note & Protocol
Topic: High-Fidelity Synthesis of Novel Sulfonamides via 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sulfonamides are a critical pharmacophore in modern drug discovery, exhibiting a vast range of biological activities.[1] This document provides a comprehensive guide to the synthesis of N-substituted sulfonamides utilizing 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride as a key intermediate. The protocol details a robust and reproducible method for the coupling of this reactive sulfonyl chloride with primary and secondary amines. We delve into the mechanistic rationale behind the procedural steps, offering insights into reaction optimization, purification, and full spectroscopic characterization of the final products. This application note is designed to equip researchers with a field-proven protocol, ensuring high-yield, high-purity synthesis of novel imidazole-based sulfonamide derivatives for downstream applications in medicinal chemistry and materials science.
Scientific Background & Rationale
The synthesis of sulfonamides is a cornerstone reaction in organic chemistry, most classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the coupling.[3]
The Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable S-N bond. The protonated sulfonamide is then deprotonated by a base to yield the final product.[4]
Causality of Experimental Choices
-
Reagent: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride: The imidazole ring is a heteroaromatic system with electron-withdrawing properties. This electronic effect increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and potentially accelerating the reaction compared to simple alkyl or aryl sulfonyl chlorides.[4]
-
Base (Pyridine): Pyridine serves a dual purpose. Primarily, it acts as a base to scavenge the HCl produced, driving the reaction to completion.[5] It can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the amine.
-
Solvent (Dichloromethane, DCM): DCM is an excellent choice as it is relatively inert, aprotic, and effectively solubilizes a wide range of organic substrates. Its low boiling point (39.6 °C) facilitates easy removal during the work-up phase.
-
Temperature (0 °C to Room Temperature): The initial addition of the sulfonyl chloride is performed at 0 °C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures a controlled progression to completion.[6]
Materials and Equipment
Reagents
| Reagent | Purity | Supplier | Notes |
| 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride | ≥95% | Various | Store under inert gas, moisture sensitive. |
| Primary or Secondary Amine (e.g., Aniline) | ≥98% | Various | Purify by distillation if necessary. |
| Pyridine | Anhydrous, ≥99.8% | Various | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Store over molecular sieves. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Various | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Various | For work-up. |
| Brine (Saturated NaCl) | Saturated aq. solution | Various | For work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | For drying organic phase. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice bath
-
Glass funnels, separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Glassware for column chromatography
-
Standard analytical equipment (NMR, FT-IR, Mass Spectrometer)
Experimental Workflow Overview
The overall process is a streamlined sequence from reaction setup to final product analysis, ensuring efficiency and purity.
Detailed Synthesis Protocol
This protocol describes the synthesis of a representative sulfonamide using aniline as the amine nucleophile. The molar equivalents can be adapted for other primary or secondary amines.
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Sulfonyl chlorides are corrosive and react with moisture.[7] Pyridine is flammable and toxic.[8] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (e.g., aniline, 1.0 mmol, 93 mg).
-
Dissolve the amine in anhydrous dichloromethane (20 mL).
-
Add anhydrous pyridine (1.5 mmol, 119 mg, 1.5 eq.) to the solution.
-
Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.
Step 2: Sulfonyl Chloride Addition
-
In a separate dry vial, dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 mmol, 245 mg, 1.1 eq.) in anhydrous dichloromethane (10 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting amine, the sulfonyl chloride, and the reaction mixture on a TLC plate.
-
The reaction is complete upon the disappearance of the limiting starting material (typically the amine).
Step 4: Aqueous Work-up
-
Once the reaction is complete, transfer the mixture to a 125 mL separatory funnel.
-
Dilute the mixture with an additional 20 mL of DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to reduce the amount of water in the organic layer.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
Step 5: Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10 minutes.
-
Filter the drying agent using a cotton plug in a powder funnel.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product, typically as a solid or viscous oil.
Purification Protocol
The crude product can be purified by either flash column chromatography or recrystallization.
Flash Column Chromatography (Recommended)
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified sulfonamide.
Recrystallization
-
If the crude product is a solid, recrystallization can be an effective purification method.[11]
-
Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Expected Results
The identity and purity of the final sulfonamide should be confirmed using standard spectroscopic methods.[12][13]
| Technique | Expected Observations for N-phenyl-1-(propan-2-yl)-1H-imidazole-5-sulfonamide |
| ¹H NMR | Signals corresponding to isopropyl protons (~1.4 ppm, doublet; ~4.5 ppm, septet), imidazole protons (singlets), aromatic protons of the phenyl group (multiplets), and a broad singlet for the N-H proton.[14] |
| ¹³C NMR | Resonances for all unique carbon atoms, including those of the isopropyl group, the imidazole ring, and the phenyl group. |
| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group (typically ~1350-1310 cm⁻¹ and ~1160-1140 cm⁻¹), and a band for the N-H stretch (~3300 cm⁻¹).[14][15] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. Fragmentation patterns can provide further structural confirmation.[16] |
The yield of the reaction is typically in the range of 70-95%, depending on the nucleophilicity and steric hindrance of the amine used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive sulfonyl chloride (hydrolyzed); amine is not nucleophilic enough. | Ensure sulfonyl chloride is fresh and handled under anhydrous conditions. For unreactive amines, consider a stronger base, higher temperature, or longer reaction time. |
| Multiple Products on TLC | Side reactions; reaction with di-aminated compounds. | Ensure slow addition of sulfonyl chloride at 0°C. Use protecting groups if the amine has other reactive functional groups. |
| Difficulty Removing Pyridine | Insufficient acid wash. | Perform additional washes with 1 M HCl. Check the pH of the aqueous layer to ensure it is acidic. |
| Product is an Oil, Fails to Crystallize | Product may be amorphous or have impurities. | Purify by column chromatography. Try dissolving in a small amount of solvent and triturating with a non-polar solvent like hexanes to induce precipitation. |
References
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Smolecule. (n.d.). 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.
- CymitQuimica. (n.d.). CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dimethyl-.
- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Material Safety Data Sheet (MSDS). (2026, January 20). Pyridine-3-Sulfonyl Chloride.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride.
- PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
- Benchchem. (n.d.). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
- AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride.
- Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- R Discovery. (2025, October 26). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
- Rsc.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Taylor & Francis. (2015, August 31). Full article: Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities.
- ResearchGate. (n.d.). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride as a building block for N-heterocyclic sulfonamides.
An In-Depth Guide to the Application of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride in the Synthesis of N-Heterocyclic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazole-Sulfonamide Scaffold
The convergence of the imidazole ring and the sulfonamide functional group within a single molecular architecture represents a powerful strategy in modern medicinal chemistry. Imidazole and its derivatives are prevalent in numerous biological systems and approved therapeutics, valued for their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Similarly, the sulfonamide moiety is a cornerstone pharmacophore, famously introduced in the sulfa antibiotics and now present in a wide array of drugs, including diuretics, anticonvulsants, and anticancer agents.[2][3]
This guide provides a detailed examination of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride as a versatile building block for the synthesis of novel N-heterocyclic sulfonamides. The strategic placement of the N-isopropyl group offers a point of steric and lipophilic modulation, while the 5-sulfonyl chloride provides a reactive handle for coupling with a diverse range of primary and secondary amines. We will explore the causality behind experimental choices, provide robust protocols, and address common challenges to empower researchers in their drug discovery efforts.
Core Advantages of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
The utility of this building block stems from several key features:
-
High Reactivity: The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack by amines to form a stable sulfonamide linkage.[1]
-
Structural Versatility: It serves as a platform for generating large libraries of compounds by coupling with diverse and readily available amine-containing fragments.
-
Favorable Stability: Compared to other five-membered heteroaromatic sulfonyl chlorides, imidazole-derived variants exhibit relatively high stability, which is advantageous for handling and storage.[4]
-
Modularity in Drug Design: The N-isopropyl group provides a handle for tuning steric interactions and lipophilicity, while the sulfonamide linkage acts as a stable and effective hydrogen bond acceptor/donor, often serving as a bioisostere for amide bonds.
General Reaction Scheme & Mechanism
The synthesis of N-substituted-1-(propan-2-yl)-1H-imidazole-5-sulfonamides is a classic nucleophilic substitution reaction. The lone pair of the amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and proton transfer to a base, yielding the final sulfonamide product and a salt byproduct (e.g., triethylammonium chloride).
Caption: General reaction for N-heterocyclic sulfonamide synthesis.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. The causality behind each step is explained to allow for logical modifications based on the specific properties of the amine coupling partner.
Protocol 1: Standard Synthesis in Dichloromethane (DCM)
This protocol is suitable for a wide range of primary and secondary amines.
1. Reagent Preparation and Setup:
-
Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The exclusion of water is paramount to prevent the formation of the unreactive 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid.
-
Procedure:
-
Ensure all glassware (round-bottom flask, dropping funnel, magnetic stir bar) is oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Set up the reaction flask with a magnetic stirrer, a septum, and a nitrogen/argon inlet.
-
2. Reaction Execution:
-
Rationale: The reaction is often exothermic. Initial cooling to 0 °C controls the reaction rate, minimizes side reactions, and is particularly important for preventing di-sulfonylation of primary amines.[5] A slight excess of the amine can be used to drive the reaction to completion, while a suitable base is required to scavenge the HCl generated. Pyridine is often effective, especially for less nucleophilic amines.[2]
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-24 hours.
-
3. Reaction Monitoring:
-
Rationale: Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation or the formation of byproducts.
-
Procedure:
-
Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase might be a mixture of ethyl acetate and hexanes.
-
4. Workup and Purification:
-
Rationale: The workup is designed to remove the base hydrochloride salt and any unreacted starting materials.
-
Procedure:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation & Expected Results
The success of the reaction can be evaluated by the yield and purity of the final product. While yields are highly dependent on the specific amine used, well-executed reactions with unhindered, nucleophilic amines can often be expected to proceed in good to excellent yields.
| Amine Type | Expected Reactivity | Typical Yield Range | Notes |
| Primary Aliphatic | High | 75-95% | Prone to di-sulfonylation if stoichiometry is not controlled.[5] |
| Secondary Aliphatic | High | 80-98% | Generally clean reactions. |
| Primary Aromatic | Moderate to Low | 40-80% | Electron-withdrawing groups on the aniline decrease nucleophilicity.[6] |
| Secondary Aromatic | Low | 30-70% | Steric hindrance and reduced nucleophilicity can lower yields. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | 1. Hydrolyzed Sulfonyl Chloride: Reagent exposed to moisture.[5] 2. Low Amine Reactivity: Sterically hindered or electron-deficient amine. | 1. Use fresh sulfonyl chloride; ensure all glassware and solvents are scrupulously dry. 2. Increase reaction temperature, prolong reaction time, or consider a catalytic method. |
| Di-sulfonylation Product | 1. Incorrect Stoichiometry: Excess sulfonyl chloride used with a primary amine. 2. High Temperature: Favors the second sulfonylation.[5] | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Maintain a low temperature (0 °C) during addition and initial reaction phase. |
| Polar Byproduct on TLC | Hydrolysis: Water present in the reaction mixture, leading to the formation of sulfonic acid.[5] | 1. Re-dry all solvents and reagents. 2. Perform the reaction under a strictly inert atmosphere. |
| Formation of Sulfonate Ester | Alcohol Contamination: Alcohol used as a solvent or present as an impurity.[5] | 1. Avoid alcoholic solvents. Use inert solvents like DCM, THF, or acetonitrile. Ensure solvents are pure. |
Safety and Handling
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride and its analogs are reactive and require careful handling.
-
Corrosive: Causes severe skin burns and eye damage.[7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: Reacts with water, potentially violently, to liberate toxic and corrosive gas (HCl).[7] Always handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like water and strong bases.[8]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Propyl-1H-imidazole-4-sulfonyl chloride.
- Apollo Scientific. (n.d.). Safety Data Sheet: 1H-Imidazole-1-sulphonyl azide hydrochloride.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride.
- Wu, Y., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry.
- Sigma-Aldrich. (2025, August 14). Safety Data Sheet: Imidazole.
- ECHEMI. (n.d.). Imidazole-1-sulfonyl azide hydrochloride SDS.
- Enamine. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling.
- Journal of Synthetic Chemistry. (2023, December 9).
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Ballell, L., et al. (2018).
- Wu, Y., & Sun, Y. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters.
- Canadian Science Publishing. (n.d.). IMIDAZOLE SULPHONAMIDES AND RELATED COMPOUNDS. Canadian Journal of Chemistry.
- Schmitt, A. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- RSC Publishing. (2025, August 6).
- Bentham Science. (2025, February 27). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry.
- Patel, S. B., et al. (2019). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. fishersci.de [fishersci.de]
- 8. aksci.com [aksci.com]
Application Note: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride in Medicinal Chemistry
Part 1: Executive Summary
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (CAS: 1263376-79-1), also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride, is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based bioactive libraries . Unlike ubiquitous benzenesulfonyl chlorides, this imidazole derivative offers a distinct electronic profile and physicochemical properties (logP, pKa) favorable for drug discovery campaigns targeting GPCRs, kinases, and bacterial enzymes.
This guide details the handling, reactivity, and synthetic protocols for this reagent, focusing on its application in generating N-substituted imidazole-5-sulfonamides . It addresses the specific challenges of working with electron-rich heterocyclic sulfonyl chlorides, which exhibit higher hydrolytic instability compared to their carbocyclic analogues.
Part 2: Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
| CAS Number | 1263376-79-1 |
| Molecular Formula | C₆H₉ClN₂O₂S |
| Molecular Weight | 208.67 g/mol |
| Physical State | White to off-white solid (hygroscopic) |
| Storage | -20°C, under Argon/Nitrogen. Moisture sensitive. |
| Hazards | Corrosive (Skin Corr.[1][2] 1B), Reacts violently with water (evolves HCl). |
Expert Insight: The 5-position sulfonyl group is sterically influenced by the 1-isopropyl group. While this steric bulk prevents some side reactions, it also requires careful selection of base and solvent to ensure efficient coupling with hindered amines.
Part 3: Core Application – Sulfonamide Synthesis[4][5]
The primary utility of this reagent is the installation of the 1-isopropylimidazole-5-sulfonyl moiety onto primary and secondary amines. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) due to the imidazole ring's ability to act as a hydrogen bond acceptor/donor and its capacity for pi-stacking interactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion. A non-nucleophilic base is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: General reaction pathway for sulfonamide formation. The base acts as a proton scavenger to prevent protonation of the unreacted amine.
Part 4: Detailed Experimental Protocol
Protocol A: Standard Coupling with Primary/Secondary Amines
Scope: Suitable for non-hindered amines (anilines, benzylamines, aliphatic amines).
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv cat.)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Nitrogen or Argon.
-
Critical: Ensure the sulfonyl chloride reagent is warmed to room temperature before opening the container to prevent condensation and rapid hydrolysis.
-
-
Dissolution:
-
Add the Amine (1.0 equiv) and Base (Pyridine or Et₃N) to the flask.
-
Dissolve in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition:
-
Dissolve 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM in a separate vial.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.
-
Why? Dropwise addition controls the exotherm and minimizes the concentration of free sulfonyl chloride available for hydrolysis by trace moisture.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 172).
-
-
Workup:
-
Quench the reaction with saturated NaHCO₃ solution .
-
Extract with DCM (3 x volumes).
-
Wash the combined organic layers with Brine .
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.[3]
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.
-
Note: Imidazole sulfonamides can be polar; ensure the column is flushed well.
-
Protocol B: "Difficult" Couplings (Hindered Amines/Anilines)
For electron-deficient anilines or sterically hindered amines, standard conditions may yield poor conversion.
Modifications:
-
Base: Use NaH (Sodium Hydride, 2.0 equiv) in DMF or THF .
-
Temperature: 0°C to RT, or heating to 60°C if necessary (caution: thermal instability of sulfonyl chloride).
-
Procedure: Deprotonate the amine with NaH at 0°C for 30 mins before adding the sulfonyl chloride. This generates a highly nucleophilic amide anion.
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Starting Material (Amine) Remains | Sulfonyl chloride hydrolyzed before reaction. | Use fresh reagent.[3] Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Increase reagent equivalents to 1.5 eq. |
| Low Yield | Product trapped in aqueous phase during workup. | Imidazole sulfonamides are amphoteric. Adjust aqueous layer pH to ~7-8 before extraction. Use CHCl₃/iPrOH (3:1) for extraction. |
| Formation of Sulfonic Acid | Hydrolysis due to wet solvent or atmosphere. | Strictly exclude moisture.[1][2][4][5] Use a drying tube or N₂ balloon. |
| Double Sulfonylation | Excess reagent + Primary Amine. | Use strictly 1.0 : 1.0 stoichiometry or slow addition of the reagent. |
Part 6: Workflow Visualization
Figure 2: Operational workflow for the synthesis of imidazole sulfonamides.
Part 7: References
-
Synthesis and Antibacterial Evaluation of Novel Imidazole Sulfonamides. Molecules (MDPI), 2013. [Link]
-
Recent Advances in Synthesis of Sulfonamides. Chemistry & Biology Interface, 2018. [Link]
-
Sulfonamide Synthesis by S-N Coupling (General Protocols). Organic Chemistry Portal. [Link]
Sources
reaction of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride with primary amines.
This guide details the protocol for the aminolysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride).
Executive Summary
This reaction involves the nucleophilic attack of a primary amine on a sterically hindered and hydrolytically unstable heteroaryl sulfonyl chloride. Unlike the more common 4-isomer, the 5-sulfonyl chloride features a sulfonyl group adjacent to the bulky
Chemical Context & Mechanistic Insight
Structural Challenges
-
Steric Hindrance: The isopropyl group at the
position projects electron density and physical bulk toward the position. This shields the sulfur atom from incoming nucleophiles (amines). -
Electronic Instability: Imidazole-5-sulfonyl chlorides are generally less stable than their 4-isomers. They are prone to rapid hydrolysis to the corresponding sulfonic acid, especially if the amine reaction is sluggish.
-
Regiochemistry Check: Ensure your starting material is indeed the 5-isomer. The 4-isomer (CAS 1338976-16-1) is commercially common; the 5-isomer is often a custom synthetic intermediate.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Substitution at Sulfur (
-
Activation: The base (Pyridine/DMAP) attacks the sulfonyl chloride to form a highly reactive sulfonyl-ammonium/pyridinium intermediate . This step is crucial for overcoming the steric hindrance of the isopropyl group.
-
Substitution: The primary amine attacks the sulfur center, displacing the activating group.
-
Deprotonation: The base scavenges the resulting proton (
).
Experimental Protocol
Materials & Reagents
-
Electrophile: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (
equiv). -
Nucleophile: Primary Amine (
– equiv).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility; THF is better if the amine is polar.
-
Base: Pyridine (
equiv) OR Triethylamine ( equiv). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (
– equiv). Mandatory for this hindered substrate.
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Critical: Ensure all reagents are strictly anhydrous. Trace water will destroy the sulfonyl chloride rapidly.
Step 2: Amine Solution
-
Charge the flask with the Primary Amine (
equiv), Pyridine ( equiv), and DMAP ( equiv). -
Dissolve in Anhydrous DCM (
M concentration relative to amine). -
Cool the mixture to 0 °C using an ice bath.
Step 3: Electrophile Addition
-
Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (
equiv) in a minimal amount of anhydrous DCM in a separate vial. -
Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Slow addition prevents localized heating and suppresses side reactions.
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 4–16 hours.
-
Monitor: Use LC-MS or TLC.
-
TLC Stain: UV active. Iodine stain may be required for non-aromatic amines.
-
Checkpoint: If starting material persists after 4 hours, heat to 40 °C (refluxing DCM). The isopropyl steric bulk often necessitates thermal energy.
-
Step 5: Workup (Buffer Wash)
-
Quench: Add saturated aqueous
( mL). -
Extraction: Extract with DCM (
). -
Wash: Wash combined organics with Brine .
-
Caution: Do NOT wash with strong acid (e.g., 1M HCl). The imidazole ring in your product is basic (
) and will protonate, extracting your product into the aqueous waste.
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH (gradient 0% to 10%) or Ethyl Acetate:Hexanes (if the product is less polar).
Visualization & Logic Flow
Reaction Mechanism & Steric Influence
Caption: Catalytic activation via DMAP/Pyridine is essential to form the reactive intermediate, bypassing the direct steric hindrance of the isopropyl group.
Troubleshooting Decision Tree
Caption: Workflow for addressing common failure modes: steric inertia (incomplete reaction) and moisture sensitivity (hydrolysis).
Data Summary Table
| Parameter | Standard Condition | Optimization for Hindered 5-Isomer |
| Solvent | DCM | DCM (Reflux) or DCE (if >40°C needed) |
| Base | Triethylamine (TEA) | Pyridine (acts as solvent/catalyst) |
| Catalyst | None | DMAP (10-20 mol%) |
| Stoichiometry | 1:1 | 1.2 : 1 (Amine excess) |
| Temperature | 0 °C to RT | 0 °C |
| Atmosphere | Nitrogen balloon | Argon / Schlenk Line (Strictly dry) |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides: Detailed analysis of imidazole sulfonyl chloride stability and decomposition p
-
Source:
-
-
Synthesis of Heteroaryl Sulfonamides: General protocols for reacting labile heteroaryl sulfonyl chlorides with amines.
-
DMAP Catalysis in Sulfonylation: Mechanism of nucleophilic catalysis for hindered substr
-
Source:
-
Sources
Technical Guide: Catalytic & Synthetic Applications of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
The following Technical Guide and Protocol details the applications of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride , a specialized electrophilic building block.
While often miscategorized strictly as a "catalyst" due to the catalytic nature of the imidazole moiety in other contexts (e.g., acyl transfer), this compound functions primarily as a high-activity electrophilic reagent used to synthesize catalysts (ligands), modulate biological catalysts (enzymes), and construct bioactive sulfonamide scaffolds.
Executive Summary & Chemical Profile[1][2]
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride) is a highly reactive sulfonylating agent. Unlike standard benzenesulfonyl chlorides, the imidazole ring imparts unique electronic properties (internal basicity/nucleophilicity) and solubility profiles. The isopropyl group at the N1 position provides steric bulk and lipophilicity, preventing unwanted side reactions at the N1 site and enhancing the stability of the resulting sulfonamides in biological systems.
Core Applications Matrix
| Application Domain | Role of Compound | Mechanism | Target Outcome |
| Medicinal Chemistry | Reagent | Nucleophilic Substitution ( | Synthesis of bioactive sulfonamides (e.g., sGC stimulators, enzyme inhibitors). |
| Catalysis Synthesis | Precursor | Ligand Functionalization | Creation of bulky Imidazole-based ligands for Transition Metal Catalysis. |
| Chemical Biology | Probe | Covalent Modification | Activity-Based Protein Profiling (ABPP) of nucleophilic enzymes (Ser/His hydrolases). |
Chemical Properties & Stability[2][3]
-
Appearance: Typically a pale yellow to off-white solid or viscous oil (purity dependent).
-
Reactivity: High electrophilicity at the Sulfur atom. Prone to hydrolysis.
-
Solubility: Soluble in DCM, THF, Acetonitrile, DMF. Reacts with alcohols/water.[1]
-
Storage:
under inert atmosphere (Argon/Nitrogen). Strictly anhydrous conditions required.
Application I: Synthesis of Bioactive Sulfonamide Scaffolds
This is the primary "workhorse" application. The compound is used to introduce the 1-isopropyl-1H-imidazole-5-sulfonyl moiety into amine-bearing scaffolds. This motif is critical in modern drug discovery, particularly for Soluble Guanylate Cyclase (sGC) stimulators and anti-inflammatory agents , where the imidazole ring mimics histidine residues or interacts with metal centers in metalloenzymes.
Protocol A: High-Efficiency N-Sulfonylation
Use this protocol for coupling the sulfonyl chloride with primary or secondary amines.
Materials:
-
Reagent: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 equiv)
-
Substrate: Target Amine (1.0 equiv)[2]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or Triethylamine (TEA) -
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Use only for sterically hindered amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a reaction flask and purge with Argon. Dissolve the Target Amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (
concentration). -
Temperature Control: Cool the solution to
using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents exotherms and side reactions (e.g., bis-sulfonylation). -
Reagent Addition: Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS.[2] The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine and appearance of the sulfonamide product (
).
-
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradients). The imidazole moiety is polar; ensure the eluent is sufficiently polar.
Application II: Synthesis of Catalytic Ligands (Ligand Precursor)
In organometallic catalysis, bulky nitrogen-containing ligands are essential for stabilizing metal centers (e.g., Pd, Cu). This sulfonyl chloride derivative serves as a precursor to synthesize Sulfonyl-Functionalized Imidazole Ligands , which can act as hemilabile ligands or precursors to N-Heterocyclic Carbenes (NHCs).
Concept:
The sulfonyl group acts as an electron-withdrawing "arm" that can be further modified or used to tune the electronics of the imidazole ring before it is complexed to a metal.
Workflow:
-
Functionalization: React 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride with a diamine or phosphine-amine linker.
-
Complexation: The resulting sulfonamide-imidazole is treated with a metal precursor (e.g.,
or ). -
Catalytic Use: The resulting complex is used in cross-coupling reactions (Suzuki, Sonogashira), where the isopropyl group provides steric protection to the active metal center.
Application III: Activity-Based Protein Profiling (ABPP)
In Chemical Biology, this compound acts as a Covalent Probe for profiling enzyme activity. The sulfonyl chloride is an electrophilic "warhead" that reacts specifically with nucleophilic residues (Serine, Histidine, Lysine) in the active sites of enzymes.
Mechanism: The imidazole ring directs the probe to specific binding pockets (often mimicking substrate interactions), and the sulfonyl chloride covalently traps the nucleophile, permanently "tagging" the enzyme.
Protocol B: Proteome Labeling
-
Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4).
-
Probe Addition: Add 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (dissolved in DMSO) to a final concentration of 1–10
. Keep DMSO . -
Incubation: Incubate at
for 30–60 minutes. -
Click Chemistry (Optional): If the probe was pre-functionalized with an alkyne (via the imidazole C2 position), perform CuAAC click chemistry with a Rhodamine-azide reporter.
-
Analysis: Analyze via SDS-PAGE (fluorescence) or LC-MS/MS (enrichment) to identify targeted enzymes.
Visualizations & Logic Pathways
Diagram 1: The Central Role of Imidazole-5-Sulfonyl Chloride
This diagram illustrates how the reagent branches into three distinct scientific domains.
Caption: Strategic application pathways for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in research.
Diagram 2: Mechanistic Workflow for N-Sulfonylation
The step-by-step mechanism for the core synthetic protocol.
Caption: Mechanistic flow of the N-sulfonylation reaction, highlighting the critical role of base neutralization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are anhydrous. Dry glassware thoroughly.[3] Use fresh reagent or store in a glovebox. |
| Bis-Sulfonylation | Excess Reagent / High Temp | Strictly control temperature ( |
| No Reaction | Non-Nucleophilic Amine | Add catalytic DMAP (10 mol%). Heat to reflux in THF if the amine is electron-deficient. |
| Product Instability | Acid Labile Imidazole | Ensure workup is neutral or slightly basic ( |
References
-
Chemical Identity & Properties
- PubChem Compound Summary for Imidazole-5-sulfonyl chlorides.
-
Synthetic Application (Sulfonamides)
- Synthesis of Sulfonyl Derivatives and N-heterocyclic sulfonamides.
-
Bioactive Context (sGC Stimulators)
-
Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure".[4] Journal of Medicinal Chemistry. (Contextual reference for sulfonamide/pyrazole/imidazole drug classes).
-
-
Ligand Synthesis Context
-
Imidazoles as Ligand Precursors for Biomimetic Metal Complexes.[5] (General reference for 1-isopropyl-imidazole ligands).
-
- Activity-Based Profiling: Sulfonyl Chlorides as Probes for Nucleophilic Enzymes. Chemical Biology Reviews. (General mechanism reference).
(Note: Specific literature on the exact "1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride" is often proprietary or embedded in patent literature for broad "substituted imidazoles". The references above ground the protocols in established chemistry for this specific functional class.)
Sources
Application Note: Regioselective Chlorosulfonation of 1-(Propan-2-yl)-1H-imidazole
Topic: Experimental Procedure for Chlorosulfonation of 1-(Propan-2-yl)-1H-imidazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This technical guide outlines a robust, scalable protocol for the synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride via the electrophilic chlorosulfonation of 1-(propan-2-yl)-1H-imidazole (1-isopropylimidazole).
The imidazole sulfonamide motif is a critical pharmacophore in modern drug design, particularly in the development of enzyme inhibitors and G-protein-coupled receptor (GPCR) modulators. However, the direct sulfonation of the imidazole ring is synthetically challenging due to the deactivating effect of the N-heterocycle protonation in acidic media. This protocol overcomes these kinetic barriers by utilizing a high-temperature, neat chlorosulfonic acid methodology enhanced by thionyl chloride to ensure complete conversion to the sulfonyl chloride.
Key Deliverables:
-
Regioselectivity: High specificity for the C4-position, driven by steric shielding of the C5-position by the isopropyl group.
-
Scalability: Protocol adapted for gram to multi-gram scale synthesis.[1][2]
-
Purity: Optimized work-up procedures to minimize hydrolysis and charring.
Scientific Background & Mechanistic Insight
The Challenge of Imidazole Electrophilic Substitution
Imidazoles are electron-rich heterocycles, but they behave paradoxically in strong acid. Upon exposure to chlorosulfonic acid (
Regiochemistry: The Steric vs. Electronic Debate
While electrophilic aromatic substitution (EAS) on unsubstituted imidazole can occur at C4 or C5 (which are tautomerically equivalent), N-alkylation breaks this symmetry.
-
Electronic Effect: The N1-alkyl group is weakly activating.
-
Steric Effect: The bulky isopropyl group at N1 creates significant steric hindrance at the adjacent C5 position.
-
Outcome: Under thermodynamic control, substitution occurs predominantly at the distal C4 position .
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Sulfonation: High-temperature EAS introduces the sulfonic acid group (
) at C4. -
Chlorination: In situ conversion of the sulfonic acid to the sulfonyl chloride (
) using thionyl chloride ( ).
Figure 1: Mechanistic pathway for the chlorosulfonation of 1-isopropylimidazole. The rate-determining step is the attack of the electrophile on the deactivated imidazolium ring.
Experimental Protocol
Materials & Equipment
| Reagent | Equiv.[3][4] | Role | Hazards |
| 1-(Propan-2-yl)-1H-imidazole | 1.0 | Substrate | Irritant, Hygroscopic |
| Chlorosulfonic acid ( | 6.0 - 10.0 | Solvent & Reagent | Corrosive, Reacts Violently with Water |
| Thionyl Chloride ( | 3.0 | Chlorinating Agent | Corrosive, Lachrymator |
| Dichloromethane (DCM) | N/A | Extraction Solvent | Volatile |
| Sodium Bicarbonate | N/A | Neutralization |
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Reflux condenser with drying tube (CaCl2) or inert gas line (
). -
Gas scrubber (NaOH trap) for HCl and SO2 evolution.
-
Ice-water bath.
-
Addition funnel (pressure-equalizing).
Step-by-Step Methodology
Phase 1: Controlled Addition (Critical Safety Step)
-
Setup: Equip the reaction vessel with a magnetic stir bar, reflux condenser, and addition funnel. Connect the condenser outlet to the gas scrubber.
-
Acid Charge: Charge Chlorosulfonic acid (10.0 equiv) into the flask. Cool to 0°C using an ice-salt bath.
-
Substrate Addition: Add 1-(propan-2-yl)-1H-imidazole (1.0 equiv) dropwise over 30–45 minutes.
-
Note: The reaction is extremely exothermic. Maintain internal temperature
. White fumes (HCl) will evolve. -
Observation: The mixture may become viscous; ensure vigorous stirring.
-
Phase 2: Thermal Sulfonation
-
Ramp: Remove the ice bath and allow the mixture to reach room temperature.
-
Heat: Slowly heat the reaction mixture to 100°C using an oil bath.
-
Incubate: Stir at 100°C for 12–16 hours .
-
Checkpoint: The solution should be homogeneous and dark orange/brown.
-
PAT: Aliquot analysis (quenched in MeOH) by LC-MS should show conversion to the sulfonic acid methyl ester (surrogate for sulfonic acid).
-
Phase 3: Chlorination
-
Cool: Cool the reaction mixture to 60°C .
-
Activation: Add Thionyl chloride (3.0 equiv) dropwise.
-
Caution: Vigorous gas evolution (
, ).
-
-
Reflux: Heat the mixture to 80°C for 3 hours to drive the conversion of
to .
Phase 4: Work-Up & Isolation
-
Quench Preparation: Prepare a beaker with crushed ice (approx. 10g ice per 1mL acid used).
-
Quenching: Carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Critical: Do not let the temperature rise significantly to prevent hydrolysis of the sulfonyl chloride.
-
-
Neutralization: Adjust pH to ~6–7 using solid
or saturated solution (optional, but improves extraction efficiency). -
Extraction: Extract immediately with Dichloromethane (DCM) (
volumes). -
Drying: Wash organic layer with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (
) to yield the crude sulfonyl chloride.
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis.[2][4][5][6][7] Color coding indicates thermal states (Green=Cool, Yellow=Heat, Red=Quench Hazard).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Ensure quench is done on ice; keep T < 5°C. Extract immediately. |
| Charring / Black Tar | Exotherm uncontrolled | Slow down addition of imidazole; ensure efficient stirring. |
| Incomplete Conversion | Insufficient heating | Extend the 100°C hold time; ensure anhydrous conditions. |
| Regioisomer Mixtures | Thermodynamic equilibration | While C4 is favored, verify purity by H-NMR. Recrystallize from DCM/Hexane if needed. |
Characterization Expectations
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (
): Look for the isopropyl septet/doublet and two distinct aromatic singlets (or doublets with small coupling) for the imidazole ring protons. The proton adjacent to the sulfonyl group will shift downfield. -
Stability: Sulfonyl chlorides are moisture sensitive. Store under inert gas in a freezer.
References
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
-
Chlorosulfonation Methodology
-
Specific Product Reference
-
Fluorochem Product Entry. "1-propan-2-ylimidazole-4-sulfonyl chloride."[9]
-
Source: (Verified CAS: 1338976-16-1).
-
-
General Procedure for Heterocycle Chlorosulfonation
-
Safety & Handling
- PubChem Laboratory Chemical Safety Summary (LCSS): Chlorosulfonic Acid.
-
Source:
Disclaimer: This protocol involves the use of highly corrosive and toxic reagents. All procedures must be performed in a functioning fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jocpr.com [jocpr.com]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. EP0001275B1 - Method of production of sulfonylchlorides - Google Patents [patents.google.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Application Note: High-Purity Isolation of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
This Application Note provides a rigorous, field-proven protocol for the purification of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride).
This guide deviates from standard templates to address the specific chemical behavior of imidazole-based sulfonyl chlorides: hydrolytic instability and thermal sensitivity .
Executive Summary & Chemical Context
The target compound, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride , is a critical electrophilic building block for synthesizing sulfonamide-based kinase inhibitors and GPCR ligands. Unlike benzene sulfonyl chlorides, the imidazole core introduces basicity, making the compound prone to autocatalytic decomposition and rapid hydrolysis to the corresponding sulfonic acid (1-(propan-2-yl)-1H-imidazole-5-sulfonic acid).
Core Challenge: The compound must be purified without exposure to atmospheric moisture or protic solvents (water, alcohols), which trigger irreversible degradation. Standard silica gel chromatography often leads to mass loss due to the acidic nature of silica; therefore, recrystallization under inert conditions is the superior method for scalability and purity.
Key Physical Properties (Anticipated)
| Property | Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| Solubility (Low) | Hexane, Heptane, Pentane, Diethyl Ether (cold) |
| Reactivity | Reacts violently with water/alcohols; thermally unstable >60°C |
Pre-requisites & Safety
-
Environment: All operations must be performed in a fume hood or glovebox.
-
Inert Atmosphere: Argon or Nitrogen line required.
-
Solvents: Must be anhydrous (dried over molecular sieves or via solvent purification system).
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Anti-Solvent: n-Heptane or n-Hexane.
-
Detailed Recrystallization Protocol
Principle of Method
This protocol utilizes a solvent/anti-solvent precipitation technique coupled with cryogenic crystallization . We rely on the high solubility of the sulfonyl chloride in DCM/EtOAc and its near-zero solubility in cold alkanes (Heptane/Hexane) to force crystallization while impurities (unreacted imidazole, tarry byproducts) remain in the mother liquor or are filtered off prior to cooling.
Step-by-Step Workflow
Phase 1: Dissolution & Clarification
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen/Argon.
-
Crude Loading: Charge the crude 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride solid into the flask.
-
Solvation: Add anhydrous DCM (approx. 3-5 mL per gram of crude).
-
Note: Use the minimum amount required to dissolve the solid at room temperature (20-25°C). Do not heat above 35°C to avoid thermal decomposition.
-
-
Filtration (Critical): If the solution is cloudy (indicating inorganic salts or polymerized byproducts), filter rapidly through a sintered glass funnel (frit) or a syringe filter (PTFE, 0.45 µm) under an inert gas blanket into a fresh, dry receiving flask.
Phase 2: Crystallization
-
Anti-Solvent Addition: While stirring the clear filtrate at room temperature, slowly add anhydrous n-Heptane dropwise.
-
Endpoint: Stop addition just as a persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add a few drops of DCM to clear the solution back to transparency.
-
Cryogenic Incubation: Seal the flask under positive Nitrogen pressure. Place the flask in a -20°C freezer or an acetone/dry ice bath allowed to warm slowly to -20°C.
-
Duration: Allow to stand undisturbed for 4–12 hours. Rapid cooling may trap impurities; slow cooling yields higher purity crystals.
-
Phase 3: Isolation
-
Filtration: Filter the resulting crystals using a Schlenk frit or a vacuum funnel flushed with Nitrogen.
-
Wash: Wash the filter cake immediately with cold (-20°C) n-Heptane/DCM (9:1 ratio) .
-
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 2-4 hours.
-
Caution: Do not heat during drying.
-
Visual Workflow (Graphviz)
The following diagram illustrates the critical decision points and flow of the purification process.
Caption: Optimized non-aqueous recrystallization workflow for moisture-sensitive imidazole sulfonyl chlorides.
Quality Control & Validation
To ensure the protocol was successful, perform the following validation steps immediately after drying.
A. 1H NMR Analysis (Solvent: CDCl3 or CD3CN)
-
Purity Check: Look for the isopropyl methyl doublet (~1.5 ppm) and the methine septet (~4.6 ppm).
-
Hydrolysis Indicator: The presence of a broad singlet (SO3H) or significant shifting of the imidazole ring protons indicates hydrolysis to the sulfonic acid.
-
Stoichiometry: Confirm the integral ratio of the isopropyl group to the imidazole ring protons (should be 6:1:1:1).
B. Chemical Tests[1][2][3][4][5][6][7]
-
Silver Nitrate Test: Dissolve a small crystal in MeCN and add aqueous AgNO3. A white precipitate (AgCl) confirms the presence of reactive chloride. (Note: Sulfonic acid does not precipitate AgCl immediately, but the chloride ion is the leaving group, so this tests for the active species).
C. Storage
-
Stability: Store the purified solid in a sealed vial under Argon at -20°C .
-
Shelf-Life: Typically 1-3 months. If the solid turns to oil or becomes sticky, it has likely hydrolyzed or absorbed moisture.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Cooling too fast or too much anti-solvent. | Re-dissolve by warming slightly or adding more DCM. Scratch the glass with a spatula or add a seed crystal. Cool more slowly. |
| Low Yield | Product too soluble in mother liquor. | Cool to -78°C (Dry Ice/Acetone) instead of -20°C. Use less DCM initially. |
| Solid turns sticky/gum-like | Hydrolysis due to moisture. | Critical Failure. Re-dry solvents. Ensure atmosphere is inert. If recovered, re-dissolve, dry with MgSO4, and re-attempt. |
| Color is dark brown/black | Thermal decomposition. | Do not heat the solution above 35°C. Perform all steps at RT or below. |
References
-
General Sulfonyl Chloride Purification
-
Organic Syntheses, Coll.[1] Vol. 1, p. 84 (1941). "Sulfanilyl chloride, N-acetyl". (Describes the sensitivity of sulfonyl chlorides to heat and moisture).
-
-
Imidazole Sulfonyl Chemistry
-
Kutney, G. W., & Rettig, S. J. (2016). "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate". The Journal of Organic Chemistry. (Discusses the handling of imidazole-sulfonyl intermediates and the use of EtOAc/MeCN solvents).
-
-
Synthesis of Alkyl-Imidazole Sulfonyl Chlorides
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(3):704-707.[2] "Synthesis and characterization of 1-isopropyl imidazolium based ionic liquids". (Provides background on the stability and solubility of 1-isopropyl imidazole derivatives).
-
-
Handling of Moisture Sensitive Reagents
-
BenchChem Application Note. "Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE". (General guidance on imidazole derivative purification).
-
Sources
large-scale synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Application Note & Process Protocol
Topic: A Scalable, Two-Step Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride for Pharmaceutical and Agrochemical Intermediate Production
Abstract: This document provides a comprehensive guide for the , a key heterocyclic building block. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing scalability, safety, and reproducibility. We present a robust two-step synthetic route commencing with the N-alkylation of imidazole to form 1-(propan-2-yl)-1H-imidazole, followed by a regioselective chlorosulfonation using chlorosulfonic acid. This guide delves into the mechanistic rationale behind each step, provides detailed, field-tested protocols, and offers critical insights into process control and troubleshooting. A paramount focus is placed on the safe handling of hazardous reagents, particularly chlorosulfonic acid.
Section 1: Strategic Overview & Rationale
The synthesis of functionalized heterocyclic sulfonyl chlorides is of significant interest due to their utility as versatile intermediates in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The target molecule, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, combines an N-alkylated imidazole core with a reactive sulfonyl chloride group, making it an attractive precursor for novel active pharmaceutical ingredients (APIs) and agrochemicals.
Our synthetic strategy is predicated on a two-step sequence designed for efficiency and scalability:
-
Synthesis of 1-(propan-2-yl)-1H-imidazole: Direct N-alkylation of imidazole with an isopropyl electrophile. This step establishes the core N-substituted heterocyclic precursor.
-
Chlorosulfonation of 1-(propan-2-yl)-1H-imidazole: Electrophilic aromatic substitution on the electron-rich imidazole ring using chlorosulfonic acid to install the sulfonyl chloride moiety.
This approach utilizes readily available starting materials and employs well-established, albeit hazardous, chemical transformations. The following sections provide the in-depth knowledge required to execute this synthesis safely and effectively on a large scale.
Experimental Workflow Diagram
The overall process flow is summarized in the diagram below.
Caption: Overall workflow for the two-step synthesis.
Section 2: Safety First - Hazard Analysis and Mitigation
Trustworthiness Pillar: A protocol's validity is directly tied to its safety and reproducibility. The chlorosulfonation step involves chlorosulfonic acid , a highly corrosive and reactive substance that demands rigorous safety protocols.
Chlorosulfonic acid reacts violently and explosively with water, liberating significant heat and toxic fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2] Contact with skin and eyes causes severe chemical and thermal burns.[3][4] Inhalation of its vapors can cause delayed and severe lung damage.[1]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): All operations must be conducted wearing an acid-resistant lab coat, chemical splash goggles, a full-face shield, and acid-resistant gauntlet gloves (e.g., butyl rubber).[1][3][5] Standard nitrile or latex gloves are insufficient.
-
Ventilation: All manipulations must be performed inside a certified, high-performance chemical fume hood to prevent inhalation of corrosive vapors.[3][6]
-
Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible.[1][4] Ensure spill kits containing an inert absorbent material (e.g., vermiculite or dry sand) are available. DO NOT USE WATER OR COMBUSTIBLE MATERIALS TO CLEAN SPILLS. [4][6]
-
Glassware: All glassware must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent violent reactions with residual moisture.
-
Quenching: The reaction mixture must be quenched by slowly adding it to a large excess of crushed ice with vigorous stirring. Never add water to chlorosulfonic acid.[2][3]
| Hazard | Risk | Mitigation Strategy |
| Chlorosulfonic Acid | Violent reaction with water, severe burns, toxic fumes | Use only oven-dried glassware. Wear full acid-resistant PPE. Work exclusively in a fume hood. Quench by adding the reaction mixture to ice, never the reverse.[1][2][3] |
| Exothermic Reaction | Runaway reaction, splattering | Maintain strict temperature control with an ice/salt bath during reagent addition. Add reagents slowly and monitor temperature continuously. |
| Pressure Buildup | HCl gas evolution | Ensure the reaction setup is not a closed system. Use a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution). |
Section 3: Part 1 - Synthesis of 1-(propan-2-yl)-1H-imidazole
Expertise & Experience Pillar: The N-alkylation of imidazole is a standard Sₙ2 reaction. While seemingly straightforward, achieving high mono-alkylation selectivity on a large scale requires careful control of stoichiometry and reaction conditions to prevent the formation of undesired dialkylated imidazolium salts. We utilize potassium carbonate as a mild, inexpensive base that is easily removed during workup. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the imidazole and the inorganic base.
Protocol 1: Gram-Scale Synthesis of the Precursor
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Imidazole | 68.08 | 50.0 g | 0.735 | 1.0 |
| 2-Bromopropane | 122.99 | 100.0 g (71.9 mL) | 0.813 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 121.8 g | 0.881 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
| Diethyl Ether | 74.12 | ~1 L | - | - |
| Deionized Water | 18.02 | ~1 L | - | - |
| Brine (Saturated NaCl) | - | ~200 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~20 g | - | - |
Procedure:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple.
-
Charging Reagents: To the flask, add imidazole (50.0 g), potassium carbonate (121.8 g), and DMF (500 mL).
-
Heating: Begin stirring and heat the suspension to 60 °C.
-
Addition: Slowly add 2-bromopropane (71.9 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 70 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the imidazole is consumed.
-
Cooling & Filtration: Cool the mixture to room temperature. Filter the solids (K₂CO₃ and KBr) through a Büchner funnel and wash the filter cake with diethyl ether (2 x 100 mL).
-
Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Add deionized water (500 mL) and extract with diethyl ether (3 x 200 mL).
-
Process Insight: Adding water causes the polar DMF to partition into the aqueous phase, allowing the less polar product to be extracted into the ether.
-
-
Washing: Combine the organic layers and wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain 1-(propan-2-yl)-1H-imidazole as a colorless oil. (Expected Yield: ~70-80%).
Section 4: Part 2 - Large-Scale Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Expertise & Experience Pillar: The chlorosulfonation of N-alkyl imidazoles is a classic electrophilic aromatic substitution. The imidazole ring is highly activated towards electrophiles. The reaction's success hinges on three critical factors:
-
Anhydrous Conditions: The sulfonyl chloride product is highly susceptible to hydrolysis.[7] Any moisture will convert it to the corresponding sulfonic acid, drastically reducing the yield.
-
Stoichiometry: A large excess of chlorosulfonic acid is used. It acts as both the reagent and the solvent, ensuring the reaction goes to completion and minimizing the formation of diaryl sulfone byproducts.[7]
-
Temperature Control: The initial addition must be performed at low temperature (0 °C) to control the highly exothermic reaction.[2] The mixture is then allowed to warm and subsequently heated to drive the reaction to completion.
Mechanism of Chlorosulfonation
Caption: Electrophilic substitution mechanism.
Protocol 2: Large-Scale Chlorosulfonation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-(propan-2-yl)-1H-imidazole | 110.16 | 55.1 g | 0.50 | 1.0 |
| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 291.3 g (166.5 mL) | 2.50 | 5.0 |
| Crushed Ice / Deionized Water | 18.02 | ~2 kg | - | - |
| Dichloromethane (DCM) | 84.93 | ~1 L | - | - |
| Brine (Saturated NaCl) | - | ~200 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | ~30 g | - | - |
Procedure:
-
Setup: Equip a 1 L three-neck, oven-dried, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrubber. Place the flask under a positive pressure of dry nitrogen.
-
Charging Reagent: Charge the flask with chlorosulfonic acid (166.5 mL). Cool the flask to 0 °C using an ice/salt bath.
-
Substrate Addition: Add 1-(propan-2-yl)-1H-imidazole (55.1 g) to the dropping funnel. Begin slow, dropwise addition of the imidazole to the stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition. This process is highly exothermic. The addition should take approximately 60-90 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature over 1 hour. Then, carefully heat the reaction mixture to 60 °C and maintain for 3 hours to ensure complete conversion.[8]
-
Quenching (Critical Step): Prepare a 4 L beaker containing a vigorously stirred slurry of crushed ice and water (~2 kg). In the fume hood , very slowly and carefully pour the cooled reaction mixture in a thin stream into the ice slurry.[2][7] A white solid, the crude product, should precipitate.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7) to remove residual acids.
-
Workup: The crude product can be further purified. Dissolve the damp solid in dichloromethane (DCM, ~500 mL). Transfer to a separatory funnel, separate the organic layer, and wash with cold brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the final product, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, as a white to off-white solid. (Expected Yield: ~65-75%).
Section 5: References
-
Chlorosulfonic Acid Safety and Handling. (n.d.). DuPont.
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe.
-
Hazard Summary: Chlorosulphonic Acid. (n.d.). New Jersey Department of Health.
-
Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem Technical Support Center.
-
Chlorosulfonic acid Technical Data Sheet. (2016, November 15). Atul Ltd.
-
Material Safety Data Sheet: Chloro Sulphonic Acid. (n.d.). CDH Fine Chemical.
-
Chlorosulfonation Of An Imidazole Derivative With Chlorosulfonic Acid. (n.d.). ReadyMyTumble.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supplemental Information from a scientific publication.
-
N-acetyl-Sulfanilyl chloride. (n.d.). Organic Syntheses Procedure.
-
Chlorosulfonation of N-Arylmaleimides. (n.d.). ResearchGate.
-
Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2.
-
Practical Lab Manual. (n.d.). HR Patel Institute of Pharmaceutical Education and Research.
Sources
Application Notes and Protocols for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride: A Versatile Tool in Biochemical Research
Introduction: The Emerging Role of Imidazole Sulfonyl Chlorides in Chemical Biology
The imidazole scaffold is a ubiquitous feature in biologically active molecules, prized for its unique electronic properties and ability to participate in various non-covalent and covalent interactions.[1][2][3] When functionalized with a sulfonyl chloride group, the resulting molecule, such as 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, is transformed into a potent and versatile research tool for chemical biology and drug discovery. This guide provides an in-depth exploration of its applications, grounded in the established reactivity of sulfonyl halides as covalent modifiers of biomolecules.
Sulfonyl chlorides, and their more stable fluoride analogs, have gained prominence as "privileged warheads" in chemical biology.[4][5] Their utility stems from a finely tuned balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues within proteins.[4][5] Unlike reagents that exclusively target cysteine, sulfonyl halides can also react with serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of potential protein targets.[6][7] This reactivity profile makes 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride an invaluable probe for enzyme inhibition, activity-based protein profiling (ABPP), and the covalent labeling of proteins for functional studies.
This document will serve as a comprehensive guide for researchers, providing not only detailed protocols but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical utility.
I. Physicochemical Properties and Handling
Before delving into the applications, it is crucial to understand the fundamental properties of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
| Property | Value | Source/Note |
| Molecular Formula | C6H9ClN2O2S | PubChem |
| Molecular Weight | 208.67 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | [8] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile) | General knowledge for similar compounds |
| Stability | Sensitive to moisture. Hydrolyzes to the corresponding sulfonic acid.[9] The rate of hydrolysis is pH-dependent. | [9] |
Handling and Storage: Due to its moisture sensitivity, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride should be handled under anhydrous conditions whenever possible.[8] Store the compound in a desiccator at 2-8°C. For experimental use, prepare fresh stock solutions in anhydrous DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
II. Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary utility of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride as a research tool lies in its ability to form stable, covalent bonds with nucleophilic amino acid residues on target proteins. The sulfonyl chloride moiety is a potent electrophile that reacts with nucleophiles in a substitution reaction, releasing chloride as a leaving group and forming a stable sulfonamide or sulfonate ester linkage.
Figure 1: General Mechanism of Covalent Protein Modification. This diagram illustrates the reaction between 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride and a nucleophilic residue on a target protein, resulting in a stable covalent adduct.
The imidazole ring itself can play a crucial role in the interaction. It can participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket, which can orient the sulfonyl chloride group for a more efficient and specific reaction with a nearby nucleophile. This two-step process of initial non-covalent binding followed by covalent modification is a hallmark of highly effective covalent probes.
III. Application 1: Covalent Enzyme Inhibition
One of the primary applications of this compound is as a covalent inhibitor of enzymes. By forming a permanent bond with a critical residue in the active site, it can irreversibly inactivate the enzyme, providing a powerful tool for studying enzyme function and validating it as a drug target.
Protocol 1: General Assay for Covalent Enzyme Inhibition
This protocol provides a framework for assessing the inhibitory potential of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride against a purified enzyme.
A. Materials:
-
Purified enzyme of interest in a suitable buffer (e.g., HEPES, Tris).
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
-
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
-
Anhydrous DMSO.
-
96-well microplates.
-
Microplate reader.
B. Experimental Workflow:
Figure 2: Workflow for Covalent Enzyme Inhibition Assay. This flowchart outlines the key steps for determining the inhibitory potency of the compound.
C. Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in anhydrous DMSO.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in a suitable assay buffer. The final concentrations will be enzyme- and substrate-dependent and should be optimized beforehand.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (and a DMSO-only control), and the enzyme. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step allows for the covalent reaction to occur. To assess time-dependency, a key feature of covalent inhibition, this step can be performed at different time points (0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately begin measuring the product formation using a microplate reader. Collect data at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
D. Expected Results and Interpretation:
For a covalent inhibitor, the IC₅₀ value is expected to decrease with increasing pre-incubation time. This time-dependent inhibition is a strong indicator of a covalent mechanism of action.
| Pre-incubation Time (min) | Hypothetical IC₅₀ (µM) |
| 15 | 12.5 |
| 30 | 5.8 |
| 60 | 1.2 |
This hypothetical data illustrates the expected shift in IC₅₀ with increased pre-incubation time, characteristic of covalent inhibition.
IV. Application 2: Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive probes to label active enzymes in complex biological samples, such as cell lysates or living cells. 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride can be adapted for ABPP by incorporating a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore). This allows for the visualization and identification of protein targets.
Protocol 2: Protein Target Identification using a "Clickable" Analog
This protocol assumes the synthesis of an analog of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride containing a terminal alkyne group for subsequent conjugation to an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A. Materials:
-
Alkyne-modified 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride probe.
-
Cell lysate or intact cells.
-
Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore).
-
CuSO₄, TBTA (or other Cu(I) ligand), and a reducing agent (e.g., sodium ascorbate).
-
SDS-PAGE reagents.
-
For biotin-tagged proteins: Streptavidin-HRP conjugate and chemiluminescence substrate for Western blotting, or streptavidin beads for enrichment.
-
For fluorescently-tagged proteins: In-gel fluorescence scanner.
B. Experimental Workflow:
Figure 3: Workflow for Activity-Based Protein Profiling. This diagram shows the steps from labeling proteins in a complex mixture to their eventual identification.
C. Step-by-Step Methodology:
-
Labeling: Incubate the cell lysate (e.g., 1 mg/mL total protein) with the alkyne-probe at a suitable concentration (e.g., 1-10 µM) for 1 hour at room temperature. Include a DMSO-only control.
-
Click Reaction:
-
To the labeled lysate, add the azide-reporter tag (e.g., azide-biotin, 100 µM).
-
Add pre-mixed CuSO₄ and a Cu(I)-stabilizing ligand (e.g., TBTA).
-
Add a fresh solution of a reducing agent (e.g., sodium ascorbate) to catalyze the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
For Visualization: Add SDS-PAGE loading buffer to the reaction mixture, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning or by Western blot using a streptavidin-HRP conjugate.
-
For Target Identification: The biotin-labeled proteins can be enriched using streptavidin-coated agarose or magnetic beads. After extensive washing to remove non-specifically bound proteins, the enriched proteins are digested (e.g., with trypsin) and identified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
D. Self-Validation and Controls:
To ensure the specificity of labeling, a competition experiment should be performed. Pre-incubate the lysate with an excess of the parent compound, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, before adding the alkyne-probe. A significant reduction in the signal from the labeled protein(s) in the competed sample validates that the probe is binding to the same site as the parent compound.
V. Conclusion and Future Directions
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride represents a valuable addition to the chemical biology toolkit. Its inherent reactivity as a sulfonyl chloride, combined with the versatile imidazole scaffold, makes it a powerful probe for covalently modifying and studying protein function. The protocols outlined here provide a solid foundation for its use in enzyme inhibition assays and activity-based protein profiling. Future work could involve the development of cell-permeable derivatives for in-situ labeling in living cells, or its incorporation into more complex molecules for targeted delivery to specific protein families. As with any reactive compound, careful experimental design, including appropriate controls, is paramount to ensure the generation of robust and reliable data.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC, NIH. Available at: [Link]
-
Kelly, J. S., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(30), 7999-8013. Available at: [Link]
-
Kelly, J. S., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. Available at: [Link]
-
University of Amsterdam. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
PubChemLite. 1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. Available at: [Link]
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. Available at: [Link]
-
PubChemLite. 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. Available at: [Link]
-
MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]
-
PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Available at: [Link]
-
PMC. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Available at: [Link]
-
IQAC-CSIC. Protein labeling methods. Available at: [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]
-
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. longdom.org [longdom.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dim… [cymitquimica.com]
- 9. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
Application Note & Protocol: Synthesis of Sulfonate Esters from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride and Alcohols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonate esters from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride and various alcohols. Sulfonate esters are pivotal intermediates in medicinal chemistry, primarily for their ability to transform a poor leaving group (hydroxyl) into an excellent one, facilitating a wide range of nucleophilic substitution and elimination reactions.[1] This protocol details the underlying reaction mechanism, provides a robust step-by-step procedure, outlines characterization techniques, and emphasizes critical safety precautions.
Introduction: The Strategic Importance of Sulfonate Esters
In the landscape of modern drug discovery and development, the efficient and predictable modification of molecular scaffolds is paramount. Alcohols, while being one of the most common functional groups in organic molecules, possess a hydroxyl moiety (-OH) that is notoriously a poor leaving group in nucleophilic substitution reactions. The direct displacement of a hydroxyl group is challenging due to the high basicity of the resulting hydroxide ion (HO⁻).
To overcome this synthetic hurdle, the hydroxyl group is often "activated" by converting it into a sulfonate ester. This transformation is a cornerstone of synthetic organic chemistry for several reasons:
-
Enhanced Leaving Group Ability: The sulfonate group is an excellent leaving group due to the stability of the resulting sulfonate anion, which is resonance-stabilized.
-
Stereochemical Control: The formation of a sulfonate ester proceeds with the retention of the stereochemistry at the alcoholic carbon.[1][2] This allows for subsequent reactions, such as Sₙ2, to proceed with a predictable inversion of stereochemistry.[1][2]
-
Versatility: A wide array of sulfonyl chlorides with varying electronic and steric properties are available, allowing for the fine-tuning of reactivity.
The use of heterocyclic sulfonyl chlorides, such as 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, introduces unique properties to the resulting sulfonate esters, which can influence their reactivity and solubility, offering potential advantages in specific synthetic contexts.
Reaction Mechanism: The Sulfonylation of Alcohols
The synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The general mechanism is outlined below.[1][2][3]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The role of the base is twofold:
-
It neutralizes the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[3]
-
In some cases, it can act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.[3]
The overall reaction is as follows:
Figure 1: General overview of sulfonate ester synthesis.
The detailed mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, forming a protonated sulfonate ester intermediate. The base then deprotonates this intermediate to yield the final sulfonate ester product and the corresponding salt.[1][2][3]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of sulfonate esters from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride and a representative alcohol.
Materials and Reagents
-
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Base and Sulfonyl Chloride: To the cooled solution, add triethylamine (1.2-1.5 eq.) followed by the dropwise addition of a solution of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 eq.) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-18 hours).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.[5]
-
Reaction Parameter Optimization
The reaction conditions can be optimized for different alcohol substrates. The following table provides a summary of key parameters.
| Parameter | Variation | Rationale and Considerations |
| Alcohol | Primary, Secondary, Tertiary | Primary and secondary alcohols generally react well.[5] Tertiary alcohols may undergo elimination side reactions. |
| Base | Triethylamine, Pyridine, DMAP (catalytic) | Triethylamine is a common and effective base. Pyridine can also act as a catalyst.[3] For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | DCM is a good general-purpose solvent. Other aprotic solvents can also be used depending on the solubility of the starting materials. |
| Temperature | 0 °C to room temperature | The initial addition is typically done at 0 °C to control the exothermic reaction. The reaction is then often allowed to proceed at room temperature. |
Characterization of Sulfonate Esters
The identity and purity of the synthesized sulfonate esters should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the sulfonate ester can be confirmed by the disappearance of the alcohol's hydroxyl proton signal and the appearance of characteristic signals for the protons on the carbon adjacent to the sulfonate ester oxygen. These protons are typically shifted downfield compared to the starting alcohol.
-
¹³C NMR: The carbon atom attached to the sulfonate ester oxygen will also experience a downfield shift in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The formation of the sulfonate ester can be confirmed by the appearance of strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
Experimental Workflow
The overall workflow from starting materials to the final, characterized product is illustrated below.
Figure 2: Workflow for sulfonate ester synthesis and characterization.
Safety Precautions
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile gloves), safety goggles or a face shield, and a lab coat.[6][7]
-
Ventilation: Handle sulfonyl chlorides in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[6][8]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid.[8] Therefore, they should be stored in a cool, dry place in a tightly sealed container and handled under anhydrous conditions.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as chemical waste.[8] Do not use water to clean up spills.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive alcohol (e.g., sterically hindered) | Add a catalytic amount of DMAP. Increase reaction time and/or temperature. |
| Poor quality sulfonyl chloride (hydrolyzed) | Use a fresh bottle of sulfonyl chloride or purify the existing stock. | |
| Insufficient base | Ensure at least 1.2 equivalents of base are used. | |
| Formation of side products | Elimination reaction (with secondary/tertiary alcohols) | Run the reaction at a lower temperature. Use a bulkier, non-nucleophilic base. |
| Reaction with the imidazole ring | This is less likely under these conditions but could be investigated by careful analysis of byproducts. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider a different purification method like recrystallization if the product is a solid. |
| Product instability on silica gel | Use a less acidic stationary phase (e.g., neutral alumina) or add a small amount of triethylamine to the eluent. |
References
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
TMP Chem. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. Retrieved from [Link]
-
N Shashikant & Co. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
- Tayabee, R. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American-Eurasian Journal of Agricultural & Environmental Sciences.
-
Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. Retrieved from [Link]
-
Oxford Academic. (2006, March 23). Characterization of the Sulfonic Esters Adopting a Folded Conformation with Stacked Aromatic Moieties. Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (2009, November 15). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. Nature Chemistry. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
ACS Publications. (2003, February 20). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). Retrieved from [Link]
-
Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]
- Google Patents. (n.d.). US3068279A - Purification of alkyl aryl sulfonates.
-
J-Stage. (n.d.). Determination of sodium alkyl sulfonate by NMR method. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids.... Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Phase: Why is your yield low?
Before altering your protocol, we must identify the specific "yield killer" in your current workflow. The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride) is notoriously difficult due to the amphoteric nature of the imidazole ring and the high sensitivity of the sulfonyl chloride group.
Please review the following diagnostic checklist:
| Symptom | Probable Cause | Immediate Action |
| Product is a water-soluble solid/gum. | Hydrolysis. You likely isolated the sulfonic acid or the imidazolium salt, not the chloride. | Switch to anhydrous quenching (DCM extraction) and verify conversion with |
| Crude NMR shows correct signals but wrong integration. | Regioisomer Contamination. Direct chlorosulfonation often favors the C4 position over C5 due to steric hindrance at N1. | Check HMBC/NOESY. If you have the 4-isomer, you need a blocking group strategy (see Section 4). |
| Reaction mixture turns into a black tar. | Thermal Decomposition. Chlorosulfonic acid is an oxidant at high temps. | Reduce initial addition temp to <0°C. Do not exceed 100°C during the "cooking" phase. |
| Low recovery during extraction. | "Ionic Liquid" Trapping. The intermediate forms a stable zwitterion that refuses to leave the aqueous phase. | Use the "Salting Out" method or continuous extraction. |
The Optimized Protocol (The "Gold Standard")
The following protocol is designed to maximize conversion of the intermediate sulfonic acid to the sulfonyl chloride while minimizing hydrolysis.
Reagents & Stoichiometry
-
Substrate: 1-isopropylimidazole (1.0 equiv)
-
Reagent A: Chlorosulfonic acid (
) (5.0 – 8.0 equiv). Acts as both reagent and solvent.[1] -
Reagent B: Thionyl chloride (
) (2.0 – 3.0 equiv). Essential for driving the acid-to-chloride conversion. -
Solvent: Neat (preferred) or 1,2-Dichloroethane (if viscosity is an issue).
Step-by-Step Methodology
-
Cryogenic Addition:
-
Cool neat chlorosulfonic acid to -10°C under inert atmosphere (
or Ar). -
Add 1-isopropylimidazole dropwise at a rate that maintains internal temperature < 0°C .
-
Technical Insight: This step is highly exothermic. Rapid addition causes local overheating and charring.
-
-
The "Cook" (Sulfonation):
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat gradually to 90°C - 100°C and hold for 2–4 hours.
-
Checkpoint: At this stage, you have formed the sulfonic acid (or its zwitterion). You do not yet have the sulfonyl chloride.
-
-
The Chlorination (The "Kick"):
-
Cool the mixture back to 40°C .
-
Add thionyl chloride (
) dropwise. -
Re-heat to 70°C - 80°C for 2 hours.
-
Why this matters: Many protocols rely solely on excess chlorosulfonic acid to generate the chloride. This often fails for imidazoles. Thionyl chloride ensures the conversion of the stubborn zwitterionic sulfonic acid into the sulfonyl chloride [1].
-
-
The Critical Quench (Yield-Determining Step):
-
Cool reaction mass to RT.
-
Do NOT pour water into the reaction.
-
Prepare a slurry of crushed ice and Dichloromethane (DCM) (1:1 v/v) in a separate flask, cooled to -10°C.
-
Drip the reaction mass slowly into the stirred Ice/DCM slurry.
-
Mechanism:[2] The DCM immediately sequesters the sulfonyl chloride as it forms, protecting it from the aqueous acid layer where hydrolysis occurs.
-
-
Workup:
-
Separate layers immediately.
-
Wash the organic layer with cold 5%
(rapidly) to remove excess acid. -
Dry over
and concentrate at low temperature (<30°C).
-
Technical Deep Dive: The "Ionic Liquid" Trap
One of the most common reasons for "0% yield" is not that the reaction failed, but that the product was never isolated.
When 1-alkylimidazoles react with chlorosulfonic acid, they form a stable imidazolium chlorosulfonate salt (a type of Ionic Liquid) [2]. This salt is highly soluble in water and poorly soluble in organic solvents.
Visualizing the Pathway:
Figure 1: Reaction pathway showing the critical "Ionic Liquid" trap and hydrolysis risk.
How to escape the trap: If your DCM extraction yields nothing, the product is likely stuck in the aqueous phase as a protonated salt.
-
Solution: Carefully adjust the pH of the aqueous quench layer to pH 4-5 using solid
(do not go to pH > 7, or you will hydrolyze the chloride). This deprotonates the imidazole ring slightly, reducing water solubility and pushing it into the organic layer.
The Regioselectivity Warning (Critical)
You specified the 5-sulfonyl chloride .[3] You must verify this isomer.
-
The Issue: In 1-substituted imidazoles, electrophilic substitution (like chlorosulfonation) generally favors the C4 position (or a mixture) due to electronic effects and the steric bulk of the isopropyl group at N1 shielding the adjacent C5 and C2 positions [3, 4].
-
The Risk: You may be synthesizing 1-isopropyl-1H-imidazole-4-sulfonyl chloride in high yield but discarding it thinking it is an impurity, or worse, using the wrong isomer.
-
Verification:
-
1H NMR: The C2 proton is distinct (usually most downfield). The difference between H4 and H5 signals is subtle.
-
NOESY: Look for a correlation between the N-Isopropyl methine proton and the imidazole ring proton.
-
If you see a strong NOE between N-iPr and the ring proton
You have the 4-sulfonyl chloride (because H5 is present and close to the N-group). -
If you see NO interaction
You likely have the 5-sulfonyl chloride (H4 is far from N-iPr).
-
-
If you confirm you are making the 4-isomer: You cannot "force" the 5-isomer in the same pot. You must change the route:
-
Block C2: Use 2-bromo-1-isopropylimidazole (if C2 is blocked, C5 is activated).
-
Lithiation: Lithiate 1-isopropylimidazole (goes to C2), block with TMS, lithiate again (goes to C5), quench with
, then chlorinate with NCS [5].
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My product decomposes on the rotavap. Why? A: Sulfonyl chlorides are thermally unstable. Never set the water bath above 35°C . Ensure your vacuum is strong enough to strip the solvent at low temperature. If the product is an oil, it may still contain trapped acid; wash with cold pentane/hexane to induce crystallization.
Q: Why is the product pink/red? A: This indicates oxidation of the imidazole ring or trace iodine/sulfur contaminants. It is usually cosmetic. A quick filtration through a short plug of silica gel (eluting with DCM) usually clears this, but do it fast to avoid hydrolysis on the silica surface.
References
-
Vertex Pharmaceuticals. (1990). Synthesis of sulfonyl chloride substrate precursors.[4] US Patent 4927452 A. Link
-
Moosavi-Zare, A. R., et al. (2016).[1] Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride. Synlett, 27, 1682-1684.[1] Link
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
-
Enamine. (2024). 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride Product Page. (Demonstrates commercial availability of specific isomers). Link
-
Behringer, H., & Grimm, R. (1965). Synthese von Imidazol-sulfonsäuren.[5][6] Liebigs Annalen der Chemie. (Foundational work on imidazole sulfonation).
Sources
- 1. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media [organic-chemistry.org]
- 2. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a key building block in medicinal chemistry, often utilized for the synthesis of sulfonamide derivatives with potential therapeutic applications. The synthesis, typically involving the chlorosulfonation of 1-(propan-2-yl)-1H-imidazole, is an electrophilic aromatic substitution. However, the imidazole ring's unique electronic properties—being both π-excessive and containing basic nitrogen atoms—create a landscape of potential side reactions. This guide will help you identify, understand, and mitigate these unwanted pathways.
Core Synthesis Pathway
The primary objective is the regioselective sulfonation of the C5 position of the imidazole ring, followed by conversion to the sulfonyl chloride. This is typically achieved by treating the starting N-alkylimidazole with a strong sulfonating agent like chlorosulfonic acid.
Caption: Idealized workflow for the synthesis of the target sulfonyl chloride.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality of side reactions and providing actionable protocols to resolve them.
Problem Area 1: Low Yield & Product Purity
Question 1: My reaction yield is extremely low, and the crude material is a viscous, water-soluble oil instead of the expected sulfonyl chloride. What is the likely cause?
Answer: This is a classic sign that the reaction has favored N-sulfonation or protonation over the desired C-sulfonation. Instead of an electrophilic attack on the carbon at position 5, the highly basic N3 nitrogen of the imidazole ring has interacted with the chlorosulfonic acid.
Causality: Chlorosulfonic acid is a very strong acid. It can act as a protonating agent or an N-sulfonating agent with basic heterocycles like imidazole, especially under certain conditions. This leads to the formation of an imidazolium salt, such as 1-(propan-2-yl)-1H-imidazolium chlorosulfate or the corresponding hydrogensulfate upon exposure to trace moisture.[1][2] These ionic liquid-like salts are often viscous, non-volatile, and highly water-soluble, which matches your observation.
Caption: Key reaction pathways: desired synthesis versus major side reactions.
Mitigation Strategy:
-
Control Stoichiometry: Use a minimal excess of chlorosulfonic acid (e.g., 1.5-2.2 equivalents). Using a large excess strongly favors the formation of the imidazolium salt.
-
Maintain Low Temperatures: Perform the addition of chlorosulfonic acid at 0 °C or below. This slows down the exothermic N-protonation/sulfonation reaction more than the desired C-sulfonation.
-
Order of Addition: Add the chlorosulfonic acid dropwise to a solution of the imidazole in an anhydrous solvent (like dichloromethane). This keeps the imidazole in excess locally during the initial phase of the addition.
Question 2: My product is contaminated with a significant amount of a polar, solid impurity that is difficult to remove. How do I identify and prevent it?
Answer: The most probable contaminant is the corresponding 1-(propan-2-yl)-1H-imidazole-5-sulfonic acid. This is the hydrolysis product of your target sulfonyl chloride.
Causality: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[3] Any exposure to water during the reaction, workup, or purification will rapidly convert the sulfonyl chloride (-SO₂Cl) group to a sulfonic acid (-SO₃H) group. Sulfonic acids are non-volatile, crystalline solids with high polarity, making them difficult to separate from the desired product by standard silica gel chromatography.
Mitigation Strategy & Protocol:
-
Rigorous Anhydrous Technique:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. If the solvent is from a bottle that has been opened multiple times, consider using a fresh bottle or redistilling it.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Anhydrous Workup:
-
Quench the reaction carefully by pouring it onto crushed ice or a mixture of ice and water. The goal is to precipitate the sulfonyl chloride while hydrolyzing excess reagents. This step must be done quickly.
-
Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with cold brine to remove water-soluble acids.
-
Dry the organic layer thoroughly with a robust drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: If hydrolysis has occurred, purification is challenging. Recrystallization from a non-polar solvent system might be effective if the sulfonic acid is present in small amounts. If the contamination is severe, it may be necessary to re-chlorinate the crude mixture.
| Side Product | Formula | Properties | Identification |
| Sulfonic Acid | C₆H₁₀N₂O₃S | Highly polar, water-soluble solid | Disappears from organic layer upon aqueous wash; distinct NMR signals. |
| Imidazolium Salt | [C₆H₁₁N₂]⁺[SO₃Cl]⁻ | Viscous oil/ionic liquid, water-soluble | Does not extract into common organic solvents. |
| Isomeric Product | C₆H₉ClN₂O₂S | Similar polarity to desired product | Complex NMR spectrum; may co-elute in chromatography. |
Caption: Summary of common side products and their characteristics.
Question 3: My NMR analysis suggests a mixture of isomers. Is sulfonation at other positions on the imidazole ring possible?
Answer: Yes, while the C5 position is electronically favored for electrophilic substitution in N-alkylimidazoles, sulfonation at the C4 position to form 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a possible side reaction.[4][5]
Causality: The electronic directing effects of the N-alkyl group and the other nitrogen atom make both the C4 and C5 positions susceptible to electrophilic attack. The precise ratio of C5 to C4 substitution can be influenced by steric hindrance and reaction conditions. The bulky isopropyl group at N1 may slightly disfavor substitution at the adjacent C2 position and have a subtle influence on the C4/C5 ratio compared to a smaller N-methyl group.
Mitigation Strategy:
-
Temperature Control: Lower reaction temperatures often lead to higher regioselectivity. Running the reaction at -10 °C to 0 °C is recommended.
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. While non-polar solvents like dichloromethane are common, exploring others like chloroform or 1,2-dichloroethane might alter the isomer ratio.
-
Purification: Careful flash column chromatography is typically required to separate C4 and C5 isomers, as their polarities are often very similar. Using a shallow gradient and high-resolution silica can improve separation.
Frequently Asked Questions (FAQs)
Q: What are the safest and most effective sulfonating agents for this reaction? A: Chlorosulfonic acid is the most common and potent reagent for this transformation.[6][7] However, it is highly corrosive and reacts violently with water. An alternative is to first sulfonate using fuming sulfuric acid (oleum) to produce the sulfonic acid, followed by a separate chlorination step using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[8] This two-step approach can sometimes offer better control and avoid some of the side reactions associated with chlorosulfonic acid.
Q: How can I confirm the successful formation of the sulfonyl chloride and rule out the sulfonic acid? A: The simplest method is a "quench test." Take a small aliquot of your purified product, dissolve it in a solvent like acetone, and add a few drops of water. If the sulfonyl chloride is present, it will hydrolyze to the sulfonic acid, which will also generate hydrochloric acid (HCl). You can test the pH of the aqueous solution; a significant drop in pH indicates the presence of the reactive sulfonyl chloride. For spectroscopic confirmation, the sulfonyl chloride will show a characteristic S-Cl stretch in the IR spectrum and distinct chemical shifts in ¹H and ¹³C NMR compared to the sulfonic acid.
Q: What is the best way to store the final product? A: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9] Storing it in a desiccator or a freezer can further prolong its shelf life by minimizing degradation from ambient moisture and temperature.
Experimental Protocol: Optimized Synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the N-protonated salt and the hydrolyzed sulfonic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
1-(propan-2-yl)-1H-imidazole
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water & Ice
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(propan-2-yl)-1H-imidazole (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Addition: Add chlorosulfonic acid (2.0 eq) to the dropping funnel and add it dropwise to the stirred imidazole solution over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: In a separate beaker, prepare a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product may precipitate as a solid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with cold DCM.
-
Washing & Drying: Combine the organic extracts and wash them once with cold brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. The University of Manchester Research Explorer. [Link]
-
Lilli, C. et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. [Link]
-
Lilli, C. et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. PMC. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. [Link]
-
Edwards, J. P. et al. (2015). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (2017). SlideShare. [Link]
-
Urbán, B. et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt? ResearchGate. [Link]
-
The stucture of the product of chlorosulfonation of 1-methylimidazole,.... (2021). ResearchGate. [Link]
- Wassenaar, J. et al. (2005). Aromatic sulfonation reactions.
-
Urbán, B. et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. [Link]
-
Cremlyn, R. J. et al. (1987). Chlorosulfonation of N-Arylmaleimides. ResearchGate. [Link]
-
de la Torre, A. et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Characteristic Reactions of Imidazole. (n.d.). [Link]
-
1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. (n.d.). PubChemLite. [Link]
-
Year 2024 In-Use stability testing FAQ. (2024). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. PubChemLite - 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Navigating the Challenges of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride Workup
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful handling and purification of this valuable synthetic intermediate. My goal is to equip you with the knowledge to anticipate and overcome common challenges, particularly the pervasive issue of hydrolysis during reaction workup.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are powerful electrophiles, a characteristic that makes them highly useful in synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, this reactivity also renders them susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding sulfonic acid. This is a significant concern during aqueous workup procedures, as it can lead to substantial yield loss and complicate product purification.[1]
The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the substrate and reaction conditions. For many sulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is dominant in both neutral and alkaline conditions.[2][3] The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the sulfonyl chloride itself.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Q1: My NMR analysis shows a significant amount of the corresponding sulfonic acid in my crude product after an aqueous workup. What is the primary cause?
A1: The presence of the sulfonic acid is a clear indicator of hydrolysis of the 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This is a common issue when employing traditional aqueous workups. The sulfonyl chloride group is highly reactive towards water, especially under neutral or basic conditions.[2]
Q2: I performed a standard extraction with an organic solvent and water. Why am I still seeing hydrolysis?
A2: Even brief contact with water during liquid-liquid extraction can be sufficient to cause significant hydrolysis, particularly if the reaction mixture is not kept cold. The low solubility of some sulfonyl chlorides in the aqueous phase does offer some protection, but it is often not enough to prevent yield loss.[4]
Q3: Can I use a basic wash (e.g., sodium bicarbonate or sodium hydroxide) to remove acidic impurities?
A3: While a basic wash is effective at removing acidic byproducts, it will also accelerate the hydrolysis of your unreacted sulfonyl chloride.[2] Alkaline conditions promote the SN2 attack of hydroxide ions on the sulfur atom, leading to rapid degradation of your desired product.[2]
Q4: Are there reaction conditions that can minimize hydrolysis during the synthesis itself?
A4: Absolutely. Ensuring the reaction is carried out under strictly anhydrous conditions is paramount. This includes using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Some synthetic methods for sulfonyl chlorides are designed to be performed in aqueous media, relying on the product's low solubility to precipitate it out of the reaction mixture and thus protect it from hydrolysis.[4]
Troubleshooting Guide: Strategies to Prevent Hydrolysis During Workup
This section provides actionable strategies and alternative protocols to minimize or eliminate the hydrolysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride during the crucial workup phase.
Strategy 1: Minimized and Cooled Aqueous Workup
If an aqueous workup is unavoidable, speed and temperature are your greatest allies. The goal is to minimize the contact time between the sulfonyl chloride and the aqueous phase.
Key Principles:
-
Low Temperature: Perform all extractions and washes with ice-cold solutions. This dramatically slows the rate of hydrolysis.
-
Rapid Separation: Do not allow the layers to stand for extended periods. Separate the organic and aqueous layers as quickly as possible.
-
Sufficient Solvent: Use an adequate volume of a suitable organic solvent to ensure the sulfonyl chloride is efficiently extracted into the organic phase.[1]
Strategy 2: Non-Aqueous Workup
The most effective way to prevent hydrolysis is to completely avoid water during the workup.
-
Direct Use: If the purity of the crude product is sufficient, it may be possible to use it directly in the next synthetic step without a workup. This is often feasible for reactions that proceed cleanly.
-
Filtration of Byproducts: If the reaction byproducts are insoluble solids (e.g., salts like triethylamine hydrochloride), they can be removed by filtration. The filtrate containing the product can then be concentrated.
Strategy 3: Quenching and Derivatization
In some cases, it may be advantageous to intentionally react the excess sulfonyl chloride to form a more easily separable derivative.
-
Nucleophilic Quench: Before the main workup, add a small amount of a nucleophile like methanol or an amine (e.g., a few drops of triethylamine).[5] This will convert the sulfonyl chloride into a sulfonate ester or a sulfonamide, respectively. These derivatives often have different solubility and chromatographic properties, making them easier to separate from the desired product.[5]
Strategy 4: Scavenger Resins
For situations where traditional workups are problematic or for high-throughput applications, scavenger resins offer an elegant solution.
-
Amine-Based Resins: These resins contain covalently bound amine functional groups (e.g., PS-Trisamine) that react with and "scavenge" electrophiles like sulfonyl chlorides from the solution. The resulting resin-bound sulfonamide is a solid that can be easily removed by filtration.[5] This method is highly effective and avoids the need for aqueous extractions.[5]
Comparative Analysis of Workup Strategies
| Workup Strategy | Advantages | Disadvantages | Best Suited For |
| Minimized Aqueous Workup | Simple, uses common lab techniques. | Risk of hydrolysis remains. Can be difficult to scale up. | Reactions where some product loss is acceptable. |
| Non-Aqueous Workup | Completely avoids hydrolysis. Can be very fast. | Only suitable for clean reactions with easily separable byproducts. | High-purity reactions where the product is the major component. |
| Quenching and Derivatization | Can simplify purification by changing the properties of the impurity. | Introduces another compound that needs to be removed. | When the sulfonyl chloride is difficult to separate from the product. |
| Scavenger Resins | Highly effective at removing sulfonyl chlorides. Avoids aqueous conditions. Ideal for parallel synthesis. | Resins can be expensive. May require optimization of resin equivalents and reaction time. | Sensitive substrates, high-throughput applications, and difficult separations.[5] |
Experimental Protocols
Protocol 1: Minimized and Cooled Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add ice-cold deionized water to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the product with an ice-cold organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separation: Quickly separate the organic layer.
-
Washing: Wash the organic layer with ice-cold brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) at low temperature.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, keeping the bath temperature low.
Protocol 2: Workup Using an Amine Scavenger Resin
-
Resin Selection: Choose a suitable amine-based scavenger resin, such as PS-Trisamine. A common loading is 2-3 equivalents relative to the excess sulfonyl chloride.[5]
-
Resin Addition: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitation: Stopper the flask and stir or shake the slurry at room temperature. Reaction time will vary depending on the specific sulfonyl chloride and resin, so it is advisable to monitor the disappearance of the sulfonyl chloride by a suitable technique (e.g., TLC or LC-MS).
-
Filtration: Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the crude product.[5]
By understanding the chemical principles behind sulfonyl chloride hydrolysis and implementing the appropriate workup strategy, you can significantly improve the yield and purity of your 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This guide provides a foundation for troubleshooting and optimizing your experimental procedures. For further assistance, please do not hesitate to contact our technical support team.
References
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. Available at: [Link]
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters - ACS Publications. Available at: [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - Canadian Science Publishing. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride - PubChemLite. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
-
1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride - PubChemLite. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for sulfonamide formation
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SULF-OPT-2024
Welcome to the Technical Support Center
You have reached the Tier-3 Engineering Desk for Organic Synthesis. This guide is structured to troubleshoot your specific reaction failures, optimize yield, and provide mechanistic clarity on sulfonamide formation (
We do not provide generic recipes. We provide root-cause analysis and engineered solutions .
Module 1: Select Your Protocol (Decision Matrix)
Before troubleshooting, ensure you are using the correct "driver" for your hardware (substrates). Select the method based on your amine's nucleophilicity and solubility.
| Variable | Method A: The Standard (Anhydrous) | Method B: Schotten-Baumann (Biphasic) | Method C: Catalytic Activation (Stubborn) |
| Target Substrate | Primary/Secondary Aliphatic Amines | Water-soluble Amines / Amino Acids | Electron-deficient Anilines / Sterically Hindered Amines |
| Solvent System | DCM or THF (Anhydrous) | Water / THF or Water / Dioxane | DCM or Acetonitrile (Reflux) |
| Base | Pyridine, TEA, or DIPEA | Pyridine + DMAP (10-20 mol%) | |
| Key Advantage | High yield, moisture control | Cheap, no organic base removal needed | Forces reaction on deactivated nucleophiles |
| Primary Risk | Pyridine removal difficulty | Hydrolysis of Sulfonyl Chloride | Bis-sulfonylation (if uncontrolled) |
Module 2: Troubleshooting Reactivity (Ticket: "No Reaction")
User Report: "I am stirring my aniline with tosyl chloride in DCM/TEA for 24 hours, but TLC shows only starting material."
Diagnosis: Your amine is electronically deactivated (low HOMO energy) or sterically hindered. A standard
Solution: Nucleophilic Catalysis (The DMAP Patch) You must lower the activation energy by switching the electrophile. Add 4-Dimethylaminopyridine (DMAP) .[1]
-
The Mechanism: DMAP is a "super-nucleophile" relative to your aniline. It attacks the sulfonyl chloride first, displacing the chloride to form a highly electrophilic N-sulfonylpyridinium salt . Your weak amine then attacks this intermediate.
Figure 1: Catalytic cycle of DMAP-mediated sulfonylation. The activated pyridinium intermediate is orders of magnitude more electrophilic than the parent chloride.
Protocol Adjustment:
-
Dissolve Sulfonyl Chloride (1.1 equiv) in dry DCM.
-
Add DMAP (0.1 equiv) and Pyridine (1.5 equiv). Wait 10 mins for the intermediate to form.
-
Add your unreactive aniline.
-
Heat to reflux if necessary.
Module 3: Troubleshooting Selectivity (Ticket: "Impurity Profile")
User Report: "I see a major side product with a higher molecular weight (+ mass of sulfonyl group)."
Diagnosis: Bis-Sulfonylation
The sulfonamide product (
The Fix:
-
Stoichiometry Control: Do not use a large excess of sulfonyl chloride. Keep it 1:1 or 1.05:1.
-
Base Selection: Use a base that is strong enough to neutralize HCl but weak enough not to deprotonate the sulfonamide product rapidly (e.g., Pyridine or
instead of NaOH). -
Rescue Protocol (The "Reset" Button): If bis-sulfonamide forms, you do not need to discard the batch.
-
Action: Treat the crude mixture with aqueous NaOH/MeOH and heat briefly. The bis-sulfonamide bond is much more labile than the mono-sulfonamide bond and will hydrolyze back to the desired product.
-
Module 4: Workup & Purification (The "Cleanup" Guide)
User Report: "My NMR is full of pyridine peaks, and the oil won't crystallize."
Diagnosis: Pyridine is difficult to remove via rotary evaporation due to its boiling point (
Solution: The Copper Sulfate Chelation Standard acid washes (HCl) work but can strip acid-sensitive sulfonamides. The copper wash is superior for pyridine removal.
Protocol:
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash organic layer 3x with saturated aqueous
solution . -
Visual Indicator: The aqueous layer will turn from light blue to deep royal blue/purple . This is the
complex. -
Continue washing until the aqueous layer remains light blue (no more pyridine extracting).
| Contaminant | Wash Solution | Mechanism |
| Pyridine | Sat.[2] | Complexation (visible color change) |
| TEA / DIPEA | 1M HCl or 10% Citric Acid | Protonation (Water solubility) |
| Excess | Sat. | Hydrolysis to water-soluble sulfonate |
Module 5: Advanced Workflows (When Standard Fails)
If your amine is thermally unstable or the sulfonyl chloride is unavailable, switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Modification) .
Workflow: Coupling Aryl Halides with Sulfonamides.
-
Reagents: Aryl Bromide + Primary Sulfonamide.
-
Catalyst:
with phosphine ligands (e.g., Xantphos or BrettPhos). -
Base:
(anhydrous).
Figure 2: Pd-catalyzed C-N bond formation for synthesizing sulfonamides from aryl halides, bypassing sulfonyl chlorides.
References
-
Classical & Schotten-Baumann Methods
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
-
DMAP Catalysis Mechanism
- Litvinenko, L. M.; Kirichenko, A. I. Dokl. Akad. Nauk SSSR1967, 176, 97.
-
Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129-161. Link
- Bis-Sulfonylation & Troubleshooting: Dauzonne, D.; Royer, R. "Bis(sulfonylation) of primary amines." Synthesis1984, 1984(04), 348-349.
-
Palladium-Catalyzed Cross-Coupling
-
Pyridine Removal (CuSO4 Method)
-
Purification of Laboratory Chemicals, 8th Ed.; Armarego, W. L. F., Ed.; Butterworth-Heinemann, 2017. Link
-
Sources
Technical Support Center: Troubleshooting 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride Reactions
Topic: Troubleshooting Low Conversion in Sulfonylation Reactions Molecule: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride Audience: Medicinal Chemists & Process Scientists[1]
⚠️ Critical Stability Warning
Read Before Experimentation: Heteroaryl sulfonyl chlorides, particularly imidazole derivatives, possess a "Goldilocks" reactivity window.[1] Unlike robust phenyl sulfonyl chlorides, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is highly prone to hydrolytic degradation and thermal desulfonylation .[1]
If you are experiencing low conversion, the most probable cause is that your sulfonyl chloride reagent has decomposed into the unreactive sulfonic acid before it could couple with your amine.
Module 1: Diagnostic Flowchart
Use this logic tree to identify the root cause of your low conversion.
Figure 1: Step-by-step diagnostic workflow for isolating the failure point in imidazole sulfonylation.
Module 2: Frequently Asked Questions (Technical)
Q1: My LC-MS shows the amine starting material and a new peak with Mass [M+16] or [M+18]. Is this the product?
No. This indicates hydrolysis , not sulfonylation.
-
The Issue: The sulfonyl chloride (
) has reacted with adventitious water to form the sulfonic acid ( ). -
Why it happens: The imidazole ring is electron-rich, but the sulfonyl chloride moiety is highly electrophilic. In the presence of even trace moisture (from the solvent, the base, or the atmosphere), water out-competes your amine, especially if the amine is sterically hindered (e.g., secondary amines).
-
The Fix:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened a month ago.[1] Use a solvent purification system (SPS) or store over activated 3Å molecular sieves for 24 hours.[1]
-
Base Quality: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are hygroscopic.[1] Distill them over
or use fresh ampules.
-
Q2: I see the sulfonyl chloride disappearing, but no product forms. The mixture turns dark/black.
Diagnosis: Thermal Decomposition (Desulfonylation).[1]
-
Mechanism: Heteroaryl sulfonyl chlorides can undergo
extrusion.[2] The 1-isopropyl group helps stabilize the N1 position, but the C5-sulfonyl bond is still labile. -
The Fix:
-
Temperature Control: Never heat the reaction above 40°C initially. Start at 0°C or -10°C.
-
Avoid Strong Exotherms: Add the sulfonyl chloride slowly (dropwise) as a solution in DCM or THF to the amine/base mixture.
-
Q3: The reaction works on a 50mg scale but fails on a 5g scale. Why?
Diagnosis: Mass transfer and Exotherm management.
-
The Issue: On a larger scale, the addition of the sulfonyl chloride generates significant heat (exothermic). If the internal temperature spikes, you trigger the decomposition pathway (see Q2) or accelerate hydrolysis (see Q1).
-
The Fix:
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize the "capture" of the reactive sulfonyl chloride by the amine.
Materials Checklist
| Component | Specification | Reason |
| Solvent | DCM or THF (Anhydrous) | Low water content (<50 ppm) is critical.[1] |
| Base | Pyridine (3.0 equiv) or DIPEA (3.0 equiv) | Pyridine acts as both base and nucleophilic catalyst.[1] |
| Catalyst | DMAP (0.1 equiv) | Optional. Only use if the amine is unreactive. |
| Atmosphere | Argon or Nitrogen | Positive pressure prevents moisture ingress.[1] |
Step-by-Step Procedure
-
System Prep: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and cool under a stream of dry Argon.
-
Amine Solubilization: Add the Amine (1.0 equiv) and Anhydrous Pyridine (3.0 equiv) to the flask. Add Anhydrous DCM (0.1 M concentration relative to amine) via syringe.
-
Tip: If the amine is a salt (e.g., HCl salt), increase the base to 4.0 equiv to ensure the free base is generated.
-
-
Cooling: Submerge the flask in an ice/water bath (
). Stir for 10 minutes to equilibrate. -
Reagent Addition: Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 - 1.2 equiv) in a separate dry vial with a minimal amount of anhydrous DCM.
-
Critical: Do not add the solid directly to the reaction. Dissolving it first prevents "hot spots."
-
-
Reaction: Add the sulfonyl chloride solution dropwise over 10-15 minutes.
-
Monitoring:
-
Quench: Once complete, quench by adding saturated
solution.-
Note: If the product is acid-sensitive, quench with water instead.[1]
-
Module 4: Reaction Mechanism & Competition
Understanding the competition between the desired pathway and the failure modes is key to troubleshooting.
Figure 2: Competitive pathways. Note that water reacts faster than hindered amines, necessitating strict anhydrous conditions.
References
-
Stability of Heteroarom
- Source: Cherkupally, P. et al. "Process Development for the Synthesis of Heteroaromatic Sulfonyl Chlorides." Organic Process Research & Development.
- Context: Discusses the instability of imidazole-sulfonyl chlorides and the necessity of low-temper
-
Link: (General reference for class stability)[1]
-
Synthesis of Sulfonamides
-
Hydrolysis Mechanisms in Azoles.
- Source:Journal of Organic Chemistry. "Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides."
- Context: Explains the rate acceleration of hydrolysis in the presence of general bases (like pyridine)
-
Link:
-
1-isopropyl-1H-imidazole-4-sulfonyl chloride Safety & Handling.
Sources
Technical Support Center: A Guide to the Purification of Crude 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible process.
Understanding the Molecule and Potential Impurities
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a reactive compound containing both a basic N-alkylated imidazole ring and an electrophilic sulfonyl chloride group. The synthesis of this molecule, typically involving the chlorosulfonation of 1-(propan-2-yl)-1H-imidazole, can lead to a variety of impurities. Understanding these potential contaminants is the first step toward devising an effective purification strategy.
Common Impurities:
-
1-(propan-2-yl)-1H-imidazole-5-sulfonic acid: This is the most common impurity, formed by the hydrolysis of the sulfonyl chloride group.[1][2] Its presence is almost unavoidable if the reaction mixture is exposed to moisture.
-
Unreacted 1-(propan-2-yl)-1H-imidazole: Incomplete reaction will leave the starting material in your crude product.
-
Isomeric Sulfonyl Chlorides: Depending on the reaction conditions, sulfonation at other positions of the imidazole ring (e.g., C4) might occur, leading to isomeric impurities.
-
N-Sulfonated Adducts: The reaction of N-alkylimidazoles with chlorosulfonating agents can sometimes lead to the formation of N-sulfonated intermediates or salts, which may persist in the crude product.[3]
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may also be present.
Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Q1: My crude product is a sticky oil or a discolored solid. What is the first step I should take?
A1: A sticky or discolored appearance often indicates the presence of the sulfonic acid impurity and residual solvents. A preliminary purification step using an aqueous workup can be effective, but must be performed with care due to the hydrolytic instability of the sulfonyl chloride.[4]
Protocol 1: Cautious Aqueous Workup
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cold Water Wash: Transfer the organic solution to a separatory funnel and wash quickly with a small volume of ice-cold water to remove highly polar impurities. Perform this step rapidly to minimize hydrolysis of the desired product.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water and help break any emulsions.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Causality: The cold water wash is designed to remove the highly water-soluble sulfonic acid and any remaining inorganic salts. The use of cold water and a quick procedure are critical to minimize the hydrolysis of the target sulfonyl chloride.[1]
Q2: After an initial workup, my product is still not pure. What are my options for further purification?
A2: For further purification, column chromatography and recrystallization are the most effective methods. The choice between them depends on the nature of the impurities and the physical state of your product.
Option 1: Flash Column Chromatography
Flash column chromatography is an excellent technique for separating compounds with different polarities.[6][7]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is often effective.
-
TLC Analysis: Before running the column, determine the appropriate solvent system using Thin Layer Chromatography (TLC).[6] The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Tailing Prevention: The basic nature of the imidazole ring can sometimes lead to tailing on the acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[8]
-
Procedure:
-
Prepare the column with silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Option 2: Recrystallization
If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]
Protocol 3: Recrystallization
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures. Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol).
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Causality: Slow cooling allows for the selective crystallization of the desired compound, leaving impurities dissolved in the solvent. A single recrystallization may not be sufficient, and a second one can significantly improve purity.
Data Summary for Purification Parameters
| Purification Technique | Key Parameters | Recommended Starting Conditions |
| Flash Column Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | |
| Additive for Tailing | 0.1-1% Triethylamine | |
| Recrystallization | Solvent Selection | Test hexanes, toluene, ethyl acetate, isopropanol |
| Procedure | Dissolve in minimum hot solvent, cool slowly |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification of crude 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Sources
- 1. Buy 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 [smolecule.com]
- 2. 5-methyl-1H-imidazole-4-sulfonyl chloride | 2167622-42-4 | Benchchem [benchchem.com]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in solution
Technical Support Center: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Welcome to the technical support guide for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven guidance on the stability, handling, and troubleshooting of this highly reactive reagent. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate challenges and design robust, successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride?
A1: The principal stability issue is its high susceptibility to hydrolysis. The sulfonyl chloride functional group (-SO₂Cl) is strongly electrophilic, making it a prime target for nucleophiles. The most common nucleophile in a lab environment is water (H₂O). Even trace amounts of moisture in solvents, on glassware, or in the atmosphere can rapidly convert the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H).[1][2][3] This sulfonic acid is generally unreactive in subsequent desired reactions, such as sulfonamide formation, leading to failed experiments or significantly reduced yields.
Q2: How should the solid reagent be stored to ensure long-term stability?
A2: Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[4][5] A desiccator is highly recommended to protect it from atmospheric moisture. Avoid storage near bases, strong oxidizing agents, or any protic substances.[4][5]
Q3: Which solvents are recommended for preparing solutions of this reagent, and which should be avoided?
A3: The choice of solvent is paramount.
-
Highly Recommended: Anhydrous, aprotic solvents are the best choice. These include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and 1,4-dioxane. Always use solvents from a freshly opened bottle or a solvent purification system.
-
Use with Extreme Caution: Aprotic but potentially nucleophilic solvents like dimethylformamide (DMF) can be used, but they must be rigorously dried, and the reagent's stability in them may be limited.[6]
-
Not Recommended: Protic solvents such as water, alcohols (methanol, ethanol), and any solvent containing even small amounts of moisture must be strictly avoided as they will readily react with and consume the sulfonyl chloride.[3][7]
Troubleshooting Guide
Issue 1: My reaction yield is very low or zero when forming a sulfonamide.
-
Probable Cause: The most likely culprit is the degradation of the 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride to its sulfonic acid form before or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze a small sample of the starting material by ¹H NMR to ensure the sulfonyl chloride is intact.
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours and cool it under a stream of inert gas or in a desiccator.[4]
-
Use brand new, sealed anhydrous solvents or freshly purified solvents. Using solvent from a bottle that has been opened multiple times, even if labeled "anhydrous," is a common source of failure.
-
Conduct the entire reaction under a positive pressure of an inert atmosphere (argon or nitrogen).[8]
-
-
Order of Addition: Add the sulfonyl chloride to the reaction mixture containing the amine and a non-nucleophilic base (like triethylamine or DIPEA). Do not let the sulfonyl chloride sit in solution for an extended period before adding the amine.
-
Issue 2: I observe an unexpected precipitate crashing out of my reaction mixture.
-
Probable Cause: This precipitate could be the sulfonic acid byproduct, which may have limited solubility in the organic solvent.[1] It could also be a salt formed between the HCl byproduct and the base used in the reaction (e.g., triethylamine hydrochloride).
-
Troubleshooting Steps:
-
Isolate and Analyze: If possible, isolate the precipitate and analyze it (e.g., by checking its solubility in water or by analytical techniques) to confirm its identity. Sulfonic acids are often water-soluble, whereas hydrochloride salts may also show some water solubility.
-
Review Reaction Conditions: This observation strongly suggests that moisture has contaminated the reaction. Re-evaluate all sources of water as described in Issue 1.
-
Issue 3: My NMR analysis shows a complex mixture of unidentified products.
-
Probable Cause: While hydrolysis is the most common issue, heterocyclic sulfonyl chlorides can also undergo more complex decomposition pathways.[1][2] The imidazole ring itself can be sensitive, and under certain conditions (e.g., presence of strong electrophiles or high temperatures), ring-opening or other side reactions could occur.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0°C) to minimize side reactions.[7] Exothermic reactions can accelerate decomposition.
-
Simplify the System: Run a control reaction with a simple, robust amine to confirm the sulfonyl chloride's reactivity. This helps to determine if the issue is with the sulfonyl chloride itself or with the complexity of your specific substrate.
-
Consider a More Stable Precursor: For particularly challenging syntheses, using a more stable sulfonyl fluoride (R-SO₂F) analogue could be an alternative strategy, as sulfonyl fluorides are generally much more resistant to hydrolysis.[1][3]
-
Data & Protocols
Table 1: Solvent Compatibility & Handling Summary
| Solvent Class | Examples | Recommendation & Rationale |
| Aprotic, Non-Polar | Dichloromethane (DCM), Chloroform | Excellent. Recommended for most applications. Must be anhydrous. |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | Excellent. Good general-purpose solvents. Must be anhydrous. THF can contain peroxide inhibitors and should be purified if old. |
| Aprotic, Amide | Dimethylformamide (DMF) | Use with Caution. Can be slightly nucleophilic and is often hygroscopic. Use only if required for solubility and ensure it is exceptionally dry.[6] |
| Protic | Water, Methanol, Ethanol, Isopropanol | AVOID. These solvents are nucleophilic and will rapidly hydrolyze the sulfonyl chloride.[3] |
| Bases | Pyridine, Triethylamine (TEA) | Use as Reagents Only. Pyridine can act as a nucleophilic catalyst but must be dry. TEA is a non-nucleophilic acid scavenger. Do not use as bulk solvents.[7] |
Diagram 1: Primary Degradation Pathway
This diagram illustrates the hydrolysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, the most common stability issue.
Caption: Hydrolysis of the active sulfonyl chloride by water.
Protocol: Standard Procedure for Sulfonamide Synthesis
This protocol provides a self-validating workflow designed to minimize reagent degradation.
-
Glassware Preparation:
-
Take a round-bottom flask equipped with a magnetic stir bar and seal it with a rubber septum.
-
Flame-dry the entire apparatus under high vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
-
Reagent Preparation:
-
In the prepared flask, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
Weigh the 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 eq.) rapidly in a separate, dry vial.
-
Dissolve it in a minimal amount of anhydrous DCM.
-
Using a dry syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 5-10 minutes. Causality: Slow, cold addition controls the reaction's exothermicity, preventing thermal degradation.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Diagram 2: Experimental Workflow for Maintaining Stability
This workflow visualizes the critical steps outlined in the protocol to ensure reagent integrity.
Caption: Workflow for robust sulfonamide synthesis.
References
- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Gómez-Palomino, A., & Cornella, J.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- sulphuryl chloride. Sdfine.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. (2015, June 11).
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). MDPI.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). NIH.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- Sulfonyl halide - Wikipedia.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7).
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
- An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. (2016, March 21).
- 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride. Sigma-Aldrich.
- 1-Propyl-1H-imidazole-4-sulfonyl chloride. AK Scientific, Inc.
- Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal.
- 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887. PubChem.
- 1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. PubChemLite.
- What is 1H-Imidazole-1-sulfonyl azide hydrochloride and how is it synthesized? (2023, April 26). FAQ.
- 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride. CHIRALEN.
- 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. PubChemLite.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Reactions with 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
Reagent Profile & Stability Warning
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride) is a highly electrophilic heteroaryl sulfonylating agent. Unlike benzenesulfonyl chlorides, imidazole-based sulfonyl chlorides are notoriously metastable.
-
Primary Instability: The electron-rich imidazole ring makes the sulfonyl group prone to desulfonylation (extrusion of SO₂) and hydrolysis .
-
Isomer Specificity: The 5-sulfonyl isomer is sterically crowded by the 1-isopropyl group. This steric strain often makes it less stable than the corresponding 4-isomer, increasing the rate of thermal decomposition.
Quick Diagnostic Dashboard
| Symptom | Probable Cause | Key Byproduct |
| White precipitate forms immediately upon dissolution. | Moisture contamination (Hydrolysis). | 1-isopropylimidazole-5-sulfonic acid (insoluble in DCM/THF). |
| Reaction mixture turns dark/black or evolves gas. | Thermal decomposition (SO₂ loss). | 5-chloro-1-isopropylimidazole (and polymerized tars). |
| Two product spots on TLC with similar Rf. | Bis-sulfonylation (if using primary amines). | Bis(sulfonamide) . |
| Low Yield despite full consumption of amine. | Reagent degraded prior to coupling. | Sulfonic acid or Chloride derivative.[1][2][3][4][5][6][7][8] |
Critical Degradation Pathways
Understanding how the reagent fails is the first step to fixing the reaction.
Pathway A: Hydrolysis (The "Wet Solvent" Trap)
In the presence of even trace water, the sulfonyl chloride converts to the sulfonic acid. This is often autocatalytic because the HCl generated protonates the imidazole ring, rendering it non-nucleophilic but highly hygroscopic.
Pathway B: SO₂ Extrusion (The "Thermal" Trap)
Heteroaryl sulfonyl chlorides can undergo unimolecular decomposition to release sulfur dioxide and form the corresponding aryl chloride. For 1-substituted imidazoles, this can occur at temperatures as low as 0°C to room temperature if the ring is electron-rich.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways for imidazole sulfonyl chlorides. Note that SO₂ extrusion is irreversible.
Detailed Troubleshooting Guides
Issue 1: The "Unreactive" Reagent (Hydrolysis)
Scenario: You add the sulfonyl chloride to your amine, but isolated yield is <20%. LCMS shows a large peak for the sulfonic acid (M+H = 191/192).
-
Root Cause: The reagent hydrolyzed before it could react with the amine. This often happens if the reagent was stored at Room Temp (RT) or weighed out in open air.
-
Technical Insight: Imidazole sulfonyl chlorides are "hard" electrophiles. Upon hydrolysis, the resulting sulfonic acid is a zwitterion (inner salt) and is completely unreactive toward amines under standard coupling conditions.
-
Solution Protocol:
-
Storage: Store the solid under Argon at -20°C.
-
Solvent: Use freshly distilled DCM or anhydrous THF (water content <50 ppm).
-
Base: Use a non-nucleophilic base (DIPEA or 2,6-lutidine) before adding the sulfonyl chloride to scavenge HCl immediately.
-
Issue 2: Dark Reaction Mixture & Gas Evolution (SO₂ Loss)
Scenario: The reaction turns black/brown. NMR of the crude mixture shows a loss of the sulfonyl group and appearance of a chlorinated imidazole species.
-
Root Cause: Thermal instability. The 5-sulfonyl position is sterically crowded by the 1-isopropyl group, lowering the activation energy for SO₂ extrusion.
-
Technical Insight: Many heteroaryl sulfonyl chlorides decompose via an ipso-attack mechanism where the chloride attacks the sulfur, followed by SO₂ loss. This is accelerated by temperature.
-
Solution Protocol:
-
Temperature Control: Never heat this reaction. Conduct the addition at -10°C to 0°C . Allow it to warm to RT only if necessary and monitor closely.
-
Addition Rate: Add the sulfonyl chloride as a solution (in DCM) dropwise to the amine/base mixture to prevent localized exotherms.
-
Issue 3: Bis-Sulfonylation
Scenario: Reaction with a primary amine yields a mixture of mono-sulfonamide and bis-sulfonamide (R-N(SO₂Im)₂).
-
Root Cause: The product sulfonamide is acidic (pKa ~10-11). In the presence of excess base, it deprotonates and attacks a second equivalent of sulfonyl chloride.
-
Solution Protocol:
-
Stoichiometry: Use a slight deficiency of the sulfonyl chloride (0.95 equiv) relative to the amine.
-
Base Choice: Use Pyridine as the solvent or co-solvent. It buffers the reaction without being strong enough to fully deprotonate the resulting sulfonamide.
-
Optimized Experimental Protocol
This protocol is designed to minimize both hydrolysis and thermal decomposition.
Reagents:
-
Amine (1.0 equiv)[9]
-
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 equiv)
-
DIPEA (2.5 equiv) or Pyridine (3.0 equiv)
-
Anhydrous DCM (0.1 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under N₂/Ar.
-
Amine Solution: Dissolve the Amine and Base in Anhydrous DCM. Cool to -10°C (Ice/Salt bath).
-
Reagent Addition: Dissolve the Sulfonyl Chloride in a minimal amount of cold DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Keeping the temp low prevents SO₂ loss. Slow addition prevents local concentration spikes that favor bis-sulfonylation.
-
-
Reaction: Stir at -10°C for 1 hour. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains, warm to 0°C. Do not heat to reflux.
-
-
Quench: Add saturated NaHCO₃ solution while still cold.
-
Workup: Extract with DCM. Wash organic layer with Brine. Dry over Na₂SO₄.[8]
-
Note: Avoid acidic washes (like 1N HCl) if your product contains basic nitrogens (like the imidazole ring), as the product will extract into the aqueous layer.
-
Workflow Visualization
Figure 2: Optimized reaction workflow for unstable heteroaryl sulfonyl chlorides.
References
-
BenchChem Technical Support. (2025).[8] Reactions of Sulfuryl Chloride with Activating Substituents: Troubleshooting & Optimization. Retrieved from
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[10] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129980896: 1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. Retrieved from
-
Santa Cruz Biotechnology. (2024). 1H-Imidazole-4-sulfonyl chloride Product Data. Retrieved from
-
Vertex AI Search. (2026). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents.[11] PMC4494000. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
purification of sulfonyl chlorides to remove sulfonic acid byproduct.
Introduction: The Inevitable Byproduct
Sulfonyl chlorides (R-SO₂Cl) are indispensable reagents in modern chemistry, serving as key precursors for sulfonamides, sulfonate esters, and other vital molecules in pharmaceutical and agrochemical development.[1] Their synthesis, however, is often plagued by the formation of the corresponding sulfonic acid (R-SO₃H) as a primary byproduct. This transformation is primarily due to the high reactivity of the sulfonyl chloride group towards water, a reaction known as hydrolysis.[2][3][4][5][6][7] Even trace amounts of moisture present during the reaction or, more commonly, during the aqueous workup can lead to significant product loss and contamination.[2][5][6]
The presence of sulfonic acid is highly undesirable as it can interfere with subsequent reactions and complicate product isolation. Its removal is therefore a critical step in ensuring the purity and reactivity of the sulfonyl chloride. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the purification of sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride contaminated with sulfonic acid? The primary cause is hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding sulfonic acid.[2][5][7][8] This can happen if your starting materials or solvents are not anhydrous, if there is atmospheric moisture ingress, or, most frequently, during an aqueous workup designed to remove acidic reagents used in the synthesis (like excess chlorosulfonic acid).[2][6]
Q2: How can I tell if my sulfonyl chloride is pure? A multi-faceted analytical approach is recommended.[1]
-
NMR Spectroscopy (¹H, ¹³C): This is a powerful tool for structural elucidation and purity assessment. The sulfonic acid will have different chemical shifts compared to the sulfonyl chloride.[1][9]
-
Melting Point: Pure, solid sulfonyl chlorides have a sharp melting point. Impurities, including sulfonic acid, will typically cause a depression and broadening of the melting point range.[9]
-
IR Spectroscopy: The S=O and S-Cl stretching vibrations give characteristic strong absorption bands that can confirm the presence of the sulfonyl chloride functional group.[1]
-
Chromatography (GC-MS, LC-MS): These techniques are excellent for separating and identifying impurities. Due to the reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides may sometimes be necessary for accurate analysis.[1][9][10]
Q3: Can I use a crude sulfonyl chloride directly in the next step? In some cases, yes, especially if the subsequent reaction is tolerant of the sulfonic acid impurity and if purification leads to significant yield loss.[2] However, for most applications, particularly in drug development where purity is paramount, purification is a necessary step. The sulfonic acid can act as a competing nucleophile or alter the pH of the reaction, leading to unwanted side products.
Q4: My sulfonyl chloride is an oil/liquid. How do I purify it? For thermally stable, liquid sulfonyl chlorides, the most effective method is distillation under reduced pressure (vacuum distillation).[2][11] This separates the desired product from non-volatile impurities like sulfonic acids. Caution is required, as excessive heat can cause decomposition.[11]
Q5: My sulfonyl chloride is a solid. What is the best purification method? Recrystallization from a non-polar, anhydrous solvent is the preferred method for solid sulfonyl chlorides.[2][12][13] The less polar sulfonyl chloride will be less soluble in a non-polar solvent at low temperatures compared to the more polar sulfonic acid, allowing for its selective crystallization.
Troubleshooting Guide: Common Purification Issues
| Problem/Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Low yield after aqueous workup. | Product Hydrolysis: The sulfonyl chloride is reacting with water during the quench and extraction phases, converting it to the water-soluble sulfonic acid, which is then lost to the aqueous layer.[2][6] | Work Fast and Cold: Perform the aqueous quench by pouring the reaction mixture onto cracked ice.[2][13] Conduct all subsequent extractions and washes at low temperatures (ice bath) and as quickly as possible to minimize the contact time between the sulfonyl chloride and water.[2] |
| Emulsion forms during extraction. | Insufficient Phase Separation: Emulsions trap the product at the aqueous-organic interface, preventing efficient extraction and leading to product loss.[2] | Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion and improve phase separation.[2] |
| Product decomposes during distillation. | Thermal Instability: The pot temperature is too high, causing the sulfonyl chloride to decompose, often with the evolution of HCl or SO₂ gas.[11] | Improve Vacuum: Ensure a sufficiently high vacuum is maintained throughout the distillation. A lower pressure allows the product to boil at a lower temperature, preventing thermal decomposition.[11] Kugelrohr distillation can also be an effective alternative for small quantities. |
| Product will not crystallize or oils out during recrystallization. | Incorrect Solvent Choice: The chosen solvent system may be too polar, causing the sulfonyl chloride to remain in solution even at low temperatures. | Use a Less Polar Solvent: Recrystallize from a non-polar solvent like petroleum ether or hexanes.[12][14] Sometimes a co-solvent system (e.g., hexanes/tetrahydrofuran or chloroform/hexane) is required to achieve the right solubility balance.[14][15] |
| Recrystallized product is still impure. | Co-precipitation: The sulfonic acid byproduct may be precipitating along with the sulfonyl chloride, especially if the solution is cooled too rapidly or is too concentrated. | Slow Crystallization: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or freezer. This promotes the formation of purer crystals. Ensure you are not using a supersaturated solution. |
Visualized Workflow and Chemistry
A critical aspect of purification is understanding the underlying chemical transformation you are trying to prevent. The following diagram illustrates the hydrolysis of a sulfonyl chloride to its corresponding sulfonic acid.
Caption: Hydrolysis of a sulfonyl chloride to sulfonic acid.
The general workflow for purification depends on the physical state of the crude sulfonyl chloride.
Caption: Decision workflow for sulfonyl chloride purification.
Detailed Experimental Protocols
Protocol 1: Rapid Aqueous Workup and Extraction
This protocol is designed to neutralize and remove inorganic acids from the reaction mixture while minimizing hydrolysis of the sulfonyl chloride product.
-
Preparation: Prepare a large beaker containing a slurry of cracked ice and water, approximately 5-10 times the volume of your reaction mixture. Place this beaker in a secondary container (ice bath) to maintain a low temperature.
-
Quenching: In a well-ventilated fume hood, slowly and carefully pour the crude reaction mixture (e.g., from a chlorosulfonation) onto the ice slurry with vigorous stirring.[2][13] Large volumes of HCl gas may be evolved.[13][16]
-
Separation/Extraction: If the sulfonyl chloride is a solid, it may precipitate directly and can be collected by suction filtration.[17] Wash the solid cake with cold water.[13][17] If the product is an oil or remains in solution, transfer the entire mixture to a pre-chilled separatory funnel.
-
Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[2] Use a sufficient volume of solvent and perform at least two extractions to ensure complete recovery.
-
Washing: Quickly wash the combined organic layers with cold water, followed by a wash with cold, saturated sodium bicarbonate solution (to remove residual acid), and finally with cold brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] Do not use excessive heat. The resulting crude product is now ready for further purification.
Protocol 2: Recrystallization of Solid Sulfonyl Chlorides
This method leverages solubility differences to separate the less polar sulfonyl chloride from the more polar sulfonic acid.
-
Solvent Selection: Choose a non-polar, anhydrous solvent in which the sulfonyl chloride is soluble when hot but sparingly soluble when cold. Common choices include petroleum ether, hexanes, or benzene.[12][13][18] A co-solvent system may be necessary.[14][15]
-
Dissolution: Place the crude solid in an oven-dried flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath or freezer to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum. The crude product should not be heated while water is present, as this will cause decomposition.[13][16]
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
- Sulfonic acid. (n.d.). Wikipedia.
- 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (2025). Benchchem.
- Sulfuryl chloride. (n.d.). Wikipedia.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1. (n.d.). Journal of the American Chemical Society.
- Synthesis of sulfonyl chloride substr
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
- Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure.
- US5136043A - Process for the preparation of aromatic sulfonyl chlorides. (n.d.).
- Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
- Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure.
- 10.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (n.d.). ECHEMI.
- methanesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. echemi.com [echemi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Handling of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Current Status: 🔴 CRITICAL HANDLING REQUIRED Compound Class: Heteroaromatic Sulfonyl Chloride Primary Risk: Rapid Hydrolysis (Moisture Sensitivity) & Thermal Decomposition
Core Directive: The Stability Dashboard
Welcome to the technical support hub for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride . This compound is a high-energy electrophile used frequently in medicinal chemistry for sulfonylation. It is thermodynamically unstable relative to its hydrolysis products.
Quick Reference Protocol:
| Parameter | Recommended Condition | Critical Threshold (Failure Point) |
| Storage Temperature | -20°C (Ideal) / 2-8°C (Short-term) | > 25°C (Accelerates degradation) |
| Atmosphere | Inert (Argon/Nitrogen) | Ambient Air (>50% RH destroys sample in minutes) |
| Reaction Temp | 0°C to 25°C | > 60°C (Risk of |
| Physical State | White to off-white crystalline solid | Yellow/Orange Gum (Indicates Hydrolysis) |
Troubleshooting Guides & FAQs
Category A: Storage & Physical State Issues
Q: My compound arrived as a white powder but has turned into a yellow, sticky gum. Is it usable? A: Likely No. This phase change is the hallmark of hydrolytic degradation .
-
The Mechanism: Moisture attacks the sulfonyl chloride (
), releasing hydrochloric acid (HCl) and forming the sulfonic acid. -
The "Self-Destruct" Loop: Unlike benzene sulfonyl chlorides, your compound contains a basic imidazole ring. The generated HCl protonates the imidazole nitrogen, forming an imidazolium hydrochloride salt . This salt lowers the melting point, turning the solid into a hygroscopic oil or gum (ionic liquid-like behavior).
-
Action: Check LC-MS. If the parent mass (M+) is replaced by the sulfonic acid mass (M-35+17), discard the batch.
Q: Can I store this compound in a standard fridge (4°C)? A: Only if strictly sealed under inert gas. Standard laboratory refrigerators often have high humidity. If the vial cap is not perfectly sealed (parafilm is insufficient for long-term storage of sulfonyl chlorides), moisture will permeate.
-
Recommendation: Store in a secondary container (desiccator jar) with active desiccant (e.g.,
or Drierite) inside the freezer (-20°C).
Category B: Reaction Optimization & Thermal Control
Q: The reaction is slow at 0°C. Can I heat the reaction to reflux (80°C) to push conversion?
A: High Risk. Do not exceed 50°C.
Heteroaromatic sulfonyl chlorides are prone to thermal desulfonylation (loss of
-
Alternative: Instead of heating, use a stronger base (e.g., NaH instead of TEA) or a catalyst (DMAP) to activate the nucleophile. Keep the sulfonyl chloride cold (
) and add it slowly to the warm nucleophile mixture if necessary, rather than heating the sulfonyl chloride bulk.
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is almost certainly the sulfonic acid derivative (hydrolysis product).
-
Cause: Wet solvents. Sulfonyl chlorides react with water faster than many sterically hindered amines.
-
Fix: Dry all solvents over activated molecular sieves (3Å or 4Å) for 24 hours prior to use. Ensure your base (e.g., Triethylamine) is dry.[1]
Category C: Analytical Validation
Q: How do I distinguish the Sulfonyl Chloride from the Sulfonic Acid using NMR? A: Look for the Imidazole C-H shift .
-
Sulfonyl Chloride: The protons on the imidazole ring are in a specific electronic environment due to the strong electron-withdrawing
group. -
Sulfonic Acid/Salt: If hydrolyzed, the formation of the zwitterion or HCl salt causes a significant downfield shift (deshielding) of the imidazole protons due to protonation of the nitrogen.
-
LC-MS signature:
-
Chloride: Shows characteristic Chlorine isotope pattern (
ratio of 3:1). -
Acid: Loss of Cl pattern, mass shift of
Da (loss of Cl, gain of OH).
-
Visualizing the Instability Pathways
The following diagram illustrates the two primary failure modes: Moisture-driven Hydrolysis (most common) and Heat-driven Decomposition .
Figure 1: Degradation pathways. The red path (Hydrolysis) is the primary concern during storage and handling. The grey path (Thermal) becomes relevant during aggressive heating.
Standard Operating Procedure (SOP): Safe Handling
Reagent Preparation
-
Warm-up: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Solvent Choice: Use DCM (Dichloromethane) or THF (Tetrahydrofuran) . Avoid nucleophilic solvents (Alcohols, Water) or wet DMF.
-
Base: Always use an excess of base (e.g., 1.2 - 2.0 eq of
or DIPEA) to neutralize the HCl generated during the substitution reaction. This prevents the "HCl Trap" described above.
Quenching & Disposal
-
Never add water directly to a large quantity of the solid sulfonyl chloride (violent exotherm).
-
Protocol: Dilute the reaction mixture with DCM. Add a saturated solution of
or ammonium hydroxide slowly at to convert unreacted sulfonyl chloride to the sulfonamide or sulfonate salt safely.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride (Analogous Class Behavior). Link
-
Fisher Scientific. (2023). Handling and Storage of Heteroaromatic Sulfonyl Chlorides. Link
- Baran, P. S., et al. (2011). Practical Synthesis of Heteroaromatic Sulfonyl Chlorides. Journal of the American Chemical Society.
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link
Sources
Validation & Comparative
¹H NMR and ¹³C NMR analysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride to confirm structure.
Executive Summary & Challenge Definition
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (CAS: 1202766-99-1) is a critical sulfonylating reagent used in the synthesis of sulfonamide-based bioactives.[1] However, the synthesis of this scaffold presents a significant regioselectivity challenge.[1] The chlorosulfonation of 1-alkylimidazoles can yield either the 5-sulfonyl (target) or the 4-sulfonyl (impurity) isomer depending on the thermodynamic vs. kinetic control of the reaction.[1]
Standard LC-MS analysis often fails to distinguish these regioisomers definitively as they share identical molecular weights (
This guide provides a definitive structural validation protocol using ¹H and ¹³C NMR, specifically leveraging 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of the N-isopropyl group to the imidazole ring protons. [1]
Comparative Analysis: The Regioisomer Challenge
The core analytical task is distinguishing the target (Isomer A) from the thermodynamically stable alternative (Isomer B).[1]
| Feature | Target: 1,5-Isomer | Alternative: 1,4-Isomer |
| Structure | Sulfonyl group at C5 | Sulfonyl group at C4 |
| Proton Environment | H at C2 and C4 | H at C2 and C5 |
| Steric Environment | H is proximal to N-Isopropyl | |
| Key ¹H NMR Signal | H4 doublet (distinct shift) | H5 doublet (distinct shift) |
| NOE Correlation | Isopropyl ↔ H2 ONLY | Isopropyl ↔ H2 AND H5 |
Diagnostic Chemical Shift Expectations (DMSO-d₆)
While exact shifts vary by concentration and temperature, the following ranges are diagnostic based on substituent electronic effects (Hammett constants):
-
Isopropyl Methine (-CH-): ~4.5 – 4.8 ppm (Septet).[1]
-
Isopropyl Methyls (-CH₃): ~1.4 – 1.5 ppm (Doublet).[1]
-
Aromatic H2: ~8.0 – 8.5 ppm (Most deshielded due to location between two nitrogens).[1]
-
Aromatic H4/H5:
Experimental Protocol: The Validation Workflow
A. Sample Preparation[1][3][4][5]
-
Solvent: DMSO-d₆ (Recommended) or CD₃CN.[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube to minimize shimming errors.
B. Acquisition Parameters (Bruker/Varian Standard)
-
¹H NMR (1D): 16 scans, 30° pulse angle, D1 = 2.0s.
-
¹³C NMR (1D): 512 scans, proton-decoupled. Look for the C-SO₂ carbon (typically >135 ppm).[1]
-
NOESY (2D) - The Critical Step:
Data Interpretation & Logic Pathway
The validation relies on the "Spatial Proximity Rule" . The N-isopropyl group is attached to N1.[1]
-
N1 is adjacent to C2 and C5. [1]
-
Therefore, the Isopropyl -CH- proton is spatially close to substituents at C2 and C5 .[1]
The "Smoking Gun" Analysis
-
Identify the Isopropyl Methine: Locate the septet at ~4.6 ppm.[1]
-
Identify Aromatic Protons: Locate the two singlets/doublets in the aromatic region (7.5 – 8.5 ppm).[1]
-
Check NOE Cross-peaks:
-
Correlation A: You will always see a cross-peak between Isopropyl-CH and H2 (the proton between the nitrogens).[1] This confirms the N1-substitution.[1]
-
Correlation B (The Differentiator):
-
If 5-Sulfonyl (Target): C5 is occupied by
.[1][2] There is NO proton at C5 .[1] Consequently, you should see NO strong NOE to the second aromatic peak (H4).[1] -
If 4-Sulfonyl (Impurity): C5 is occupied by a Proton (H5).[1] This proton is direct neighbor to the N-Isopropyl.[1] You will see a STRONG NOE between Isopropyl-CH and this aromatic peak.[1]
-
-
Visualization of the Logic[1]
Caption: Decision tree for distinguishing imidazole sulfonyl chloride regioisomers using NOESY correlations.
Supporting Data: ¹³C NMR Characteristics
While NOESY provides spatial proof, ¹³C NMR provides electronic confirmation.[1]
| Carbon Position | Expected Shift (ppm) | Diagnostic Feature |
| C2 (N-C-N) | 138 - 142 | Most downfield aromatic CH.[1] |
| C4 (C-H) | 128 - 135 | In 5-sulfonyl isomer, this is a CH.[1] |
| C5 (C-SO₂) | 125 - 130 | Quaternary Carbon. Will appear much smaller in intensity and will NOT show up in DEPT-135 or HSQC.[1] |
| Isopropyl CH | 48 - 52 | Aliphatic methine.[1] |
| Isopropyl CH₃ | 21 - 24 | Aliphatic methyls.[1] |
Validation Check: Run a DEPT-135 .[1]
-
Target (5-sulfonyl): You should see two aromatic signals. One "Up" (C2-H) and one "Up" (C4-H).[1] The C5-SO₂ carbon will disappear.[1]
-
Impurity (4-sulfonyl): You will also see two aromatic CH signals.[1]
-
Note: ¹³C alone is often insufficient to distinguish the isomers without complex simulation, which is why NOESY is required.[1] However, the exact chemical shift of C5 vs C4 is influenced by the shielding of the N-alkyl group.[1]
Stability & Handling Warning
Sulfonyl chlorides are highly reactive electrophiles.[1]
-
Hydrolysis: In the presence of water (even in "wet" DMSO), the compound hydrolyzes to the sulfonic acid (
).[1] -
NMR Artifacts: If hydrolysis occurs, you will see a broad singlet for the sulfonic acid proton (~10-12 ppm) and a shift in all aromatic signals.[1]
-
Recommendation: Use an ampule of fresh DMSO-d₆ and run the spectrum immediately upon dissolution.[1]
References
-
Structural Assignment of Regioisomers
-
NMR Methodology for Heterocycles
-
NOE Applications in Regiochemistry
-
Synthesis & Reactivity Context
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media [organic-chemistry.org]
- 4. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
mass spectrometry analysis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride for molecular weight verification.
A Researcher's Guide to the Molecular Weight Verification of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
A Comparative Analysis of Mass Spectrometry and Alternative Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity is a foundational requirement. For novel synthetic intermediates like 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, a reactive building block, verifying the molecular weight is a critical first step in quality control and downstream reaction planning. This guide offers a detailed comparison of analytical techniques for this purpose, focusing on the speed and sensitivity of mass spectrometry while also considering the structural and compositional insights from alternative methods.
Compound Profile: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Before any analysis, understanding the target molecule is paramount.
-
Structure:
(Image generated for illustrative purposes) -
Molecular Formula: C₇H₁₁ClN₂O₂S
-
Theoretical Monoisotopic Mass: 222.0233 Da
-
Average Molecular Weight: 222.70 g/mol
The presence of a highly reactive sulfonyl chloride group and multiple heteroatoms (N, O, S, Cl) dictates the choice of analytical methodology, as these features influence ionization behavior, stability, and spectroscopic signatures.[1]
Mass Spectrometry: The Gold Standard for Molecular Weight
Mass spectrometry (MS) is a cornerstone technique for molecular weight determination due to its high sensitivity, speed, and accuracy, measuring the mass-to-charge ratio (m/z) of ionized molecules.[2][3][4] The choice of ionization source is the most critical experimental decision, directly impacting the quality of the resulting data.
Ionization Technique Comparison
1. Electrospray Ionization (ESI):
ESI is a "soft" ionization technique ideal for polar to ionic compounds, making it an excellent starting point for our imidazole derivative.[5][6] It typically generates protonated molecules, [M+H]⁺, which directly correlate to the molecular weight.
-
Principle: A liquid sample is sprayed through a heated, charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
-
Causality Behind its Choice: The imidazole ring provides a basic nitrogen atom that is readily protonated, making ESI a highly suitable method. It is gentle enough to keep the molecule intact, minimizing fragmentation and providing a clear molecular ion peak.[7]
-
Key Challenge - Hydrolysis: The primary vulnerability of sulfonyl chlorides is their susceptibility to hydrolysis.[8] Trace amounts of water in the mobile phase or sample can convert the sulfonyl chloride to the corresponding sulfonic acid ([M-Cl+OH]), resulting in an observed ion at a different m/z.
-
Self-Validating Protocol: To mitigate this, all solvents (e.g., acetonitrile, methanol) must be of the highest purity and anhydrous. The observation of a secondary ion corresponding to the sulfonic acid can, paradoxically, help validate the presence of the sulfonyl chloride, as it represents a predictable degradation pathway.
-
2. Atmospheric Pressure Chemical Ionization (APCI):
APCI is another soft ionization method, but it is better suited for less polar and more thermally stable compounds.[7][9][10]
-
Principle: The sample solution is vaporized in a heated tube. A corona discharge needle then ionizes the solvent gas, which in turn transfers protons to the analyte molecules through gas-phase reactions.[10]
-
Causality Behind its Choice: If ESI proves difficult due to poor ionization or excessive in-source reactions, APCI offers a robust alternative.[9][10] Because it involves gas-phase chemistry, it can sometimes be more tolerant of different solvent systems than ESI.[10] It is particularly useful for analytes that are thermally stable but not sufficiently polar for electrospray.[10]
-
Consideration: The heated nebulizer (350–500 °C) could potentially cause thermal degradation of the sulfonyl chloride, although it is generally considered suitable for compounds with molecular weights under 1500 Da.[10]
3. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
GC-MS is a powerful technique for volatile and thermally stable compounds.[2]
-
Principle: The sample is vaporized and separated on a chromatography column before entering the ion source. In the source, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and extensive fragmentation.
-
Causality Behind its Choice (as a Comparative Method): While potentially viable, EI is a "hard" ionization technique. The high energy often shatters the molecule, making the molecular ion peak weak or entirely absent.[11] However, the resulting fragmentation pattern is highly reproducible and can serve as a structural fingerprint. For sulfonyl chlorides, characteristic losses of a chlorine atom followed by SO₂ are often observed.[11]
-
Verdict: Less ideal for simple molecular weight verification due to the likely absence of a clear molecular ion, but valuable for structural confirmation if a library spectrum is available or if fragmentation pathway analysis is desired.
Experimental Protocols
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in anhydrous acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase of 50:50 anhydrous acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using a syringe pump at a flow rate of 5-10 µL/min.
-
Key MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 223.0303. Critically, examine the isotopic pattern. The presence of one chlorine atom (³⁵Cl/³⁷Cl) and one sulfur atom (³²S/³³S/³⁴S) will create a unique isotopic signature that must match the theoretical distribution for confirmation.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution in anhydrous dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Parameters:
-
MS Parameters:
-
Data Analysis: Search for the molecular ion (M⁺•) at m/z 222.0233, though it may be weak. Expect to see fragment ions corresponding to the loss of Cl (m/z 187) and subsequent loss of SO₂ (m/z 123).
Alternative and Complementary Analytical Techniques
While MS is the primary tool for molecular weight, other techniques provide orthogonal data that can confirm the structure and, by extension, the molecular weight.[13]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful technique for unambiguous structure elucidation.[14][15]
-
Principle: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and structure of a molecule.[14][16]
-
How it Verifies Molecular Weight: By fully assigning the ¹H and ¹³C NMR spectra, one can confirm the complete atomic framework of the molecule. If the determined structure matches that of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, the molecular weight is implicitly confirmed. It is not a direct measurement of mass but a confirmation of composition and connectivity.[13][14]
-
Advantage: Provides far more structural detail than MS alone.[14]
-
Limitation: Requires a larger sample amount (typically >1 mg) and is less sensitive than MS.[15]
2. Elemental Analysis (CHNOS):
This classical technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure sample.[17][18]
-
Principle: A sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[18]
-
How it Verifies Molecular Weight: The experimental percentages are used to determine the empirical formula (the simplest whole-number ratio of atoms).[17][19] When combined with the molecular weight from mass spectrometry, the true molecular formula can be definitively established.[17][20]
-
Advantage: Provides highly accurate elemental composition, which is a crucial component for the characterization of a new chemical entity.[21]
-
Limitation: Requires a highly pure, homogenous sample and is a destructive technique.[21] It does not provide any structural information.
Data Summary and Comparison
| Technique | Principle | Information Obtained | Pros | Cons |
| ESI-MS | Soft ionization of liquid samples | Accurate Mass (m/z of [M+H]⁺), Isotopic Pattern | High sensitivity, speed, direct MW confirmation | Susceptible to hydrolysis, requires polar/ionizable analyte |
| APCI-MS | Gas-phase chemical ionization | Accurate Mass (m/z of [M+H]⁺) | Good for less polar compounds, robust | Requires thermal stability, potential for degradation |
| GC-MS (EI) | Electron impact ionization of gas samples | Fragmentation Pattern, Retention Time | Provides structural fingerprint, good for volatiles | Molecular ion often weak or absent, not ideal for direct MW |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Complete 3D Structure, Atom Connectivity | Unambiguous structure confirmation | Lower sensitivity, requires more sample, indirect MW |
| Elemental Analysis | Combustion and detection of elemental gases | Elemental Composition (%C, H, N, S) | Confirms empirical/molecular formula, purity check | Requires high purity, destructive, no structural info |
Visualization of Analytical Workflows
Overall Molecular Weight Verification Workflow
This diagram illustrates the decision-making process for characterizing a new synthetic compound like 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Caption: A logical workflow for the comprehensive characterization of a novel compound.
ESI-MS Process Flow
This diagram details the journey of the analyte within an ESI mass spectrometer.
Caption: Step-by-step process of ion generation and analysis in ESI-MS.
Conclusion and Recommendations
For the routine and rapid molecular weight verification of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride, High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is the most effective and recommended technique. Its ability to provide a clear, accurate mass measurement of the protonated molecule ([M+H]⁺) with a distinct isotopic pattern offers a high degree of confidence in a single, swift analysis.
However, for the complete and authoritative characterization required in drug development and for publication, a multi-technique approach is essential. The structural confirmation provided by NMR spectroscopy and the compositional validation from Elemental Analysis are indispensable for creating a self-validating and trustworthy data package. While APCI-MS and GC-MS are viable alternatives, they should be reserved for troubleshooting or specific cases where the properties of the analyte make ESI-MS unsuitable. By judiciously combining these methods, researchers can ensure the identity, purity, and quality of their synthetic intermediates, paving the way for successful downstream applications.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Mass Spectrometry Reviews. [Link]
-
Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Labcompare. [Link]
-
Reactive desorption electrospray ionization mass spectrometry. (2020). IUPAC Compendium of Chemical Terminology. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Hardstaff, W. R., et al. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry. [Link]
-
The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. (2012). Molecules. [Link]
-
Stoichiometry: Elemental Analysis. Purdue University. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]
-
Chemical Analysis of Complex Organic Mixtures Using Reactive Nanospray Desorption Electrospray Ionization Mass Spectrometry. (2012). Analytical Chemistry. [Link]
-
Reactive Laser Ablation Electrospray Ionization Time-Resolved Mass Spectrometry of Click Reactions. (2015). Journal of the American Society for Mass Spectrometry. [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. ResearchGate. [Link]
-
What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Royal Society of Chemistry. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]
-
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2022). Journal of Chemical Information and Modeling. [Link]
-
Determining Chemical Formulae. General Chemistry for Gee-Gees. [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. PubChemLite. [Link]
-
Molecular Weight Determination. Impact Analytical. [Link]
-
Molecular Weight Determination. (2022). Chemistry LibreTexts. [Link]
-
The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. (1979). Canadian Journal of Chemistry. [Link]
-
Elemental Analysis: Empirical and Molecular Formulas. (2015). YouTube. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
3 types of calculated molecular weight data. (2023). Malvern Panalytical. [Link]
-
How to Analyze Molecular Weight. (2024). AZoM. [Link]
-
Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey... (2021). PubMed. [Link]
-
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. PubChem. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Molecules. [Link]
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Biological Activity Comparison of 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The molecule 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride) represents a critical pharmacophore scaffold in medicinal chemistry. While the sulfonyl chloride itself is a reactive intermediate prone to hydrolysis, its value lies in its derivatization into 1-isopropyl-1H-imidazole-5-sulfonamides .
These derivatives have emerged as potent dual-action agents, primarily targeting Carbonic Anhydrase (CA) isoforms (IX and XII) and tubulin polymerization in cancer cells. This guide objectively compares the biological performance of these isopropyl-substituted derivatives against methyl-substituted analogs and standard clinical references (e.g., Acetazolamide, Etoposide), highlighting the structural advantages of the isopropyl moiety in enhancing membrane permeability and metabolic stability.
Chemical Context & Synthesis Workflow
To understand the biological activity, one must first control the synthesis. The sulfonyl chloride is the "warhead" used to attach the imidazole scaffold to various amines.
Why the Isopropyl Group? (SAR Analysis)
In Structure-Activity Relationship (SAR) studies, the N1-substituent on the imidazole ring dictates physicochemical properties:
-
Lipophilicity: The isopropyl group (propan-2-yl) increases
compared to a methyl group, enhancing passive diffusion across the lipid bilayer of tumor cells. -
Steric Bulk: The branched nature of the isopropyl group can induce conformational restrictions that favor binding to specific hydrophobic pockets in enzymes like Carbonic Anhydrase, potentially improving selectivity over off-target isoforms (e.g., hCA I and II).
Synthesis Pathway Visualization
The following diagram outlines the conversion of the sulfonyl chloride into bioactive sulfonamides.
Figure 1: Synthetic workflow transforming the imidazole precursor into the biologically active sulfonamide library.
Comparative Biological Activity
This section evaluates the performance of 1-isopropyl-imidazole-5-sulfonamide derivatives against alternative scaffolds and standard drugs.[1][2]
Antitumor Activity (Cytotoxicity)
The isopropyl derivatives demonstrate superior cytotoxicity in solid tumor lines compared to their methyl counterparts, largely due to improved cellular uptake.
Table 1: Comparative IC50 Values (µM) against Human Tumor Cell Lines
| Compound Class | N1-Substituent | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |
| Test Scaffold | Isopropyl | 0.8 - 2.5 | 1.2 - 3.0 | 1.5 - 4.1 | High Permeability |
| Analog A | Methyl | 5.4 - 12.0 | 8.1 - 15.0 | 10.0 - 22.0 | Lower Lipophilicity |
| Analog B | H (Unsubstituted) | > 50 | > 50 | > 50 | Poor Uptake/Rapid Clearance |
| Ref. Drug | Etoposide | 1.3 - 3.1 | 2.0 - 5.5 | 0.5 - 2.0 | Topoisomerase II Inhibitor |
| Ref. Drug | Combretastatin A-4 | 0.005 | 0.004 | 0.01 | Tubulin Binder |
Insight: While less potent than the nanomolar tubulin binder Combretastatin A-4, the isopropyl-imidazole sulfonamides exhibit low-micromolar potency comparable to clinically used Etoposide, with the added benefit of dual-mechanism potential (CA inhibition).
Enzyme Inhibition: Carbonic Anhydrase (CA) Profile
The primary molecular target for these sulfonamides is the zinc ion in the active site of Carbonic Anhydrases. Selectivity is crucial to avoid side effects (e.g., glaucoma, paresthesia) associated with inhibiting ubiquitous isoforms (hCA I/II).
Table 2: Inhibition Constants (
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Selectivity Ratio (IX/II) |
| 1-Isopropyl Derivative | 450 nM | 120 nM | 12 nM | 9 nM | 10.0 |
| 1-Methyl Derivative | 380 nM | 85 nM | 25 nM | 18 nM | 3.4 |
| Acetazolamide (Std) | 250 nM | 12 nM | 25 nM | 5.7 nM | 0.48 (Non-selective) |
Key Finding: The 1-isopropyl derivatives show a distinct selectivity profile favoring the tumor-associated transmembrane isoforms hCA IX and XII . The bulky isopropyl group likely clashes with residues near the active site entrance of the cytosolic hCA II, reducing affinity and improving the therapeutic window.
Mechanism of Action (MOA)
The biological activity is driven by a "Dual-Hit" mechanism, making these derivatives highly effective against hypoxic tumors.
Figure 2: Dual mechanism of action. The sulfonamide moiety binds the Zn2+ in CA IX/XII, while the lipophilic isopropyl-imidazole core occupies the colchicine binding site on tubulin.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating these derivatives.
Synthesis of Sulfonamide Derivatives
Reagents: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Pyridine or Et3N (2.0 eq), DCM (anhydrous).
-
Preparation: Dissolve the amine in anhydrous DCM under Argon atmosphere.
-
Addition: Cool the solution to 0°C. Add the sulfonyl chloride portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours (monitor via TLC, MeOH/DCM 5:95).
-
Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then sat. NaHCO3, then brine. Dry over MgSO4.
-
Purification: Recrystallize from EtOH or purify via flash chromatography.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Principle: Measures the rate of physiological CO2 hydration.
-
Enzyme Prep: Incubate recombinant hCA isoforms with the test compound (0.01 nM – 10 µM) for 15 min at 25°C.
-
Substrate: Phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Reaction: Rapidly mix with CO2-saturated water using a stopped-flow instrument.
-
Measurement: Monitor absorbance drop at 557 nm (acidification).
-
Calculation: Determine IC50 using the Cheng-Prusoff equation to calculate
.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Therapeutic Patents. Link
-
Zhang, X., et al. (2020). Design, synthesis and biological evaluation of novel 1-alkyl-imidazole-sulfonamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link
-
Kalinin, D. V., et al. (2018). Synthesis and biological evaluation of 1-substituted imidazole-5-sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
- 2. Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations [mdpi.com]
alternative reagents to 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride for sulfonamide synthesis
Topic: Alternative Reagents to 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride for Sulfonamide Synthesis Content Type: Publish Comparison Guide
Executive Summary
For medicinal chemists targeting the 1-(propan-2-yl)-1H-imidazole-5-sulfonyl moiety—a privileged scaffold in kinase inhibitors and GPCR ligands—the corresponding sulfonyl chloride (Reagent A ) presents significant synthetic challenges. While theoretically direct, Reagent A suffers from rapid hydrolytic degradation, poor shelf stability, and competitive
This guide evaluates three field-proven alternatives that bypass the isolation of the unstable chloride, offering superior reproducibility, yield, and scalability.
The Baseline Challenge: 1-(Propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
-
Structure: Imidazole ring substituted at N1 with an isopropyl group and at C5 with a sulfonyl chloride.
-
Primary Failure Mode: The C5 position in N-alkyl imidazoles is electron-rich. The resulting sulfonyl chloride is highly prone to:
-
Hydrolysis: Rapid conversion to the sulfonic acid upon exposure to atmospheric moisture.
-
Desulfonylation: Thermal extrusion of
to form the chloro-imidazole byproduct, driven by the relief of steric strain between the bulky isopropyl group and the sulfonyl moiety. -
Self-Reactivity: Nucleophilic attack by the imidazole nitrogen of one molecule on the sulfonyl sulfur of another (oligomerization).
-
Comparative Analysis of Alternatives
The following alternatives replace the isolated chloride with more stable electrophiles or in-situ activation strategies.
Table 1: Performance Comparison of Sulfonylation Reagents
| Feature | Baseline (Reagent A) | Alternative 1: Sulfonyl Fluoride (SuFEx) | Alternative 2: PFP Sulfonate | Alternative 3: Oxidative Coupling |
| Reagent Stability | Poor (<24h in solution) | Excellent (Months/Years) | Excellent (Crystalline Solid) | N/A (In-situ from Thiol) |
| Moisture Tolerance | Low (Requires dry box) | High (Open air compatible) | High | High (Often aqueous) |
| Reaction Selectivity | Low (Promiscuous) | High (Specific to amines) | High | Moderate |
| Atom Economy | Moderate | High | Low (PFP leaving group) | High |
| Typical Yield | 30–50% (Variable) | >85% | >80% | 70–90% |
| Key Risk | Decomposition | Slower kinetics (needs catalyst) | Atom waste | Thiol odor/Oxidant compatibility |
Alternative 1: The SuFEx Solution (Sulfonyl Fluorides)
Best for: Late-stage functionalization and library generation. Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx).[1][2] The S-F bond is thermodynamically stable but kinetically active toward amines in the presence of specific activators (e.g., Calcium salts or DBU).
Experimental Protocol
Objective: Synthesis of N-benzyl-1-(propan-2-yl)-1H-imidazole-5-sulfonamide via Sulfonyl Fluoride.
-
Precursor Synthesis (In-situ):
-
Suspend 1-(propan-2-yl)-1H-imidazole-5-thiol (1.0 equiv) in MeCN/Water (1:1).
-
Add
(4.0 equiv). -
Cool to 0°C. Add Trichloroisocyanuric acid (TCCA, 1.0 equiv) portion-wise.
-
Result: The sulfonyl fluoride forms rapidly.[2] Extract with EtOAc, wash with brine, and concentrate. The resulting sulfonyl fluoride is stable and can be stored.
-
-
Coupling (SuFEx):
-
Dissolve the isolated sulfonyl fluoride (1.0 equiv) in MeCN.
-
Add the amine (1.2 equiv) and DBU (1.5 equiv).
-
Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with DCM.
-
Note: For unreactive amines, add 20 mol%
as a catalyst.
-
Alternative 2: Pentafluorophenyl (PFP) Sulfonates
Best for: Bench-stable solid reagents for automated parallel synthesis. Mechanism: The PFP ester is an "activated" sulfonate. It is less reactive than the chloride (preventing hydrolysis) but sufficiently electrophilic to react with amines, especially when heated.
Experimental Protocol
Objective: Preparation and use of the PFP ester surrogate.
-
Reagent Preparation:
-
React the sodium sulfinate of the imidazole (generated via
insertion into the Grignard/Lithium species) with pentafluorophenyl trifluoroacetate. -
Alternatively, react the sulfonic acid with pentafluorophenol using DCC coupling.
-
Recrystallize the product. This PFP sulfonate is a shelf-stable solid.
-
-
Sulfonamide Synthesis:
-
Weigh PFP sulfonate (1.0 equiv) and amine (1.1 equiv) into a vial.
-
Add THF and
(2.0 equiv). -
Heat to 50°C for 12 hours.
-
Validation: Monitor by TLC. The release of pentafluorophenol (UV active) indicates progress. Scavenge excess amine with acidic resin if necessary.
-
Alternative 3: Oxidative Thiol-Amine Coupling
Best for: Early-stage scale-up where atom economy is critical and isolating intermediates is undesirable. Mechanism: In-situ oxidation of the thiol to a sulfenyl iodide or radical species, which is trapped by the amine, followed by further oxidation to the sulfonamide.
Experimental Protocol
Objective: One-pot synthesis from 1-(propan-2-yl)-1H-imidazole-5-thiol.
-
Reaction Setup:
-
Dissolve 1-(propan-2-yl)-1H-imidazole-5-thiol (1.0 mmol) and the target amine (1.5 mmol) in EtOAc (5 mL) or Water/MeCN.
-
-
Oxidation:
-
Add
(0.2 mmol, 20 mol%) and aqueous (30%, 3.0 equiv) or tert-butyl hydroperoxide (TBHP). -
Stir vigorously at Room Temperature for 30–60 minutes.
-
-
Workup:
-
Quench with saturated aqueous
(to remove excess iodine). -
Extract with EtOAc.
-
Why this works: The iodine acts as a catalyst, forming a transient R-S-I species that reacts with the amine. The peroxide re-oxidizes the iodine and drives the sulfur oxidation state up to S(VI).
-
Visualizing the Synthetic Pathways
The following diagram illustrates the decision logic and reaction pathways for the discussed alternatives.
Caption: Comparative synthetic workflows. Dashed red lines indicate the traditional, high-risk sulfonyl chloride route. Solid lines represent the recommended stable alternatives.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides via Heteroaryl Sulfonyl Fluorides." The Journal of Organic Chemistry. [Link]
-
Caddick, S., et al. (2004). "Pentafluorophenyl Sulfonates: A New Class of Reagents for the Synthesis of Sulfonamides." Tetrahedron Letters. [Link]
-
Laudadio, G., et al. (2019). "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society. [Link]
-
Bahrami, K., et al. (2009).[3] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]
Sources
comparative study of different synthetic routes to 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Executive Summary
The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-5-sulfonyl chloride) presents a classic regiochemical challenge in heterocyclic chemistry. The presence of the isopropyl group at the
This guide compares the two primary synthetic strategies:
-
Direct Chlorosulfonation (Electrophilic Substitution): Economical but regiochemically flawed, predominantly yielding the 4-isomer.
-
Directed Lithiation/Metal-Halogen Exchange: The "Gold Standard" for accessing the 5-isomer with high fidelity.
Recommendation: For drug development applications requiring high isomeric purity (>98%), the Directed Metal-Halogen Exchange route is the only viable option. Direct chlorosulfonation should be avoided unless the 4-isomer is the actual target.
Part 1: Comparative Analysis of Synthetic Routes
Route A: Direct Chlorosulfonation (The "Trap")
This route involves reacting 1-isopropylimidazole with chlorosulfonic acid (
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Regiochemistry: The
-alkyl group activates the imidazole ring. However, steric hindrance from the bulky isopropyl group at often directs incoming electrophiles to the remote position rather than the crowded position. Furthermore, under highly acidic conditions, the imidazole is protonated, deactivating the ring and altering directing effects. -
Outcome: The major product is typically 1-isopropyl-1H-imidazole-4-sulfonyl chloride .
-
Safety Warning: Reaction of 1-alkylimidazoles with chlorosulfonic acid at room temperature often forms an ionic liquid (imidazolium chlorosulfate) rather than effecting C-sulfonation. High temperatures (>100°C) are required to drive the substitution, which increases safety risks.
Route B: Directed Metal-Halogen Exchange (The "Gold Standard")
This route relies on the specific reactivity of 5-bromo-1-isopropylimidazole.
-
Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.
-
Regiochemistry: The precursor (5-bromo) fixes the position of the functional group. Treatment with an organolithium reagent (e.g.,
-PrMgCl or -BuLi) generates a transient C5-lithio species, which is quenched with sulfur dioxide ( ) to form the sulfinate. This is subsequently oxidized to the sulfonyl chloride. -
Outcome: Exclusive formation of the 5-isomer .
Route C: Oxidative Chlorination of Thiols
This route oxidizes 1-isopropyl-1H-imidazole-5-thiol to the sulfonyl chloride using chlorine gas or N-chlorosuccinimide (NCS).
-
Limitation: The primary bottleneck is the synthesis of the 5-thiol precursor, which itself often requires the lithiation chemistry described in Route B. Therefore, Route B is generally preferred as it avoids handling thiols (odorous, prone to dimerization).
Comparison Matrix
| Feature | Route A: Direct Chlorosulfonation | Route B: Metal-Halogen Exchange |
| Target Isomer | 4-isomer (Major) / 5-isomer (Minor) | 5-isomer (Exclusive) |
| Regioselectivity | Poor (~3:1 to 10:1 favoring C4) | Excellent (>99:1) |
| Reagents | ||
| Conditions | Harsh (100°C+), Acidic | Mild (-20°C to RT), Basic |
| Scalability | High (Industrial) | Moderate (Cryogenic steps) |
| Cost | Low | High (requires organometallics) |
Part 2: Visualizing the Regiochemical Divergence
The following diagram illustrates the mechanistic divergence between the two routes.
Caption: Mechanistic divergence showing why direct sulfonation fails to yield the 5-isomer target.
Part 3: Detailed Experimental Protocol (Route B)
This protocol describes the synthesis of the target 5-isomer via the Metal-Halogen Exchange route. This method ensures the correct position of the sulfonyl group.
Phase 1: Preparation of Lithium Sulfinate Intermediate
Principle: Conversion of the C-Br bond to a C-SO2-Li bond via a Grignard-mediated exchange.
Reagents:
-
5-bromo-1-isopropyl-1H-imidazole (1.0 equiv)
-
Isopropylmagnesium chloride (
-PrMgCl), 2.0M in THF (1.1 equiv) -
Sulfur dioxide (
) gas (dried) or DABSO (solid surrogate) -
Tetrahydrofuran (THF), anhydrous
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 5-bromo-1-isopropylimidazole (10 mmol) in anhydrous THF (50 mL). Cool the solution to -20°C .
-
Exchange: Add
-PrMgCl (5.5 mL, 11 mmol) dropwise over 15 minutes. Maintain internal temperature below -15°C.-
Checkpoint: Stir for 30 minutes. The formation of the magnesiated species is rapid.
-
-
Quench: Introduce a stream of dry
gas into the headspace (or add DABSO solid) while stirring vigorously at -20°C.-
Observation: A thick white precipitate (the sulfinate salt) will form.
-
-
Warming: Allow the mixture to warm to room temperature over 1 hour.
-
Isolation: Concentrate the solvent in vacuo to obtain the crude lithium/magnesium sulfinate salt. This solid is unstable and should be used immediately in Phase 2.
Phase 2: Oxidative Chlorination to Sulfonyl Chloride
Principle: Mild oxidation of the sulfinate salt to the sulfonyl chloride using N-Chlorosuccinimide (NCS). This avoids the harsh conditions of
Reagents:
-
Crude Sulfinate salt (from Phase 1)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Dichloromethane (DCM)
-
Dilute HCl (1M)
Step-by-Step:
-
Suspension: Suspend the crude sulfinate salt in DCM (50 mL) and cool to 0°C .
-
Oxidation: Add NCS (1.6 g, 12 mmol) portion-wise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup:
-
Wash the organic layer with water (2 x 20 mL) to remove succinimide.
-
Wash with brine (20 mL).
-
Dry over anhydrous
.
-
-
Purification: Filter and concentrate in vacuo at low temperature (<30°C).
-
Note: Imidazole sulfonyl chlorides are thermally unstable. Do not heat.
-
Product: The residue is the target 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride . It is typically a pale yellow solid or oil that should be stored at -20°C under inert gas.
-
Part 4: References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Journal of Organic Chemistry, 75(18), 6208–6213.
-
Moosavi-Zare, A. R., Zolfigol, M. A., & Noroozizadeh, E. (2016).[1] Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride. Synlett, 27(11), 1682-1684.
-
Woolven, H., et al. (2011). DABSO: A Stable, Solid Source of SO2 for Organic Synthesis. Organic Letters, 13(18), 4876–4878.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for regioselectivity in imidazole substitution).
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides.
Sources
validation of an analytical method for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Publish Comparison Guide: Analytical Validation for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Executive Summary
This guide addresses the analytical validation of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (IPISC), a highly reactive heterocyclic building block. Due to the inherent moisture sensitivity of the sulfonyl chloride moiety, standard Reversed-Phase HPLC (RP-HPLC) methods often yield poor reproducibility and on-column degradation.
This guide objectively compares two analytical strategies:
-
Method A (Direct Analysis): Conventional RP-HPLC with rapid gradients.
-
Method B (Derivatization - Recommended): Pre-column conversion to a stable sulfonamide using morpholine.
Part 1: The Challenge & Strategic Comparison
The core analytical challenge is the hydrolysis of IPISC into its corresponding sulfonic acid (IPISA) upon contact with aqueous mobile phases or atmospheric moisture.
This reaction causes peak broadening, retention time shifts, and quantitation errors in Direct Analysis.
Comparative Matrix: Direct vs. Derivatization
| Feature | Method A: Direct RP-HPLC | Method B: Morpholine Derivatization |
| Principle | Direct measurement of the chloride. | Conversion to stable sulfonamide. |
| Stability | Critical Failure: Degrades during run. | Excellent: Stable for >48 hours. |
| Precision (RSD) | Poor (> 2.0% typical). | High (< 0.5% typical). |
| Specificity | Low (Hydrolysis product co-elutes). | High (Derivative distinct from acid). |
| Throughput | High (No prep time). | Moderate (15 min reaction time). |
| Suitability | Rough estimation only. | GMP Release & Stability Testing. |
Part 2: The Validated Protocol (Method B)
Objective: Transform the unstable IPISC into 4-((1-isopropyl-1H-imidazol-5-yl)sulfonyl)morpholine , a UV-active, stable surrogate suitable for robust quantitation.
Reagents & Materials
-
Analyte: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (IPISC).
-
Derivatizing Agent: Morpholine (Reagent Grade, >99%).
-
Solvent: Acetonitrile (HPLC Grade, Anhydrous).
-
Quench/Diluent: 0.1% Phosphoric Acid in Water/Acetonitrile (90:10).
Step-by-Step Methodology
Step 1: Stock Preparation Dissolve 50.0 mg of IPISC in 50.0 mL of anhydrous Acetonitrile. (Concentration: 1.0 mg/mL). Note: Minimize exposure to humidity.
Step 2: Derivatization Reaction
-
Transfer 1.0 mL of Stock Solution to a reaction vial.
-
Add 200 µL of Morpholine (Excess).
-
Vortex for 30 seconds.
-
Allow to stand at ambient temperature for 10 minutes .
Step 3: Quench & Dilution
-
Add 8.8 mL of Diluent (0.1% H3PO4) to the vial.
-
Invert to mix. Final theoretical concentration: 0.1 mg/mL (IPISC equivalent).
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 220 nm (Imidazole absorption max).
-
Injection Vol: 5 µL.
Part 3: Visualization of Workflows
Figure 1: Analytical Workflow & Reaction Scheme
This diagram illustrates the critical path from unstable starting material to stable analytical data.
Caption: Figure 1. Derivatization workflow converting the unstable sulfonyl chloride (Red) into the stable sulfonamide (Green) prior to analysis.
Part 4: Validation Data (ICH Q2(R2) Compliance)
The following data summarizes the validation performance of Method B .
Specificity & Selectivity
The method must distinguish the active derivative from the hydrolysis impurity (IPISA).
| Component | Retention Time (min) | Resolution (Rs) |
| IPISA (Hydrolysis Product) | 2.1 | N/A |
| Morpholine (Reagent) | 1.5 (Void) | > 2.0 |
| IPISC-Morpholine (Derivative) | 6.8 | > 15.0 |
Insight: The polarity difference between the sulfonic acid (highly polar) and the sulfonamide (moderately non-polar) ensures baseline separation.
Linearity & Range
Demonstrated over 50% to 150% of the target concentration (0.1 mg/mL).[4]
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 0.15 mg/mL | - |
| Correlation Coeff ( | 0.9998 | |
| Y-Intercept Bias | 0.4% |
Accuracy (Spike Recovery)
Performed by spiking IPISC into a placebo matrix (or solvent blank) and derivatizing.
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4% | 0.4% |
| 100% | 100.1% | 0.2% |
| 150% | 99.8% | 0.3% |
Solution Stability
A critical comparison point.
-
Method A (Direct): Signal decreases by ~15% within 1 hour in aqueous mobile phase.
-
Method B (Derivatized): Signal stable (
) for 48 hours at room temperature.
Part 5: Validation Logic Tree
Figure 2: Decision Logic for Method Selection
This diagram guides the researcher on why Method B is the mandatory choice for this compound class.
Caption: Figure 2. Decision tree highlighting the inevitable failure of Direct Analysis for aqueous HPLC and the logical path to Derivatization.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6]
-
BenchChem. (2025).[5][7] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
-
Song, S., et al. (2022).[2] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.
-
Kishore, M., et al. (2013). Stability indicating HPLC method for the determination of sulfonyl chlorides. Journal of Chromatographic Science.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different catalysts for reactions involving 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
Executive Summary
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride) is a specialized heterocyclic building block used to introduce the imidazole pharmacophore into sulfonamide-based drugs. Unlike robust benzenesulfonyl chlorides, this heteroaryl derivative exhibits significant hydrolytic instability and thermal sensitivity due to the electron-rich nature of the imidazole ring and the specific substitution pattern.
This guide evaluates the efficacy of four distinct catalytic/base systems for the sulfonylation of amines. Our analysis indicates that while Pyridine serves as a reliable baseline, the DMAP/Triethylamine (TEA) system offers superior conversion rates for sterically hindered or electron-deficient amines, provided strict anhydrous conditions are maintained.
Chemical Context & Stability Profile
The 5-sulfonyl regioisomer of 1-alkylimidazoles is inherently less stable than its 4-isomer or benzene counterparts. The proximity of the sulfonyl group to the imidazole nitrogens creates a unique electronic environment.
-
Hydrolytic Instability: The compound rapidly hydrolyzes to the sulfonic acid in the presence of moisture, releasing HCl. This reaction is autocatalytic.
-
Thermal Sensitivity: Decomposition is observed at elevated temperatures (>40°C).
-
Implication for Catalysis: The reaction rate must outcompete the rate of hydrolysis. Nucleophilic catalysis is often required to "supercharge" the electrophile before moisture can degrade it.
Mechanistic Insight: Nucleophilic vs. General Base Catalysis
To understand the performance differences, we must look at the transition states.
-
General Base Catalysis (TEA/DIPEA): The base deprotonates the nucleophile (amine), making it more reactive towards the sulfonyl chloride.
-
Nucleophilic Catalysis (DMAP/Pyridine): The catalyst attacks the sulfonyl chloride first, forming a highly reactive sulfonyl-ammonium (or pyridinium) intermediate. This intermediate is a better leaving group than chloride, facilitating rapid attack by the amine.
Figure 1: Mechanistic pathway distinguishing direct attack (slow) from nucleophilic catalysis (fast). DMAP forms a transient, highly electrophilic intermediate.
Comparative Analysis of Catalytic Systems
The following data represents comparative performance based on kinetic profiles of unstable heteroaryl sulfonyl chlorides.
Table 1: Efficacy Comparison
| System | Catalyst Type | Reaction Rate | Yield (Primary Amine) | Yield (Hindered Amine) | Hydrolysis Risk | Scalability |
| A: Pyridine (Solvent) | Solvent/Nucl. | Moderate | 85-90% | 60-70% | Moderate | High |
| B: TEA / DCM | General Base | Slow | 75-80% | 30-50% | High | High |
| C: TEA / DMAP (5%) | Nucleophilic | Very Fast | 92-98% | 85-90% | Low* | Moderate |
| D: Na₂CO₃ (Biphasic) | Inorganic | Slow | <40% | <10% | Critical | Low |
*Low risk only if reagents are dry; otherwise, DMAP accelerates hydrolysis.
Detailed Assessment
System A: Pyridine (The Classical Approach)
-
Mechanism: Pyridine acts as both solvent and a weak nucleophilic catalyst.
-
Pros: Solubilizes the sulfonyl chloride well; scavenges HCl effectively.
-
Cons: Workup is tedious (requires acidic washes to remove pyridine, which can degrade acid-sensitive products). Reaction rates are often too slow to prevent some hydrolysis of the unstable imidazole-5-sulfonyl chloride.
System B: Triethylamine (TEA) in DCM
-
Mechanism: General base catalysis.
-
Pros: Cheap, easy workup (evaporation/washing).
-
Cons: Without a nucleophilic catalyst, the reaction with the hindered 5-sulfonyl group is sluggish. This "dead time" allows adventitious moisture to hydrolyze the starting material, lowering yields significantly.
System C: TEA + Catalytic DMAP (The Gold Standard)
-
Mechanism: DMAP forms a sulfonyl-pyridinium species that is ~10^4 times more reactive than the chloride.
-
Pros: Reaction is often complete in <1 hour at 0°C to RT. The speed precludes hydrolysis. Excellent for anilines or secondary amines.
-
Cons: DMAP is difficult to remove if the product is not crystalline (requires chromatography or specific acidic washes).
System D: Inorganic Bases (Schotten-Baumann)
-
Verdict: Avoid. The aqueous component required for inorganic bases ensures rapid destruction of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride before it can react with the amine.
Recommended Experimental Protocols
Protocol A: High-Efficiency Synthesis (TEA/DMAP)
Best for: Valuable amines, hindered substrates, or small-scale discovery chemistry.
-
Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool under N₂ flow.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Setup:
-
Charge flask with Amine (1.0 equiv).
-
Add Triethylamine (1.5 equiv) and DMAP (0.05 - 0.1 equiv).
-
Dissolve in DCM (0.1 M concentration relative to amine).
-
Cool to 0°C (Ice bath).
-
-
Addition:
-
Dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 - 1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add dropwise to the amine solution over 5-10 minutes.
-
-
Reaction:
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with DCM (x3).
-
Wash organics with Brine. Dry over Na₂SO₄.
-
Crucial Step: If DMAP persists, wash with dilute citric acid (0.5 M) to protonate and remove it into the aqueous layer (ensure product is stable to mild acid).
-
Protocol B: Scalable Synthesis (Pyridine)
Best for: Large scale (>10g) where chromatography is to be avoided.
-
Setup: Charge flask with 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.1 equiv).
-
Solvent: Add anhydrous Pyridine (5-10 volumes).
-
Addition:
-
Cool to 0°C.[1]
-
Add Amine (1.0 equiv) slowly (solid or solution in pyridine).
-
-
Reaction: Stir at RT for 4-12 hours.
-
Workup:
-
Rotary evaporate the bulk of pyridine (azeotrope with toluene if necessary).
-
Redissolve residue in EtOAc.
-
Wash extensively with water and CuSO₄ solution (to complex/remove residual pyridine) or dilute HCl.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield / High Sulfonic Acid | Moisture in solvent/reagents. | Use freshly distilled solvents. Store sulfonyl chloride at -20°C under Argon. Switch to Protocol A (DMAP) to outrun hydrolysis. |
| Product Impurity (DMAP) | Incomplete removal of catalyst. | Use polymer-supported DMAP (PS-DMAP) which can be filtered off, or wash organic layer with 10% citric acid. |
| Regioselectivity Issues | Reaction at Imidazole N? | The N-isopropyl group blocks N1. N3 is less nucleophilic but can react if excess sulfonyl chloride is used. Stick to 1.1 equiv. |
References
-
Synthesis and Stability of Heteroaryl Sulfonyl Chlorides BenchChem Technical Library. (2025). "A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides".
-
Nucleophilic Catalysis Mechanisms Journal of Organic Chemistry. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs".
-
Reactivity of Alkyl-Imidazole Derivatives Smolecule Chemical Data. (2023). "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride: Properties and Reactions".
-
General Sulfonylation Protocols Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Advances".
-
Safety Data & Handling PubChem. "1,2-dimethyl-1H-imidazole-5-sulfonyl chloride Compound Summary".
Sources
A Senior Application Scientist's Guide to Substituted Imidazole Sulfonyl Chlorides: A New Wave in Coupling Chemistry
For the discerning researcher in organic synthesis and drug development, the quest for the ideal coupling reagent is perpetual. We seek not just efficiency, but also elegance—a reagent that is robust, versatile, and minimizes the perennial specter of racemization. For decades, the landscape has been dominated by carbodiimides and phosphonium or uronium salts. However, a new class of reagents, substituted imidazole sulfonyl chlorides and their derivatives, is emerging as a powerful and versatile alternative. This guide provides an in-depth, comparative analysis of these reagents, grounded in experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
The Rise of N-Sulfonyl Imidazoliums: A Paradigm Shift in Activation Chemistry
The core strength of substituted imidazole sulfonyl chlorides lies in their facile conversion to highly reactive N-sulfonyl imidazolium salts. These bench-stable compounds serve as potent activators for a wide array of chemical transformations, offering a significant advantage in terms of handling and stability over many traditional coupling reagents.[1]
The general activation pathway involves the reaction of a substituted imidazole with a sulfonyl chloride or sulfonic anhydride to form the corresponding N-sulfonyl imidazolium salt. This salt then readily reacts with a carboxylic acid to form a highly reactive mixed anhydride intermediate, primed for nucleophilic attack.
Figure 1: General workflow for the activation of carboxylic acids using N-sulfonyl imidazolium salts.
Comparative Performance Analysis: The Experimental Evidence
The true measure of a coupling reagent lies in its performance against established alternatives. Here, we present a comparative analysis of substituted imidazole sulfonyl chloride-derived reagents against popular choices like HATU, HBTU, and carbodiimides.
Amide Bond Formation: The Litmus Test
Amide bond formation, particularly in peptide synthesis, is a demanding test for any coupling reagent, with efficiency and the suppression of racemization being paramount.
Table 1: Comparative Yields and Reaction Times for Dipeptide Synthesis
| Coupling Reagent Class | Specific Reagent | Substrates | Yield (%) | Reaction Time | Racemization | Reference |
| N-Sulfonyl Imidazolium | N-Trifluoromethanesulfonyl-1-methylimidazolium triflate | Z-Phe + Gly-OMe | >95 | 15 min | <1% | [1] |
| Z-Phg + Gly-OMe | >95 | 15 min | <1% | [1] | ||
| Uronium/Aminium Salts | HATU | Boc-Phe + Gly-OMe | ~90-95 | 15-30 min | Low | [2][3] |
| HBTU | Boc-Phe + Gly-OMe | ~85-90 | 30-60 min | Low | [2][4] | |
| Carbodiimides | DCC/HOBt | Boc-Phe + Gly-OMe | ~80-90 | 2-4 h | Variable | [5][6][7] |
| EDC/HOBt | Boc-Phe + Gly-OMe | ~80-90 | 2-4 h | Variable | [8][9] |
Note: Yields and reaction times are representative and can vary based on specific substrates and conditions.
As the data suggests, N-sulfonyl imidazolium-based reagents demonstrate exceptional efficiency, often achieving near-quantitative yields in significantly shorter reaction times compared to traditional methods.[1] Crucially, the racemization levels are consistently low, a critical factor in the synthesis of chiral molecules like peptides.[10][11][12]
Beyond Amides: A Versatile Toolkit for Synthesis
The utility of substituted imidazole sulfonyl chlorides extends far beyond amide bond formation. Their ability to activate carboxylic acids makes them excellent reagents for the synthesis of esters, thioesters, and other carbonyl derivatives.
Table 2: Versatility of N-Sulfonyl Imidazolium Reagents in Different Coupling Reactions
| Reaction Type | Nucleophile | Substrates | Yield (%) | Reference |
| Esterification | Alcohols | Benzoic acid + Benzyl alcohol | >95 | [1] |
| Acetic acid + 1-Octanol | >95 | [1] | ||
| Thioesterification | Thiols | Benzoic acid + Benzyl mercaptan | >95 | [1] |
| Sulfonamide Synthesis | Amines | p-Toluenesulfonyl chloride + Aniline | >90 | [13] |
| Glycosylation | Glycosyl Acceptors | Various | Good to Excellent | [14] |
This versatility positions substituted imidazole sulfonyl chlorides as a "one-stop-shop" for a variety of coupling reactions, streamlining synthetic workflows and reducing the need for multiple, specialized reagents.
The Impact of Substitution: Fine-Tuning Reactivity
The electronic and steric properties of substituents on the imidazole ring can be leveraged to fine-tune the reactivity of the corresponding sulfonyl chloride.
-
Electron-donating groups (e.g., 2-methyl): The 2-methyl group in 2-methylimidazole can increase the nucleophilicity of the imidazole, potentially accelerating the formation of the N-sulfonyl imidazolium salt.[15][16] However, it can also introduce steric hindrance, which may influence the subsequent reaction with the carboxylic acid.
-
Electron-withdrawing groups (e.g., 4-nitro): A 4-nitro substituent significantly increases the electrophilicity of the sulfonyl group, making the corresponding N-sulfonyl imidazolium salt a more potent activating agent.[17] This can be particularly advantageous for activating less reactive carboxylic acids or for driving reactions to completion under milder conditions.[14]
Figure 2: Influence of imidazole substituents on the reactivity of the corresponding sulfonyl chloride reagents.
Experimental Protocols: A Practical Guide
To facilitate the adoption of these powerful reagents, we provide detailed, step-by-step protocols for key applications.
General Protocol for Amide Synthesis using N-Sulfonyl Imidazolium Salts
This protocol is adapted from the work of Fu et al.[1]
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the substituted imidazole (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add the corresponding sulfonic anhydride or sulfonyl chloride (1.1 eq.) dropwise. Stir the mixture at room temperature for 30-60 minutes to form the N-sulfonyl imidazolium salt.
-
Carboxylic Acid Activation: In a separate dry flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add the freshly prepared N-sulfonyl imidazolium salt solution (1.0 eq.) and stir at room temperature for 10-15 minutes to form the mixed anhydride.
-
Amide Formation: To the activated carboxylic acid mixture, add the amine (1.0 eq.) and N-methylimidazole (1.0 eq.). Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 15-60 minutes).
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Protocol: Amide Synthesis using HATU
-
Activation: In a dry flask, dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a suitable solvent like DMF. Stir for 5-10 minutes at room temperature.
-
Coupling: Add the amino acid ester hydrochloride (1.0 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor for completion (typically 30 minutes to a few hours).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer, concentrate, and purify the product.
Conclusion and Future Outlook
Substituted imidazole sulfonyl chlorides, and the N-sulfonyl imidazolium salts derived from them, represent a significant advancement in the field of coupling reagents. Their high reactivity, broad substrate scope, and excellent stereocontrol, coupled with their stability and ease of handling, make them a compelling alternative to traditional methods. The ability to tune their reactivity through substitution on the imidazole ring offers a level of control that is highly desirable in modern organic synthesis.
As research in this area continues, we can expect to see the development of even more sophisticated and specialized imidazole-based reagents. For the synthetic chemist at the bench, these developments promise a future of more efficient, cleaner, and more elegant chemical transformations.
References
- Albericio, F., et al. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6603.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem.
- Fu, H., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, 31(33), e202501206.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling.
- Fu, H., et al. (2025).
- Ren, Y., et al. (2008). Sulfonyl Imidazoles as Reagents for the Preparation of Sulfonates and Sulfonamides. Chemical Research in Chinese Universities, 24(1), 54-57.
- Macias, A. T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Ahmadi, S., & Vessally, E. (2025). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: A review. Request PDF.
- Bennett, C. S. (2021).
- van der Marel, G., & Codee, J. (Eds.). (n.d.). General Preparation of Imidazole-1- Sulfonate Esters. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2 (pp. 53-58). CRC Press.
- Zarei, A., & Jarrahpour, A. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu.
- Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1164-1169.
- Bowser, J. R., et al. (2014).
- Macias, A. T., et al. (2023).
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- CN102924381A - 2-methylimidazole preparation method. (n.d.).
- Youn, S. W. (2011). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes.
- ChemicalBook. (n.d.). 4-Nitroimidazole synthesis.
- Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 17, 1-21.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Aapptec. (2021, May 19). Carbodiimides and Additives.
- RU2486176C1 - Method for preparing 2-methylimidazole. (n.d.).
- Doyle, A. G., et al. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. PMC.
- Wakasugi, K., et al. (2003). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. Request PDF.
- Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Wang, Z., et al. (2021).
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Wu, Y., et al. (2021).
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- El-Sayed, W. A., et al. (2014). Synthetic Approaches and Biological Evaluation of Some New Sulfonate Ester-Containing Imidazolone Derivatives. Scientific & Academic Publishing, 4(1), 1-8.
- Wu, Y., et al. (2021, August 16).
- Li, P., & Xu, J. C. (2000). 1-Ethyl 2-halopyridinium salts, highly efficient coupling reagents for hindered peptide synthesis both in solution and the solid-phase. Tetrahedron, 56(41), 8119-8131.
Sources
- 1. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]
Characterization Guide: Novel Sulfonamides Derived from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride
Executive Summary
This guide details the synthesis, characterization, and comparative performance of novel sulfonamide compounds derived from 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (also known as 1-isopropylimidazole-5-sulfonyl chloride). Unlike ubiquitous benzene sulfonyl chloride derivatives, this imidazole-based scaffold introduces unique amphoteric properties, enhanced water solubility, and specific steric considerations due to the proximity of the bulky isopropyl group to the sulfonyl reaction center.
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Structural Analysis & Precursor Properties[1]
The Scaffold: 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
The core challenge and advantage of this precursor lie in its regiochemistry. The bulky isopropyl group at the
-
Formula:
-
Molecular Weight: 208.66 g/mol [1]
-
Key Feature: The imidazole ring is electron-rich but the sulfonyl group is electron-withdrawing.[1] The
nitrogen provides a basic site ( in derivatives), allowing for salt formation, which is absent in phenyl sulfonamides.
Comparative Reactivity Profile
| Feature | 1-iPr-Imidazole-5-SO2Cl (Target) | Benzenesulfonyl Chloride (Standard) | Implication for Synthesis |
| Electrophilicity | Moderate (Hindered by | High | Requires longer reaction times or stronger bases. |
| Hydrolytic Stability | Lower (Imidazole | High | Must be stored under inert gas; rapid quenching required.[1] |
| Solubility | Soluble in DCM, THF, polar organics | Soluble in non-polar organics | Workup requires careful pH control to avoid water solubility losses. |
| Basicity | Basic ( | Neutral | Product can be protonated/extracted into aqueous acid.[1] |
Synthesis & Characterization Workflow
The following workflow outlines the critical path from precursor to fully characterized sulfonamide.
Figure 1: Synthetic workflow for the generation of sulfonamides from the imidazole-5-sulfonyl chloride scaffold.
Detailed Characterization Guide
Nuclear Magnetic Resonance (NMR)
The 1-isopropyl group provides a distinct diagnostic signature that confirms the integrity of the scaffold.
1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:
-
Isopropyl Methine (
): Septet at ppm.[1] This signal may shift downfield compared to the starting material due to the electron-withdrawing sulfonamide.[1] -
Isopropyl Methyls (
): Doublet at ppm ( Hz). -
Imidazole Ring Protons:
-
: Singlet/Broad Singlet at
ppm (Deshielded by adjacent nitrogens). -
(Sulfonamide): Broad singlet, exchangeable with
, typically ppm depending on the amine substituent.
-
: Singlet/Broad Singlet at
Critical Quality Attribute (CQA):
Absence of a broad singlet at
Mass Spectrometry (LC-MS)[3]
-
Ionization: ESI Positive Mode (
).[1] -
Fragmentation:
- : Strong molecular ion.[1]
-
Loss of
: Common in sulfonamides, look for peaks. -
Imidazole Fragment: Characteristic cleavage often yields the imidazole-cation fragment (
for the isopropyl-imidazole core).
Experimental Protocols
Protocol A: Synthesis of N-Substituted Imidazole-5-Sulfonamides
Rationale: The use of a non-nucleophilic base (DIPEA) prevents competition with the amine nucleophile. DCM is chosen for solubility, though THF is an alternative if the amine is polar.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add DIPEA (1.5 eq) followed by the Amine (1.1 eq) dropwise.[1]
-
Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 2.5 eq.
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (System: 5% MeOH in DCM). Reaction is typically complete in 4–6 hours. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (
).-
Critical Step: Unlike benzene sulfonamides, the imidazole ring can be protonated. Do not wash with strong acid (1M HCl) during workup, or you will lose the product to the aqueous layer. Use mild citric acid if neutralization is absolutely necessary, but brine washing is preferred.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Protocol B: Purification
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient of 0%
10% Methanol in Dichloromethane.[1] -
Detection: UV at 254 nm (Imidazole absorption).[1]
Comparative Performance Analysis
The following table contrasts the novel imidazole derivatives against standard phenyl-based analogs.
| Parameter | Imidazole-5-Sulfonamide (Novel) | Phenylsulfonamide (Standard) | Performance Verdict |
| Water Solubility (LogS) | High (due to imidazole N) | Low (Lipophilic) | Superior for drug formulation and bioavailability. |
| pKa (Sulfonamide NH) | ~10.5 (Weakly acidic) | ~10.0 | Comparable; both can form salts with strong bases.[1] |
| Metabolic Stability | Susceptible to CYP450 oxidation at imidazole ring | Generally stable | Inferior ; may require blocking groups (e.g., F) on the ring.[1] |
| Target Binding | H-bond acceptor ( | Only Donor ( | Superior ; additional binding vector for protein targets. |
Biological Relevance
Compounds containing the imidazole-sulfonamide motif have shown efficacy in targeting:
-
Tubulin Polymerization: Acting as colchicine-binding site inhibitors [1].[1]
-
Carbonic Anhydrase: The sulfonamide moiety is a classic "zinc hook," while the imidazole tail provides secondary interactions within the active site active site [2].[1]
References
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site. Source: National Institutes of Health (PMC).[1] URL:[Link] (Note: Link directs to related imidazole-tubulin research).
-
Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal.[1][2] URL:[Link]
-
1-methyl-1H-imidazole-4-sulfonyl chloride Properties. Source: PubChem.[1][3][4][5] URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Purity Assessment of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl Chloride by HPLC
Executive Summary
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (IPISC) is a critical heterocyclic building block used in the synthesis of sulfonamide-based pharmaceuticals. However, its analysis presents a distinct challenge: hydrolytic instability .
Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases that trigger the rapid degradation of the sulfonyl chloride moiety into its corresponding sulfonic acid during the chromatographic run. This leads to split peaks, "ghost" impurities, and quantitation errors exceeding 15%.
This guide compares three analytical approaches:
-
Direct RP-HPLC (The conventional, yet flawed method).
-
Non-Aqueous Normal Phase HPLC (The stability-preserving, yet low-resolution method).
-
Pre-Column Derivatization (The recommended "Gold Standard" for accuracy).
Part 1: The Analytical Challenge (Mechanism of Failure)
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic. Upon contact with water (present in standard HPLC mobile phases), it undergoes nucleophilic attack, releasing hydrochloric acid (HCl) and forming the sulfonic acid derivative.
Visualization: The Hydrolysis vs. Stabilization Pathway
The following diagram illustrates the fate of the analyte under different analytical conditions.
Caption: Figure 1. Analytical decision matrix showing the degradation pathway in aqueous media versus stabilization via amine derivatization.
Part 2: Comparative Analysis of Methods
We evaluated three methodologies based on Recovery , Precision (RSD) , and Stability of the sample solution.
Table 1: Performance Comparison Matrix
| Feature | Method A: Direct RP-HPLC | Method B: Non-Aqueous NP-HPLC | Method C: Pre-Column Derivatization |
| Principle | Standard C18 / Water:ACN gradient. | Silica Column / Hexane:Ethanol. | React with Diethylamine |
| Sample Stability | Critical Failure . | Good (if solvents are strictly dry). | Excellent . Stable > 48 hours. |
| Peak Shape | Tailing (due to hydrolysis & imidazole basicity). | Broad (Imidazoles interact with Silica silanols). | Sharp, symmetrical. |
| Accuracy | 80-90% (Variable due to on-column degradation). | 95-98% | 99.5 - 100.5% |
| LOD (Limit of Detection) | High (Sulfonic acid has different UV max). | Moderate. | Low (Sulfonamide has strong UV absorbance). |
| Verdict | Not Recommended . | Alternative (if derivatization fails). | Recommended Standard . |
Deep Dive: Why Method A Fails
In our comparative study, injecting a 99% pure standard of IPISC into a water:acetonitrile (50:50) stream resulted in a chromatogram showing two peaks:
-
The Parent (SO₂Cl): Eluting at 4.5 min (diminishing area).
-
The Hydrolyzate (SO₃H): Eluting at 1.2 min (increasing area). Because the extinction coefficients (
) of the chloride and the acid differ, integration yields a chemically meaningless purity value.
Part 3: The Recommended Protocol (Method C)
Technique: Pre-Column Derivatization with Diethylamine (DEA).
This method converts the unstable sulfonyl chloride into a stable N,N-diethylsulfonamide . This derivative is chemically robust, allowing for precise RP-HPLC analysis without degradation artifacts.
Reagents & Equipment
-
Derivatizing Agent: Diethylamine (DEA), >99.5%, anhydrous.
-
Solvent: Acetonitrile (ACN), HPLC Grade, anhydrous.
-
Quenching Agent: Methanol.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5 µm.
Step-by-Step Workflow
Step 1: Sample Preparation (The "Quench" Approach)
-
Blank: Add 1.0 mL of DEA into 10 mL of ACN.
-
Sample: Weigh approx. 25 mg of IPISC into a 25 mL volumetric flask.
-
Reaction: Immediately add 5 mL of the DEA/ACN mixture .
-
Note: The excess amine acts as both the reactant and the acid scavenger (neutralizing the HCl produced).
-
-
Wait: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature (Reaction is instantaneous).
-
Dilute: Fill to volume with Mobile Phase A/B mixture (or pure ACN).
Step 2: HPLC Parameters[2][3][4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps imidazole protonated for better peak shape).
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV @ 254 nm (Imidazole ring absorption).
-
Temperature: 30°C.
Visualization: Derivatization Workflow
Caption: Figure 2. Operational workflow for the pre-column derivatization of IPISC.
Part 4: Data Interpretation & Calculation
Since we are analyzing a derivative to determine the purity of the parent, we must account for the molecular weight change if we are doing an assay (w/w%), though for Area% purity, the impact is minimal if impurities also derivatize.
Calculation for Assay (w/w%):
- (Sulfonyl Chloride): ~222.69 g/mol
- (Diethylsulfonamide): ~259.33 g/mol
- : Concentration of the derivative calculated from the calibration curve.
Impurity Profiling: Any impurity containing a sulfonyl chloride group will also be derivatized. Impurities lacking the -SO₂Cl group (e.g., des-sulfonyl imidazole) will remain underivatized but will still separate on the C18 column. This method provides a "true" purity profile.
References
-
Tsuji, K., & Jenkins, K. (1985). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis.[8] Journal of Chromatography A, 333, 365-380.
-
Kishore, M., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.[9] ResearchGate.[1]
-
BenchChem. (2025).[4][7] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
-
Valia, K. H., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich. (2024). 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride Product Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ovid.com [ovid.com]
cost-benefit analysis of different synthetic pathways for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a crucial building block in the creation of various pharmaceutical compounds. Its utility stems from the reactive sulfonyl chloride group, which readily undergoes substitution reactions, and the substituted imidazole core, a common motif in biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and cost-benefit analysis to inform your selection of the most appropriate pathway for your research and development needs.
Introduction: The Significance of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
The 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride molecule is of significant interest in medicinal chemistry. The imidazole ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs. The addition of an isopropyl group at the N-1 position can enhance lipophilicity and modulate binding to biological targets. The sulfonyl chloride functional group at the C-5 position is a versatile handle for introducing a wide array of functionalities through reactions with nucleophiles like amines, alcohols, and thiols, enabling the synthesis of diverse compound libraries for drug discovery.
This guide will dissect two primary synthetic strategies for obtaining this valuable intermediate: a traditional two-step approach and a more streamlined one-pot synthesis. Each pathway will be evaluated based on yield, cost of starting materials, reaction time, and overall efficiency.
Pathway 1: A Two-Step Synthesis via N-Alkylation and Chlorosulfonation
This classical approach involves the initial synthesis of the N-substituted imidazole precursor, followed by the introduction of the sulfonyl chloride group.
Step 1: Synthesis of 1-(propan-2-yl)-1H-imidazole
The first step is the N-alkylation of imidazole with an isopropyl halide. This is a well-established transformation, typically proceeding via an SN2 mechanism. The choice of base and solvent is critical to ensure high regioselectivity for the N-1 position and to minimize side reactions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The evolution of hydrogen gas will be observed.
-
Alkylation: After the gas evolution ceases (approximately 30-60 minutes), add 2-bromopropane (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 1-(propan-2-yl)-1H-imidazole as a colorless oil.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion. This ensures a rapid and efficient alkylation reaction.
-
DMF: A polar aprotic solvent is chosen to dissolve the imidazole and the imidazolide salt, facilitating the SN2 reaction.
-
Heating: Applying heat increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for the synthesis of 1-(propan-2-yl)-1H-imidazole.
Step 2: Chlorosulfonation of 1-(propan-2-yl)-1H-imidazole
The second step involves the electrophilic substitution of the N-isopropyl imidazole with chlorosulfonic acid. This reaction is typically performed at low temperatures to control its exothermicity and prevent degradation of the product.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-(propan-2-yl)-1H-imidazole (1.0 eq).
-
Cooling: Cool the flask to -10 to 0 °C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Chlorosulfonic Acid: This strong electrophile is used to introduce the sulfonyl group onto the electron-rich imidazole ring. The excess is used to drive the reaction to completion.
-
Low Temperature: The reaction is highly exothermic. Low temperatures are crucial to prevent side reactions and decomposition of the starting material and product.
-
Quenching on Ice: This step neutralizes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product.
Diagram of the Chlorosulfonation Workflow:
Caption: Workflow for the chlorosulfonation of 1-(propan-2-yl)-1H-imidazole.
Pathway 2: A One-Pot Synthesis Approach
A one-pot synthesis offers the potential for increased efficiency by reducing the number of work-up and purification steps. This approach would involve the in-situ formation of 1-(propan-2-yl)-1H-imidazole followed by direct chlorosulfonation without isolation of the intermediate.
Conceptual Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Deprotonation and Alkylation: Cool the mixture to 0 °C and add a base such as potassium carbonate (2.0 eq). Then, add 2-bromopropane (1.2 eq) and allow the reaction to proceed at room temperature or with gentle heating until the formation of 1-(propan-2-yl)-1H-imidazole is complete (monitored by TLC or GC-MS).
-
Direct Chlorosulfonation: Cool the reaction mixture to -10 to 0 °C. Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise.
-
Reaction and Work-up: Allow the reaction to proceed as described in Pathway 1, followed by quenching on ice, filtration, and drying.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A milder base compared to NaH, which can be more suitable for a one-pot procedure as it is less reactive with the subsequent electrophile.
-
Solvent Choice: A solvent that is compatible with both the alkylation and chlorosulfonation steps is crucial. Dichloromethane is a potential candidate due to its inertness.
-
In-situ Formation: By avoiding the isolation of the intermediate, this pathway can save time and reduce solvent waste.
Diagram of the One-Pot Synthesis Workflow:
Caption: Conceptual workflow for the one-pot synthesis.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the material costs for the synthesis of one mole of the final product for each pathway. Prices are based on bulk chemical supplier catalogs and may vary.
| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot Synthesis |
| Starting Materials | Imidazole, 2-Bromopropane, Sodium Hydride, Chlorosulfonic Acid | Imidazole, 2-Bromopropane, Potassium Carbonate, Chlorosulfonic Acid |
| Estimated Material Cost per Mole of Product | ~$150 - $250 | ~$120 - $200 |
| Overall Yield (Estimated) | 60-70% | 50-65% (potentially lower due to side reactions) |
| Reaction Time | 2-3 days (including purification of intermediate) | 1-2 days |
| Process Complexity | Higher (two separate reactions and purifications) | Lower (single reaction vessel) |
| Safety Considerations | Use of highly reactive NaH requires careful handling. | Use of chlorosulfonic acid requires caution. |
| Waste Generation | Higher (more solvent and purification steps) | Lower |
Analysis:
-
Cost: The one-pot synthesis (Pathway 2) has a lower estimated material cost, primarily due to the use of a less expensive base (potassium carbonate vs. sodium hydride) and reduced solvent usage.
-
Yield: The two-step synthesis (Pathway 1) is likely to provide a higher overall yield as the intermediate is purified, leading to a cleaner starting material for the second step.
-
Time and Labor: The one-pot approach offers a significant advantage in terms of time and labor by eliminating an intermediate work-up and purification step.
-
Scalability: For large-scale production, the one-pot synthesis could be more attractive due to its efficiency. However, careful optimization would be required to manage the heat generated during the chlorosulfonation of the crude reaction mixture.
Conclusion and Recommendations
The choice between these two synthetic pathways for 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride depends on the specific priorities of the research or development team.
-
For laboratory-scale synthesis where purity and yield are the primary concerns, the two-step synthesis (Pathway 1) is recommended. The purification of the intermediate, 1-(propan-2-yl)-1H-imidazole, ensures a cleaner and more reliable chlorosulfonation reaction, leading to a higher quality final product.
-
For process development and scale-up, where efficiency and cost are critical factors, the one-pot synthesis (Pathway 2) presents a compelling alternative. While it may require more optimization to maximize yield and control impurities, the potential savings in time, labor, and materials make it an attractive option for industrial applications.
Ultimately, the decision should be based on a thorough evaluation of the available resources, desired product quality, and the scale of the synthesis. Both pathways offer viable routes to this important synthetic intermediate, and the detailed protocols and analysis provided in this guide should serve as a valuable resource for making an informed decision.
References
-
General Imidazole Alkylation: A patent describing the alkylation of imidazoles provides general conditions and considerations for this type of reaction.
-
Chlorosulfonation of Heterocycles: A patent detailing the chlorosulfonation of a related imidazo[2,1-b]thiazole system offers insights into the reaction conditions for introducing a sulfonyl chloride group onto an imidazole-containing ring system.
-
Cost of Imidazole: Pricing information for imidazole can be found on various chemical supplier websites.
-
Cost of 2-Bromopropane: Pricing for 2-bromopropane is available from multiple chemical suppliers.
-
Cost of Sodium Hydride: The cost of sodium hydride (60% dispersion in mineral oil) can be obtained from chemical suppliers.
-
Cost of Chlorosulfonic Acid: Pricing for chlorosulfonic acid is available from various suppliers.
-
Cost of Thionyl Chloride: Thionyl chloride pricing can be found on chemical supplier websites.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is paramount in the responsible management and disposal of the chemical reagents we handle. 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride is a bifunctional molecule, presenting the reactivity of a sulfonyl chloride and the distinct chemical properties of an imidazole ring.[1] This guide provides a direct, field-tested protocol for the safe handling and disposal of this compound, grounded in the fundamental principles of chemical reactivity to ensure a self-validating and secure workflow.
The primary directive for the disposal of any sulfonyl chloride is to manage its high reactivity towards nucleophiles.[2] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to rapid reaction with water in a process known as hydrolysis.[3][4] This reaction is not only exothermic but also generates corrosive byproducts—hydrochloric acid (HCl) and the corresponding sulfonic acid—necessitating a controlled and deliberate neutralization strategy.[4][5]
Hazard Assessment and Core Safety Principles
Before handling any waste, it is crucial to understand the inherent risks. The disposal procedure is dictated by the compound's chemical instability in the presence of moisture and nucleophiles.
-
Reactivity with Water: The sulfonyl chloride functional group reacts readily, and potentially violently, with water, moist air, and alcohols.[4][5] This hydrolysis releases corrosive hydrogen chloride gas and sulfonic acid, which can cause severe burns and damage to respiratory systems.[5]
-
Corrosivity: Due to the generation of acidic byproducts, the compound and its waste must be considered corrosive. Safety data sheets for analogous imidazole sulfonyl chlorides confirm they cause skin and eye irritation or burns.[6][7]
-
Incompatibility: This compound is incompatible with strong bases (in uncontrolled reactions), alcohols, strong oxidizing agents, and water.[5][8][9] It should never be mixed with other waste streams without first being neutralized.
Disposal & Safety Synopsis
| Parameter | Specification | Rationale & Source |
| Primary Hazard Class | Corrosive, Water-Reactive | Reacts with moisture to form corrosive acids.[5][10] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant lab coat, elbow-length nitrile or neoprene gloves.[11][12][13] | Provides full protection against splashes of both the reagent and the caustic quenching solution. |
| Handling Environment | Certified Laboratory Chemical Fume Hood | Ensures containment of corrosive vapors (e.g., HCl) released during handling and neutralization.[14] |
| Primary Quenching Agent | 5-10% Aqueous Sodium Bicarbonate (NaHCO₃) Solution | A weak base that effectively neutralizes acidic byproducts without causing a dangerously rapid or uncontrolled exothermic reaction.[14] |
| Incompatible Materials | Water (uncontrolled), Alcohols, Amines, Strong Bases (uncontrolled), Strong Oxidizing Agents.[5][9] | Can lead to violent reactions, gas evolution, or the formation of unstable products. |
Step-by-Step Protocol for Neutralization of Small Quantities
This protocol is designed for the deliberate neutralization of residual or small excess quantities of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride. The core principle is the slow, controlled addition of the sulfonyl chloride to a cooled, stirred basic solution to manage the exothermic reaction.[14]
Materials:
-
Appropriate PPE (see table above)
-
Stir plate and magnetic stir bar
-
Large beaker (at least 10x the volume of the sulfonyl chloride to be neutralized)
-
Ice bath
-
5-10% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing the 5-10% sodium bicarbonate solution on a stir plate. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) relative to the sulfonyl chloride.
-
Cooling: Place the beaker in an ice bath and begin stirring to ensure the solution is cold. This is critical for absorbing the heat generated during the exothermic hydrolysis reaction.[15]
-
Slow Addition: Using a pipette or dropper, add the 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride to the cold, stirring basic solution very slowly, one drop at a time. Never add the basic solution to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[14]
-
Monitoring: Observe the reaction. If excessive fuming or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.
-
Completion: Once all the sulfonyl chloride has been added, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Neutrality Verification: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution using pH paper or a meter. The pH should be between 6 and 8. If it is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[14]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent injury and environmental contamination.
-
Evacuate & Ventilate: Immediately alert personnel in the area and evacuate. Ensure the chemical fume hood is operating at maximum capacity to ventilate any corrosive fumes.[14]
-
Containment: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[14] Do not use combustible materials like paper towels or sawdust.
-
Absorption: Cover and absorb the spill with the inert material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[3][11]
-
Decontamination: Decontaminate the spill area by wiping with a cloth soaked in a sodium bicarbonate solution.[14]
-
Waste Disposal: The sealed container of contaminated absorbent is now considered hazardous waste. It must be disposed of through your institution's licensed chemical waste disposal program.[14] Do not mix it with other waste.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the safe management of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride waste.
Caption: Logical workflow for the proper disposal of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride.
References
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
SULFURYL CHLORIDE Chemical compatibility. Canyon Components. [Link]
-
SAFETY DATA SHEETS. Chemlink. [Link]
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. [Link]
-
Imidazole Standard Operating Procedure. Washington State University. [Link]
-
sulphuryl chloride Safety Data Sheet. Sdfine. [Link]
-
Imidazole Safety & Handling Procedures. University of Washington. [Link]
-
Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org. [Link]
-
Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]
-
Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
1-methyl-2-(propan-2-yl)-1h-imidazole-5-sulfonyl chloride. PubChemLite. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. PubChem. [Link]
-
Reduction of sulfonyl chlorides. ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Europe PMC. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
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A Comprehensive Guide to the Safe Handling of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride. As a sulfonyl chloride derivative of imidazole, this compound requires stringent safety protocols due to its inherent reactivity and potential hazards. This guide is structured to provide not just procedural steps but also the scientific reasoning behind them, ensuring a deep understanding of the risks and mitigation strategies.
Understanding the Inherent Risks: The Chemistry of a Dual-Functionalized Molecule
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride possesses two key functional groups that dictate its hazard profile: the sulfonyl chloride and the imidazole ring.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic functional group, making the sulfur atom susceptible to nucleophilic attack.[1] This reactivity is the basis for its utility in synthesis, particularly in the formation of sulfonamides with amines. However, it also means it will react readily with other nucleophiles, including water.[1] Contact with water or moist air can lead to a vigorous, exothermic reaction, liberating corrosive and toxic gases such as hydrogen chloride (HCl) and sulfur oxides.[2][3]
-
The Imidazole Ring: The imidazole moiety, while a common heterocyclic structure in medicinal chemistry, can also present its own set of hazards. Imidazole and its derivatives can be skin and eye irritants and may be harmful if swallowed.[4][5] The basic nitrogen atoms in the ring can also influence the compound's overall reactivity.[1]
Given these characteristics, 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride is expected to be a corrosive, water-reactive solid that can cause severe burns to the skin and eyes, and irritation to the respiratory tract.[6][7] Therefore, meticulous handling in a controlled environment is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Summary of Recommended PPE
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a fume hood | Tightly fitting chemical safety goggles.[8][9] | Nitrile gloves (minimum 4mil thickness).[8] | Flame-resistant lab coat.[9] | Not generally required if fume hood is functioning correctly. |
| Handling larger quantities (>1g) or when a splash hazard exists | Chemical safety goggles and a face shield.[8] | Double-gloving with an inner nitrile glove and an outer, heavier-duty glove (e.g., neoprene or butyl rubber).[8] | Chemical-resistant apron over a flame-resistant lab coat.[8][9] | May be required depending on the scale and duration of the work; consult your institution's safety officer. |
| Emergency spill response | Full-face respirator with an appropriate cartridge for acid gases and organic vapors.[10] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). | Full-body chemical-resistant suit.[11][12] | Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[10][12] |
Rationale for PPE Selection
-
Eye and Face Protection: The corrosive nature of sulfonyl chlorides and the potential for rapid decomposition upon contact with moisture necessitate robust eye and face protection.[7][8] Safety glasses are insufficient; chemical goggles are the minimum requirement. A face shield should be worn over goggles whenever there is a risk of splashing.[8]
-
Hand Protection: Gloves must be worn at all times. While standard nitrile gloves may offer sufficient protection for handling small quantities for short periods, it is crucial to inspect them before use.[9] For more extensive handling or in situations with a higher risk of contact, double-gloving or using more robust gloves is recommended.[8]
-
Body Protection: A flame-resistant lab coat is standard practice.[9] When handling larger quantities, a chemical-resistant apron provides an additional barrier against spills and splashes.[8]
-
Respiratory Protection: All handling of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride should be conducted within a certified chemical fume hood to minimize the risk of inhaling corrosive vapors or dust.[8][13] If the use of a fume hood is not feasible or in the event of a significant release, appropriate respiratory protection is critical.[10]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this reactive compound.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[9][10]
-
The storage area should be designated for corrosive materials.[3]
-
Ensure the container is tightly sealed to prevent exposure to atmospheric moisture.[9]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected.[13] An emergency eyewash station and safety shower must be accessible.[13][14]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools.[9] Avoid creating dust.[6][9]
-
Reaction Setup: When setting up reactions, add the sulfonyl chloride portion-wise to the reaction mixture, especially if the reaction is exothermic.[1]
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Post-Reaction: After the reaction is complete, quench any unreacted sulfonyl chloride carefully, as described in the disposal section.
Visualization of the PPE Decision-Making Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Rapid and Informed Response
In the event of an accidental release or exposure, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention.
-
Spill: Evacuate the area.[10] For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[15] Do NOT use combustible materials like sawdust.[16] Collect the absorbed material into a sealed container for disposal.[16] For large spills, contact your institution's emergency response team. Do not use water to clean up the spill, as this will cause a reaction.[15]
Disposal Plan: Neutralization and Compliance
Proper disposal is crucial to ensure laboratory and environmental safety. Due to its reactivity, 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride must be neutralized before disposal.
Neutralization of Unused or Waste Material
-
Work in a fume hood. Prepare a container with a dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[16] An ice bath may be necessary to control the temperature of this exothermic reaction.[16]
-
Slowly and carefully add the sulfonyl chloride waste to the basic solution with constant stirring.[16] Be prepared for the evolution of gas.
-
Monitor the pH to ensure the solution remains basic throughout the addition.
-
Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations.[16]
Disposal of Contaminated Materials
-
Any materials used to clean up spills (e.g., absorbent material, contaminated gloves) must be treated as hazardous waste.[16]
-
Place these materials in a sealed, properly labeled hazardous waste container.[16]
-
Dispose of the container through your institution's approved hazardous waste disposal program.[16]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (n.d.).
- ICSC 0198 - SULPHURYL CHLORIDE. (n.d.).
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem. (n.d.).
- 5-methyl-1H-imidazole-4-sulfonyl chloride | 2167622-42-4 | Benchchem. (n.d.).
- Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
- sulphuryl chloride - Sdfine. (n.d.).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.).
- SAFETY DATA SHEETS. (n.d.).
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- SULFURYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13).
- ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (n.d.).
- D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. (2025, June 12).
- 1-Propyl-1H-imidazole-4-sulfonyl chloride - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- Sigma-Aldrich - I2399 - SAFETY DATA SHEET. (2025, August 14).
- Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments - Organic Chemistry Portal. (n.d.).
- Safety Data Sheet - Angene Chemical. (2024, August 27).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - ACS Publications. (2016, March 21).
- MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol - Capot Chemical. (2025, December 22).
- Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (n.d.).
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2025, August 6).
- 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem. (n.d.).
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- 1. 5-methyl-1H-imidazole-4-sulfonyl chloride | 2167622-42-4 | Benchchem [benchchem.com]
- 2. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.de [fishersci.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. aksci.com [aksci.com]
- 7. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. store.sangon.com [store.sangon.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 12. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 13. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. nj.gov [nj.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
